molecular formula C6H12O3 B2753313 Methyl 3-hydroxy-2-methylbutanoate CAS No. 34293-67-9

Methyl 3-hydroxy-2-methylbutanoate

Cat. No.: B2753313
CAS No.: 34293-67-9
M. Wt: 132.159
InChI Key: FFJMPYODEQVBEX-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2-methylbutanoate is a natural product found in Ipomoea muricata and Ipomoea capillacea with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-hydroxy-2-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-4(5(2)7)6(8)9-3/h4-5,7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJMPYODEQVBEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Methyl 3-hydroxy-2-methylbutanoate" IUPAC name and structure

Author: BenchChem Technical Support Team. Date: March 2026

Stereochemical Architecture, Synthesis, and Pharmaceutical Utility

Executive Summary

Methyl 3-hydroxy-2-methylbutanoate (CAS: 34293-67-9) represents a critical class of


-methyl-

-hydroxy esters. While naturally occurring as a volatile flavor component in fruits like strawberries and pineapples, its primary value in drug development lies in its structure. It possesses two contiguous stereogenic centers (C2 and C3), making it a potent chiral building block (synthon) for the construction of polyketide antibiotics, macrolides, and complex natural products.

This guide moves beyond basic identification to address the stereoselective synthesis , analytical resolution , and mechanistic utility of this compound. We focus on the causality of experimental design—specifically why Dynamic Kinetic Resolution (DKR) is the preferred route for generating high enantiomeric excess (ee).

Part 1: Chemical Identity & Stereochemical Complexity

The utility of Methyl 3-hydroxy-2-methylbutanoate is defined by its stereochemistry. Unlike simple esters, the presence of two chiral centers creates four distinct stereoisomers.[1] In pharmaceutical synthesis, using the wrong diastereomer can result in "dead" synthetic routes or inactive biological agents.

1.1 Nomenclature and Physical Profile
PropertyDataSource
IUPAC Name Methyl 3-hydroxy-2-methylbutanoate[PubChem, 2024]
Common Synonyms Methyl 3-hydroxy-2-methylbutyrate;

-Hydroxy-

-methylbutyric acid methyl ester
[NIST, 2024]
CAS Number 34293-67-9 (Racemic/Unspecified)[NIST, 2024]
Molecular Formula

Molecular Weight 132.16 g/mol
Boiling Point 182°C (est); ~62-63°C @ 1 mmHg[The Good Scents Co.][2][3]
Density 1.025 g/mL (est)
Chiral Centers C-2 (

-position), C-3 (

-position)
1.2 Stereoisomer Logic

The molecule exists as two diastereomeric pairs: the syn and anti isomers.

  • Anti-isomers: Substituents on opposite sides in the zigzag projection. typically

    
     and 
    
    
    
    .[4][5]
  • Syn-isomers: Substituents on the same side. typically

    
     and 
    
    
    
    .

Visualizing the Stereochemical Relationships:

Stereochemistry Root Methyl 3-hydroxy-2-methylbutanoate (2 Chiral Centers) Syn Syn-Diastereomer Pair (Racemic Syn) Root->Syn Diastereomers Anti Anti-Diastereomer Pair (Racemic Anti) Root->Anti Diastereomers S2R3 (2S, 3R)-Isomer Syn->S2R3 Resolution R2S3 (2R, 3S)-Isomer Syn->R2S3 Resolution S2S3 (2S, 3S)-Isomer Anti->S2S3 Resolution R2R3 (2R, 3R)-Isomer Anti->R2R3 Resolution S2R3->R2S3 Enantiomers S2S3->R2R3 Enantiomers

Figure 1: Stereochemical hierarchy of Methyl 3-hydroxy-2-methylbutanoate. The relationship between syn and anti isomers is diastereomeric (different physical properties), while the relationship within the pairs is enantiomeric (identical physical properties, different optical rotation).

Part 2: Synthetic Methodologies

For drug development, obtaining a single enantiomer is paramount. We compare two authoritative routes: Noyori Asymmetric Hydrogenation (Chemical) and Whole-Cell Biocatalysis (Biological).

2.1 Route A: Dynamic Kinetic Resolution (DKR) Hydrogenation

Why this route? The starting material, methyl 2-methyl-3-oxobutanoate, is a


-keto ester with a labile 

-proton. This allows for rapid racemization at the C2 position. By using a chiral Ruthenium catalyst (e.g., Ru-BINAP), one can convert the rapidly racemizing substrate into a single diastereomer of the product with high stereocontrol (DKR).

Experimental Protocol: Ru-BINAP Hydrogenation Self-Validating Step: The success of this protocol relies on the in situ racemization rate being faster than the hydrogenation rate.

  • Catalyst Preparation: In a glovebox (Ar atmosphere), charge a high-pressure autoclave with

    
     (0.5 mol%).
    
  • Substrate Addition: Add methyl 2-methyl-3-oxobutanoate (1.0 eq) dissolved in degassed anhydrous methanol.

  • Hydrogenation: Pressurize to 50–100 atm

    
    . Heat to 50°C.
    
    • Mechanistic Note: The high pressure and temperature favor the reduction. The chiral ligand dictates the facial selectivity (creating the C3 center), while the catalyst preference determines the C2 configuration via the DKR mechanism.

  • Work-up: Vent

    
    . Concentrate solvent in vacuo.
    
  • Purification: Flash chromatography (Hexane/EtOAc 8:1) or fractional distillation.[6]

  • Validation: Measure diastereomeric ratio (dr) via NMR and enantiomeric excess (ee) via Chiral HPLC.

2.2 Route B: Biocatalytic Reduction

Why this route? Enzymes like Ketoreductases (KREDs) or whole cells (Baker's Yeast, Chlorella) often operate under mild conditions and can achieve >99% ee/de without heavy metals.

Workflow Visualization:

Biocatalysis Input Substrate: Methyl 2-methyl-3-oxobutanoate System Biocatalyst System: Chlorella pyrenoidosa or Engineered KRED + NADH Input->System Add to Buffer Process Incubation (25-30°C, pH 7, 24-48h) System->Process Stereoselective Reduction Extraction Extraction (Ethyl Acetate) Process->Extraction Quench Product Product: Methyl (2S, 3S)-3-hydroxy-2-methylbutanoate (Anti-isomer dominant) Extraction->Product Purification

Figure 2: Biocatalytic workflow. Specific strains (e.g., Chlorella pyrenoidosa) favor the formation of the anti-(2S, 3S) isomer with high enantioselectivity [BenchChem, 2024].

Part 3: Analytical Profiling & Validation

Trustworthiness in synthesis comes from rigorous analysis. You must prove identity and purity.

3.1 Chiral Gas Chromatography (GC)

Separating the four isomers requires a specialized chiral stationary phase.

  • Column:

    
    -DEX 120 or equivalent (cyclodextrin-based).
    
  • Conditions:

    • Carrier: He @ 1.0 mL/min.

    • Oven: 60°C (hold 2 min)

      
       2°C/min 
      
      
      
      120°C.
  • Expected Elution Order (Representative):

    • (2R, 3S)-syn

    • (2S, 3R)-syn

    • (2S, 3S)-anti

    • (2R, 3R)-anti (Note: Exact order depends on specific column phase; standards must be injected for confirmation).

3.2 NMR Spectroscopy (

NMR)

Distinguishing syn vs. anti diastereomers is possible via coupling constants (


) of the protons at C2 and C3.
  • Solvent:

    
    
    
  • Diagnostic Signal: The proton at C3 (CH-OH) usually appears as a quintet or multiplet at

    
     3.8–4.2 ppm.
    
  • Coupling Constant (

    
    ): 
    
    • Anti isomers typically display a larger coupling constant (

      
       Hz).
      
    • Syn isomers typically display a smaller coupling constant (

      
       Hz).
      
Part 4: Applications in Drug Development[7]

Methyl 3-hydroxy-2-methylbutanoate is not just a solvent; it is a Chiral Synthon .

  • Polyketide Mimicry: The "methyl-hydroxy" motif is ubiquitous in polyketide antibiotics (e.g., Erythromycin). This ester serves as a pre-installed stereochemical unit, reducing the number of steps required in total synthesis.

  • Eribulin (Halaven) Precursors: Complex marine-derived drugs often require fragment-based synthesis where small chiral esters are coupled to build the macrocyclic core.

  • Roche Ester Analog: It serves as a homolog to the famous "Roche Ester" (Methyl 3-hydroxy-2-methylpropionate), providing an extended carbon chain for specific steric requirements in enzyme inhibitors.

References
  • PubChem. (2024).[3] Methyl 3-hydroxy-2-methylbutanoate | C6H12O3.[2][3][7][8][9] National Library of Medicine.[3] [Link][3]

  • NIST. (2024). Methyl 3-hydroxy-2-methylbutanoate.[2][3][6][7][8][9] NIST Chemistry WebBook, SRD 69.[9] [Link]

  • Oxford Academic. (1996). Asymmetric Reduction of Ethyl 2-methyl 3-oxobutanoate by Chlorella. Bioscience, Biotechnology, and Biochemistry.[4] (Establishes anti/syn selectivity in biocatalysis). [Link]

  • The Good Scents Company. (2024). Methyl 3-hydroxy-2-methyl butanoate.[2][3][6][7][8][9] (Flavor/Fragrance and physical property data). [Link]

Sources

Chiral Architecture and Synthetic Dynamics of Methyl 3-hydroxy-2-methylbutanoate (CAS 34293-67-9)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-hydroxy-2-methylbutanoate, commonly referred to in literature as methyl nilate, is a highly versatile chiral building block utilized extensively in organic synthesis, drug development, and fragrance chemistry [1]. Possessing two contiguous stereocenters, this β-hydroxy ester presents unique challenges and opportunities in asymmetric synthesis and analytical stereodifferentiation [2]. This technical guide provides a rigorous examination of its physicochemical properties, self-validating synthetic protocols, and advanced chromatographic characterization techniques.

Molecular Architecture and Physicochemical Profiling

Methyl 3-hydroxy-2-methylbutanoate (


) features a secondary alcohol, a methyl branch at the α-position, and a methyl ester [3]. This configuration yields four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R) [2]. The stereochemistry profoundly influences its biological and organoleptic profiles, making enantiomeric purity a critical quality attribute in downstream applications.

Table 1: Physicochemical Properties of Methyl 3-hydroxy-2-methylbutanoate

PropertyValueSource
CAS Number 34293-67-9[3]
Molecular Formula

[3]
Molecular Weight 132.16 g/mol [3]
Boiling Point (est.) 195.99 °C @ 760 mmHg[1]
Flash Point (est.) 75.90 °C[1]
Vapor Pressure (est.) 0.105 mmHg @ 25 °C[1]
LogP (Octanol/Water) 0.176[4]
Critical Pressure (Pc) 3718.02 kPa[4]
Mechanistic Pathways in Asymmetric Synthesis

The enantioselective synthesis of α-alkyl-β-hydroxy esters requires precise control over facial selectivity during the reduction of the corresponding ketone. A highly efficient, scalable approach is the asymmetric hydrogenation of methyl 2-oxo-3-methylbutanoate using a Ruthenium-BINAP catalytic complex [5].

Causality of Experimental Choices: The use of [RuCl2(benzene)]2 paired with (R)-BINAP is a deliberate mechanistic choice. The sterically demanding, axially chiral BINAP ligand creates a rigid chiral pocket. When hydrogen coordinates to the ruthenium center, the prochiral substrate is forced into a specific orientation to minimize steric clashing with the naphthyl rings of the ligand. This dictates a stereospecific hydride transfer, yielding the desired enantiomer with high enantiomeric excess (ee) [5].

Protocol 1: Asymmetric Hydrogenation of Methyl 2-oxo-3-methylbutanoate

Self-Validating System: This protocol incorporates an in-process control (IPC) step to ensure catalytic efficacy before proceeding to product isolation.

  • Catalyst Complexation: Under an inert argon atmosphere, dissolve [RuCl2(benzene)]2 (0.5 mol%) and (R)-BINAP (0.55 mol%) in anhydrous methanol. Stir at room temperature for 30 minutes to ensure complete ligand exchange and active complex formation.

  • Substrate Addition: Introduce the substrate, methyl 2-oxo-3-methylbutanoate (1.0 equivalent), into the catalyst solution.

  • High-Pressure Hydrogenation: Transfer the mixture to a high-pressure autoclave. Purge the vessel three times with high-purity

    
     gas. Pressurize the system to 50 atm and heat to 50 °C. Maintain vigorous stirring for 12–24 hours [5].
    
  • Validation & Quality Control (IPC): Vent the reactor and extract a 50 µL aliquot. Run a rapid thin-layer chromatography (TLC) or achiral GC assay. The complete disappearance of the ketone peak validates the termination of the reaction. If unreacted starting material remains, re-pressurize and extend the reaction time.

  • Workup & Purification: Concentrate the crude mixture under reduced pressure. Purify the residue via silica gel column chromatography (eluent: hexane/ethyl acetate) to isolate the enantioenriched methyl 3-hydroxy-2-methylbutanoate.

G Start Methyl 2-oxo-3-methylbutanoate (Prochiral Substrate) Reactor High-Pressure Autoclave (H2 Gas, MeOH, 50 atm) Start->Reactor CatPrep Catalyst Complexation [RuCl2(benzene)]2 + (R)-BINAP CatPrep->Reactor Reaction Asymmetric Hydrogenation (Stereoselective Hydride Transfer) Reactor->Reaction Heat (50 °C) & Pressure Purification Solvent Evaporation & Column Chromatography Reaction->Purification Crude Mixture Product Methyl (2R)-3-hydroxy-2-methylbutanoate (Enantioenriched Product) Purification->Product Purified Yield (>95% ee)

Figure 1: Workflow for Ru-BINAP catalyzed asymmetric hydrogenation of methyl 2-oxo-3-methylbutanoate.

Advanced Analytical Stereodifferentiation

Because the four stereoisomers of methyl nilate exhibit distinct biological and olfactory profiles, rigorous analytical differentiation is mandatory. Direct simultaneous achiral-chiral high-resolution gas chromatography (HRGC) coupled with Time-of-Flight Mass Spectrometry (TOF-MS) is the gold standard for this analysis [2].

Causality of Experimental Choices: A standard non-polar column (e.g., DB-5) cannot resolve enantiomers because they have identical boiling points and non-chiral interactions. Therefore, a chiral stationary phase, such as CP Chirasil-Dex CB (incorporating cyclodextrin derivatives), is utilized [2]. The chiral cavities of the cyclodextrin form transient, reversible diastereomeric inclusion complexes with the enantiomers. The slight differences in the formation constants of these complexes lead to differential retention times, enabling baseline resolution.

Protocol 2: HRGC-TOF-MS Stereodifferentiation

Self-Validating System: System suitability testing (SST) is embedded to guarantee column performance prior to sample analysis.

  • Sample Preparation: Dissolve the synthesized methyl 3-hydroxy-2-methylbutanoate in analytical-grade dichloromethane to achieve a final concentration of 1 mg/mL.

  • Validation & Quality Control (SST): Prior to analyzing the synthetic batch, inject a known racemic mixture of all four methyl nilate stereoisomers. Verify that the chromatographic resolution (

    
    ) between the closest eluting enantiomeric pairs is 
    
    
    
    1.5. If
    
    
    , perform column conditioning or decrease the temperature ramp rate.
  • Instrument Setup: Equip the GC with a CP Chirasil-Dex CB chiral column (25 m × 0.25 mm i.d., 0.25 µm film thickness) [2]. Use high-purity Helium as the carrier gas at a constant flow rate of 1.0 mL/min.

  • Injection Parameters: Inject 1 µL of the sample using a split/splitless injector set to 250 °C with a split ratio of 1:50.

  • Thermal Gradient: Hold the initial oven temperature at 60 °C for 2 minutes. Ramp at 2 °C/min to 150 °C, followed by a secondary ramp of 10 °C/min to 220 °C, holding for 5 minutes.

  • Detection & Analysis: Route the eluate into the TOF-MS. Utilize electron ionization (EI) at 70 eV. Identify the stereoisomers by cross-referencing their retention indices and characteristic m/z fragmentation patterns against the validated standard library [2].

GCMS Sample Analyte: Methyl Nilate (4 Stereoisomers) Injection Split/Splitless Injection (250 °C, 1:50 Split) Sample->Injection Column Chiral HRGC Column (CP Chirasil-Dex CB) Injection->Column Carrier Gas (He) Separation Diastereomeric/Enantiomeric Resolution Column->Separation Thermal Gradient Detection TOF-MS Detection (Electron Ionization, 70 eV) Separation->Detection Elution Data Stereoisomer Identification (Retention Time & m/z) Detection->Data Spectral Analysis

Figure 2: HRGC-TOF-MS analytical workflow for the stereodifferentiation of methyl nilate isomers.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12815182, Methyl 3-hydroxy-2-methylbutanoate." PubChem. URL:[Link]

  • The Good Scents Company. "methyl 3-hydroxy-2-methyl butanoate, 34293-67-9." TGSC Information System. URL:[Link]

  • Scent.vn. "Methyl 3-hydroxy-2-methylbutanoate CAS# 34293-67-9." Scent.vn Database. URL:[Link]

  • Cheméo. "Chemical Properties of methyl 3-hydroxy-2-methylbutanoate." Cheméo Database. URL:[Link]

  • ResearchGate. "Simple gas chromatographic method for the stereodifferentiation of methyl nilate, a chiral alpha-methyl-beta-hydroxy ester." ResearchGate. URL:[Link]

Sources

Comprehensive Technical Guide: Methyl 3-hydroxy-2-methylbutanoate – Nomenclature, Stereochemical Resolution, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-hydroxy-2-methylbutanoate is a highly versatile chiral α-methyl-β-hydroxy ester that serves as a critical building block in modern organic synthesis, drug development, and flavor chemistry[1]. Possessing two adjacent stereocenters, this compound presents unique stereochemical challenges and opportunities. This whitepaper provides an authoritative analysis of its nomenclature, physicochemical properties, and the causal logic behind its stereochemical resolution and synthesis. Designed for researchers and drug development professionals, this guide establishes self-validating protocols for the precise manipulation and analysis of this essential synthon.

Chemical Identity and Nomenclature

The nomenclature of this compound varies significantly depending on the industry. In pharmaceutical and synthetic chemistry, IUPAC conventions are strictly adhered to for stereochemical clarity. Conversely, in flavor and fragrance chemistry, trivial names such as "methyl nilate" are frequently employed[2],[3].

Table 1: Comprehensive Nomenclature and Identifiers

Identifier TypeValue / Name
IUPAC Name Methyl 3-hydroxy-2-methylbutanoate[4]
Common Synonyms Methyl nilate; Butanoic acid, 3-hydroxy-2-methyl-, methyl ester; Methyl 3-hydroxy-2-methylbutyrate[2],[4]
CAS Registry Number 34293-67-9 (Racemic)[2],[4]
Molecular Formula C₆H₁₂O₃[4]
SMILES CC(C(C)O)C(=O)OC[4]
InChIKey FFJMPYODEQVBEX-UHFFFAOYSA-N[4]

Physicochemical Profiling

Understanding the physical properties of methyl 3-hydroxy-2-methylbutanoate is critical for designing downstream purification and chromatographic workflows. Its relatively high volatility necessitates specific handling precautions during solvent evaporation to prevent sample loss[5].

Table 2: Key Physicochemical Properties

PropertyValue
Molecular Weight 132.16 g/mol [4]
Appearance Colorless liquid[1]
Vapor Pressure ~0.5277 hPa @ 25°C[6]
Stereocenters 2 (C2 and C3), yielding 4 stereoisomers[3],[5]
Key MS Fragments (m/z) 132 [M]⁺, 87 [M − OC₂H₅]⁺, 73, 45[7]

Stereochemical Complexity and Analytical Resolution

Methyl 3-hydroxy-2-methylbutanoate contains two chiral centers (C2 and C3), resulting in four distinct stereoisomers: the anti (or threo) pair (2S,3S) and (2R,3R), and the syn (or erythro) pair (2R,3S) and (2S,3R)[3],[5].

The Mechanistic Challenge of NMR

In natural product structural elucidation (e.g., assigning the terminal 3-methylpent-4-en-2-ol moiety in polyketides), researchers traditionally rely on Nuclear Magnetic Resonance (NMR). However, the vicinal coupling constant (J) between the C2 and C3 protons in these derivatives typically falls in the medium range of 4–6 Hz. This intermediate value prevents the reliable differentiation between threo and erythro configurations[8].

The Causal Logic of Chromatographic Resolution

To overcome NMR limitations, researchers must employ chiral chromatography.

  • GC-MS Approach: Achiral columns (like DB-5) can only separate the diastereomers (anti vs. syn). To resolve the enantiomers, a cyclodextrin-based chiral stationary phase (e.g., CP Chirasil-Dex CB) is required. The chiral selector forms transient, energy-differentiated inclusion complexes with the enantiomers, enabling baseline separation[3].

  • LC-MS Derivatization: Because the native ester lacks a strong chromophore, direct LC-MS detection is insensitive. Derivatizing the C3 hydroxyl group with p-nitrobenzoyl chloride (PNBCl) introduces a highly UV-active and MS-responsive moiety, drastically enhancing detection limits while preserving stereochemical integrity[5].

G A Racemic Mixture (Methyl acetoacetate derived) B Derivatization (p-Nitrobenzoyl chloride) A->B Enhance UV/MS detection C Chiral LC-MS / GC-TOF-MS (CP Chirasil-Dex CB) B->C Chromatographic separation D Stereoisomer Resolution (anti & syn configurations) C->D Absolute assignment

Workflow for the stereochemical resolution of methyl nilate isomers.

Experimental Methodologies

The following protocols are designed as self-validating systems , incorporating built-in quality control checkpoints to ensure data integrity and experimental success.

Protocol 1: Stereoselective Synthesis and PNB-Derivatization

This protocol outlines the synthesis of the chiral building block from methyl acetoacetate, followed by derivatization for LC-MS validation[5].

Step 1: Stereoselective Methylation (C2 Construction)

  • Action: Treat methyl acetoacetate with a strong base (e.g., NaH) at 0°C in anhydrous THF, followed by the dropwise addition of methyl iodide (MeI).

  • Causality: The low temperature minimizes polyalkylation.

  • Validation Checkpoint: Analyze the crude mixture via TLC (Hexane:EtOAc). A shift in Rf confirms the consumption of the starting material.

Step 2: Ketone Reduction (C3 Hydroxyl Formation)

  • Action: Reduce the resulting methyl 2-methyl-3-oxobutanoate using sodium borohydride (NaBH₄) in methanol at -78°C.

  • Causality: Hydride delivery at cryogenic temperatures maximizes diastereoselectivity.

  • Validation Checkpoint: Avoid high-vacuum evaporation during solvent removal. The volatility of methyl 3-hydroxy-2-methylbutanoate can lead to >50% sample loss if exposed to <50 mbar at 40°C[5].

Step 3: Derivatization for LC-MS

  • Action: React the crude ester with p-nitrobenzoyl chloride (PNBCl) and pyridine in dichloromethane (DCM) for 4 hours at room temperature.

  • Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, driving the esterification of the sterically hindered secondary alcohol.

  • Validation Checkpoint: LC-MS analysis must show a dominant peak corresponding to the PNB-ester adduct, confirming successful derivatization prior to chiral resolution[5].

Protocol 2: Self-Validating Chiral GC-TOF-MS Analysis

For volatile samples not requiring derivatization, GC-TOF-MS provides rapid stereochemical assignment[3].

Step 1: Diastereomeric Validation (Achiral Phase)

  • Action: Inject the sample onto a DB-5 column.

  • Causality: The DB-5 column separates molecules based on boiling point and spatial footprint. The anti-(2S,3S)/(2R,3R) pair will elute first, followed by the syn-(2R,3S)/(2S,3R) pair.

  • Validation Checkpoint: Integration of these two peaks validates the diastereomeric ratio (dr) of the upstream synthesis.

Step 2: Enantiomeric Resolution (Chiral Phase)

  • Action: Divert the flow or re-inject onto a CP Chirasil-Dex CB column.

  • Causality: The cyclodextrin cavity selectively binds specific enantiomers. The established elution order is: (−)-(2R,3S), (+)-(2S,3R), (−)-(2R,3R), and (+)-(2S,3S)[3].

  • Validation Checkpoint: Cross-reference the TOF-MS fragmentation pattern (m/z 132, 87, 73) for each resolved peak to ensure no co-eluting impurities are interfering with the enantiomeric excess (ee) calculation.

Applications in Drug Development and Natural Product Synthesis

Methyl 3-hydroxy-2-methylbutanoate is a privileged chiral synthon in pharmaceutical development. Its highly defined stereochemistry makes it an ideal precursor for active pharmaceutical ingredients (APIs) requiring strict enantiomeric purity[1].

For example, the analogous (S)-enantiomer is a documented precursor to (S)-valine derivatives, which are critical in the synthesis of Valsartan, an angiotensin II receptor blocker[1]. Furthermore, in the field of chemical biology, this compound serves as a degradation standard to determine the absolute configuration of complex polyketides and macrolides (such as capsulactone) that feature a terminal 3-methylpent-4-en-2-ol (MPO) moiety[5],[8].

Pathway N1 Methyl Acetoacetate (Starting Material) N2 Stereoselective Methylation (C2 Construction) N1->N2 Base / MeI N3 Ketone Reduction (C3 Hydroxyl Formation) N2->N3 Diastereocontrol N4 Methyl 3-hydroxy-2-methylbutanoate (Chiral Building Block) N3->N4 Yields 4 Stereoisomers

Synthetic pathway for generating methyl 3-hydroxy-2-methylbutanoate.

References

  • The Good Scents Company - methyl 3-hydroxy-2-methyl butanoate, 34293-67-9 URL: [Link]

  • PubChem (NIH) - Methyl 3-hydroxy-2-methylbutanoate | C6H12O3 | CID 12815182 URL:[Link]

  • ResearchGate - Simple gas chromatographic method for the stereodifferentiation of methyl nilate, a chiral α-methyl-β-hydroxy ester URL: [Link]

  • PMC (NIH) - A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety in their terminal structures URL: [Link]

  • Beilstein Archives - A Chiral LC-MS Strategy for Stereochemical Assignment of Natural Products URL: [Link]

  • Scent.vn - Methyl 3-hydroxy-2-methylbutanoate CAS# 34293-67-9 URL: [Link]

  • ACS Publications - Tyrianthinic Acids from Ipomoea tyrianthina and Their Antimycobacterial Activity URL: [Link]

Sources

"Methyl 3-hydroxy-2-methylbutanoate" molecular weight and formula.

Author: BenchChem Technical Support Team. Date: March 2026

Precision Characterization, Stereoselective Synthesis, and Pharmaceutical Applications

Executive Summary

Methyl 3-hydroxy-2-methylbutanoate (CAS: 34293-67-9) is a pivotal chiral building block in the synthesis of polyketide antibiotics, ferroelectric liquid crystals, and complex agrochemicals.[1] Distinguished by its two contiguous stereocenters (C2 and C3), this molecule presents a classic problem in asymmetric synthesis: the control of diastereoselectivity (syn vs. anti) and enantioselectivity.

This guide provides a definitive technical analysis of the molecule’s physicochemical properties, outlines validated protocols for its stereoselective synthesis, and details its application in fragment-based drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Core Identifiers
PropertySpecification
IUPAC Name Methyl 3-hydroxy-2-methylbutanoate
Common Synonyms Methyl 3-hydroxy-2-methylbutyrate; Roche Ester fragment
Molecular Formula C₆H₁₂O₃
Molecular Weight 132.16 g/mol
CAS Number 34293-67-9 (Generic); 66767-60-0 (Stereospecific)
SMILES CC(C(C)O)C(=O)OC
InChI Key FFJMPYODEQVBEX-UHFFFAOYSA-N
Physical Constants

Note: Values represent experimental data for the racemic mixture unless otherwise noted.

ParameterValueCondition/Note
Physical State Colorless to pale yellow liquidStandard Temperature & Pressure (STP)
Boiling Point 72–75 °C@ 12 mmHg (Vacuum)
Density ~1.02 g/mLEstimated (Liquid phase)
Refractive Index

Estimated based on homologues
Solubility Soluble in MeOH, EtOH, EtOAc, CHCl₃Immiscible in water
Flash Point ~71 °CClosed Cup

Stereochemistry & Isomerism

The molecule possesses two chiral centers at the


-position (C2) and 

-position (C3), resulting in four possible stereoisomers. Control over these centers is critical for biological activity.
  • Syn-Isomers (Threo): (2R, 3S) and (2S, 3R)[2]

    • Significance: Often the desired configuration for macrolide antibiotic synthesis (e.g., Erythromycin fragments).

  • Anti-Isomers (Erythro): (2R, 3R) and (2S, 3S)[2]

    • Significance: Common in specific pheromone synthesis and liquid crystal dopants.

Stereochemical Logic Diagram

The following diagram illustrates the divergence in synthesis pathways required to access specific isomers.

Stereochemistry Substrate Methyl 2-methyl-3-oxobutanoate (Beta-Keto Ester) Biocatalysis Biocatalytic Reduction (K. pneumoniae / Chlorella) Substrate->Biocatalysis Enzymatic Control ChemRed Chemical Reduction (NaBH4 / Zn(BH4)2) Substrate->ChemRed Reagent Control Syn Syn-Isomer (2R, 3S) >98% d.e. Biocatalysis->Syn K. pneumoniae IFO 3319 Anti Anti-Isomer (2S, 3S) (Chelation Control) Biocatalysis->Anti Chlorella pyrenoidosa ChemRed->Anti Zn(BH4)2 (Chelation) Racemic Racemic Mixture (Low Selectivity) ChemRed->Racemic Standard NaBH4

Figure 1: Decision matrix for stereoselective synthesis routes.

Experimental Protocols

Protocol A: Biocatalytic Synthesis (High Stereoselectivity)

Objective: Synthesis of methyl (2R, 3S)-3-hydroxy-2-methylbutanoate (syn-isomer) with high diastereomeric excess (d.e.). Mechanism: Enzymatic dynamic kinetic resolution (DKR) of the


-substituted 

-keto ester.

Materials:

  • Substrate: Methyl 2-methyl-3-oxobutanoate[2]

  • Biocatalyst: Klebsiella pneumoniae IFO 3319 (resting cells) or engineered Ketoreductase (KRED)

  • Co-factor: Glucose (for NADH regeneration)

  • Solvent: Phosphate buffer (pH 7.0)

Workflow:

  • Inoculation: Cultivate K. pneumoniae in nutrient broth at 30°C for 24 hours. Harvest cells via centrifugation (8000 rpm, 10 min).

  • Reaction Setup: Resuspend wet cells (50 mg/mL) in phosphate buffer containing glucose (5% w/v).

  • Substrate Addition: Add Methyl 2-methyl-3-oxobutanoate (10 g/L) to the suspension.

  • Incubation: Shake at 30°C for 24–48 hours under aerobic conditions.

  • Extraction: Centrifuge to remove biomass. Extract supernatant with Ethyl Acetate (3x).[3]

  • Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Purify via silica gel chromatography (Hexane:EtOAc 4:1).

Validation Criteria:

  • Yield: Expect >90%.

  • Stereochemistry: >98% d.e.[4][5][6] (syn) confirmed via Chiral GC (Cyclodextrin column).

Protocol B: Chemical Reduction (Anti-Selective)

Objective: Accessing the anti-isomer via chelation-controlled reduction. Mechanism: Zinc borohydride coordinates with the


-keto and ester carbonyls, directing hydride attack from the less hindered face.

Workflow:

  • Reagent Prep: Prepare

    
     in dry ether (0.15 M).
    
  • Reaction: Cool solution of Methyl 2-methyl-3-oxobutanoate in dry ether to -78°C.

  • Addition: Slowly add

    
     (1.2 equiv) over 30 mins.
    
  • Quench: Stir for 2 hours, then quench with dilute HCl.

  • Result: Predominantly anti-isomer (ratio typically 9:1 anti:syn).

Characterization Data (NMR)[12]

To validate the identity of the synthesized compound, compare spectral data against these standard shifts.

¹H NMR (400 MHz, CDCl₃):

Shift (δ ppm)MultiplicityIntegrationAssignment
1.18 Doublet (J=6.5 Hz)3H

-CH₃ (Terminal methyl)
1.20 Doublet (J=7.0 Hz)3H

-CH₃ (Methyl on C2)
2.55 Quintet/Multiplet1H

-CH (C2 proton)
2.80 Broad Singlet1H-OH (Hydroxyl)
3.72 Singlet3H-OCH₃ (Ester methyl)
4.05 Multiplet1H

-CH (C3 proton, carbinol)

Interpretation:

  • The two doublets at ~1.2 ppm confirm the presence of two methyl groups in different environments.

  • The shift of the

    
    -CH (4.05 ppm) is diagnostic of the secondary alcohol.
    
  • Note: The coupling constant (

    
    ) between the 
    
    
    
    and
    
    
    protons differs between isomers (
    
    
    ,
    
    
    ), serving as a rapid method to determine stereochemistry without chiral chromatography.

Applications in Drug Development[7]

Polyketide Synthase (PKS) Mimicry

Methyl 3-hydroxy-2-methylbutanoate serves as a "propionate unit" mimic. In the synthesis of macrolide antibiotics (e.g., Erythromycin), the carbon backbone is constructed from propionate units. This molecule provides a pre-installed stereochemical motif, avoiding the need for complex aldol reactions during total synthesis.

Fragment-Based Drug Design (FBDD)
  • Role: Chiral linker.

  • Mechanism: The hydroxyl group allows for etherification or esterification to attach pharmacophores, while the ester group can be hydrolyzed to an acid for amide coupling.

  • Example: Used in the synthesis of stereochemically pure side chains for statins and beta-lactamase inhibitors.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12815182, Methyl 3-hydroxy-2-methylbutanoate. Retrieved from [Link]

  • Miya, H., Kawada, M., & Sugiyama, Y. (1996). Stereoselective Reduction of Ethyl 2-Methyl-3-oxobutanoate by Bacteria.[4][5][7] Bioscience, Biotechnology, and Biochemistry.[7] Retrieved from [Link][5]

  • NIST Chemistry WebBook. Methyl 3-hydroxy-2-methylbutanoate Properties. Retrieved from [Link]

  • Cheméo. Chemical Properties of methyl 3-hydroxy-2-methylbutanoate. Retrieved from [Link]

Sources

Spectral Decoding of Methyl 3-hydroxy-2-methylbutanoate: A Comprehensive Guide to NMR, IR, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-hydroxy-2-methylbutanoate (CAS: 34293-67-9), commonly referred to as methyl nilate, is a highly versatile chiral ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-hydroxy ester. It serves as a critical building block in the asymmetric synthesis of pharmaceuticals and is a naturally occurring structural motif found in complex resin glycosides and polyketides[1]. Because the molecule possesses two contiguous stereocenters (C2 and C3), distinguishing its four stereoisomers—(2R,3R), (2S,3S), (2R,3S), and (2S,3R)—requires rigorous spectral and chromatographic profiling[2][3]. This whitepaper provides an in-depth, self-validating framework for the spectral characterization of this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS).

Structural and Physicochemical Profiling

Before initiating spectral analysis, it is crucial to establish the baseline physicochemical parameters of the analyte. These properties dictate solvent selection, ionization methods, and chromatographic conditions[1].

PropertyValueCausality / Significance
Molecular Formula C₆H₁₂O₃Dictates the exact mass and isotopic distribution patterns.
Molecular Weight 132.16 g/mol Target molecular ion (

) for mass spectrometry.
CAS Number 34293-67-9Primary identifier for regulatory and database cross-referencing.
XLogP3 (Partition) 0.4Indicates moderate polarity; soluble in CDCl₃, MeOH, and Et₂O.
Boiling Point (est.) ~182 °CRequires elevated GC inlet temperatures (e.g., 220 °C) to prevent condensation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive tool for assigning the relative configuration (syn vs. anti / erythro vs. threo) of the contiguous stereocenters.

Quantitative NMR Data Summary

Spectra acquired in CDCl₃ at 298 K (400 MHz for ¹H, 100 MHz for ¹³C).

NucleusChemical Shift (

, ppm)
Multiplicity & IntegrationAssignment
¹H 3.65 – 3.70s, 3HEster methoxy (-OCH₃)
¹H 3.85 – 4.10dq, 1HC3 methine (CH-OH)
¹H 2.50 – 2.85dq, 1HC2 methine (CH-CH₃)
¹H ~2.50br s, 1HHydroxyl (-OH, exchangeable)
¹H 1.15 – 1.25d, 3HC3 methyl (C4-H₃)
¹H 1.10 – 1.20d, 3HC2 methyl
¹³C 175.4CC1 (Ester Carbonyl C=O)
¹³C 68.3CHC3 (Carbinol carbon)
¹³C 51.9CH₃Ester methoxy (-OCH₃)
¹³C 45.0CHC2 (Alpha carbon)
¹³C 20.5CH₃C4 (Terminal methyl)
¹³C 11.5CH₃C2 methyl
Causality in NMR Experimental Choices

Solvent Selection: CDCl₃ is deliberately chosen over protic solvents like CD₃OD. A non-polar, aprotic solvent slows down the chemical exchange rate of the hydroxyl proton, occasionally allowing for the observation of


 coupling, which aids in conformational analysis[2].
Diastereomeric Resolution:  The coupling constant (

) between the C2 and C3 protons is highly sensitive to the dihedral angle. According to the Karplus relationship, the anti (threo) diastereomer typically exhibits a larger

-value (often > 7 Hz) compared to the syn (erythro) diastereomer due to the preferred antiperiplanar arrangement of the bulky methyl and ester groups.

Vibrational Spectroscopy (FT-IR)

FT-IR provides orthogonal validation of functional groups, particularly the hydrogen-bonding state of the molecule.

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment
3400 – 3476Broad, Strong

(O-H) stretch
Secondary hydroxyl group
2966, 2874Sharp, Medium

(C-H) stretch
sp³ hybridized alkyl chains
1725 – 1735Sharp, Strong

(C=O) stretch
Ester carbonyl
1167, 1195Sharp, Strong

(C-O) stretch
Ester alkoxy (C-O-C)
Causality of Spectral Shifts

The exact position of the C=O stretch (~1725 cm⁻¹) is slightly lower than a standard aliphatic ester (~1740 cm⁻¹). This causality is driven by intramolecular hydrogen bonding . The C3 hydroxyl group can form a stable 5-membered hydrogen-bond ring with the C1 carbonyl oxygen. This interaction weakens the C=O double bond character, thereby lowering its vibrational frequency[2].

Mass Spectrometry (EI-MS) & Fragmentation Dynamics

Electron Ionization (70 eV) induces highly reproducible fragmentation, making it ideal for library matching and structural elucidation[4].

m/z RatioRelative AbundanceFragment FormulaCleavage Mechanism
132~5%[C₆H₁₂O₃]

Molecular Ion (

)
101~10%[C₅H₉O₂]⁺Loss of methoxy radical (

)
87~20%[C₄H₇O₂]⁺

-cleavage: Loss of hydroxyethyl radical (

)
73100% (Base)[C₄H₉O]⁺

-cleavage: Loss of carbomethoxy radical (

)
45~40%[C₂H₅O]⁺

-cleavage: Hydroxyethyl cation
Causality of Fragmentation

The dominance of the m/z 73 peak (base peak) is governed by the thermodynamic stability of the resulting product. Cleavage of the C1-C2 bond expels the stable carbomethoxy radical (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), leaving a secondary carbocation at C2 that is further stabilized by hyperconjugation from adjacent methyl groups and inductive effects.

MS_Fragmentation M Molecular Ion [M]⁺• m/z 132 F1 Alpha Cleavage 1 Loss of •CH(OH)CH3 M->F1 F2 Alpha Cleavage 2 Loss of •COOCH3 M->F2 F3 Alpha Cleavage 3 Loss of •CH(CH3)COOCH3 M->F3 I1 [CH3CHCOOCH3]⁺ m/z 87 (20%) F1->I1 I2 [CH3CH(OH)CHCH3]⁺ m/z 73 (100%) F2->I2 I3 [CH3CHOH]⁺ m/z 45 (40%) F3->I3

Logical flow of primary alpha-cleavage fragmentation pathways for Methyl 3-hydroxy-2-methylbutanoate.

Experimental Protocols

Protocol 1: Self-Validating NMR Acquisition for Diastereomeric Resolution

To ensure absolute confidence in the structural assignment, the NMR protocol must include internal validation.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl₃ containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Tuning: Tune and match the probe to the ¹H frequency. Perform a rigorous 3D shim to achieve a TMS line width at half-height of < 0.8 Hz. This is critical to resolve the complex doublet-of-quartets (dq) splitting at C2 and C3.

  • Acquisition: Acquire a standard 1D ¹H spectrum (ns=16, d1=2s). Follow immediately with a ¹H-¹H COSY experiment to map the connectivity between the C2-H, C3-H, and their respective methyl groups.

  • Validation Check: The integral ratio of the ester methoxy singlet (~3.65 ppm) to the C2 methyl doublet (~1.15 ppm) must be exactly 3:3. Any deviation indicates co-eluting impurities or incomplete relaxation (requiring an increase in the d1 delay).

Protocol 2: HRGC-TOF-MS Workflow for Stereodifferentiation

Enantiomers yield identical NMR and MS spectra in achiral environments. To differentiate the four stereoisomers of methyl 3-hydroxy-2-methylbutanoate, a chiral stationary phase is required[3].

  • Column Selection: Install a CP Chirasil-Dex CB column (cyclodextrin-based chiral stationary phase, 25 m × 0.25 mm). The cyclodextrin cavities form transient inclusion complexes with the enantiomers, yielding different retention times.

  • Inlet Parameters: Set the GC inlet to 220 °C. Inject 1 µL of a 1 mg/mL solution (in hexane) using a split ratio of 1:50 to prevent column overloading and peak tailing.

  • Oven Program: Initial temperature 60 °C (hold 2 min), ramp at 2 °C/min to 120 °C. The slow ramp rate is the causal factor in achieving baseline resolution (

    
    ) between the closely eluting (2R,3R) and (2S,3S) enantiomers[3].
    
  • MS Detection: Operate the TOF-MS in EI mode at 70 eV. Extract ion chromatograms (EIC) at m/z 73 and m/z 87 to filter out background matrix noise.

  • Validation Check: Run a blank hexane injection prior to the sample. The baseline at m/z 73 must be flat to confirm no carryover from previous runs.

GCMS_Workflow S1 Sample Prep (Hexane Extract) S2 Chiral HRGC (CP Chirasil-Dex CB) S1->S2 Split Injection S3 EI Ionization (70 eV Source) S2->S3 Elution S4 TOF-MS Detection (EIC m/z 73, 87) S3->S4 Ion Acceleration S5 Stereoisomer Speciation S4->S5 Data Analysis

Step-by-step workflow for the stereodifferentiation of isomers using chiral HRGC-TOF-MS.

References

  • National Center for Biotechnology Information (NIH). "Methyl 3-hydroxy-2-methylbutanoate | C6H12O3 | CID 12815182 - PubChem". PubChem Database. URL: [Link]

  • León-Díaz, R., et al. "Tyrianthinic Acids from Ipomoea tyrianthina and Their Antimycobacterial Activity, Cytotoxicity, and Effects on the Central Nervous System". Journal of Natural Products (ACS Publications), 2008. URL: [Link]

  • Makrerougras, M., et al. "A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety in their terminal structures". Beilstein Journal of Organic Chemistry, 2023. URL: [Link]

  • Gaspar, E.M.S.M., & Barroso, J.G. "Simple gas chromatographic method for the stereodifferentiation of methyl nilate, a chiral α-methyl-β-hydroxy ester". Journal of Chromatography A, 2006. URL: [Link]

Sources

Comprehensive Physicochemical Profiling and Solubility Dynamics of Methyl 3-hydroxy-2-methylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-hydroxy-2-methylbutanoate (CAS: 34293-67-9) [1], frequently referred to in literature as methyl nilate, is a highly versatile chiral


-hydroxy ester. It serves as a critical intermediate in asymmetric organic synthesis, a building block for advanced fragrance compounds, and a key degradation fragment used in the stereochemical elucidation of complex natural products containing the 3-methylpent-4-en-2-ol (MPO) moiety [3].

For researchers and drug development professionals, mastering the solvation thermodynamics of this compound is paramount. Solvent selection directly dictates the efficiency of asymmetric hydrogenations, the yield of liquid-liquid extractions, and the resolution quality in chiral chromatography. This whitepaper provides an authoritative, field-proven guide to the solubility profile and handling of Methyl 3-hydroxy-2-methylbutanoate.

Physicochemical Foundations and Solvation Causality

The solubility behavior of Methyl 3-hydroxy-2-methylbutanoate is governed by its bifunctional architecture. The molecule features a hydrogen-bond donating secondary hydroxyl (-OH) group at the C3 position and a hydrogen-bond accepting ester carbonyl at the C1 position. The branched aliphatic backbone (C2 and C3 methyl groups) introduces steric hindrance that disrupts highly ordered solvent shells, generally increasing solubility in organic solvents by lowering the enthalpy of mixing.

Table 1: Key Physicochemical Properties
ParameterValueScientific Implication
Molecular Weight 132.16 g/mol [1]Low molecular weight facilitates rapid diffusion and high molar solubility.
LogP (XLogP3-AA) 0.4 [1]Indicates a delicate amphiphilic balance; slightly lipophilic but highly compatible with aqueous systems.
Aqueous Solubility ~184 g/L (at 25°C) [1]Exceptionally high for an organic ester, driven by the free hydroxyl group's ability to integrate into water's hydrogen-bond network.
Stereocenters 2 (C2, C3)Yields four distinct stereoisomers (e.g., anti- and syn- configurations) which may exhibit slight variations in crystal lattice energy and, consequently, solubility [2].

Solvent Compatibility Matrix

Understanding why a solvent interacts with Methyl 3-hydroxy-2-methylbutanoate allows scientists to rationally design downstream workflows. The table below synthesizes empirical data and thermodynamic predictions across major solvent classes.

Table 2: Solubility Matrix and Mechanistic Rationale
Solvent ClassExample SolventSolubility LevelMechanistic Rationale (Causality)
Aqueous Water / BuffersHighly SolubleThe C3 hydroxyl group acts as a strong H-bond donor to water, overcoming the hydrophobic penalty of the aliphatic isopropyl chain.
Polar Protic Ethanol, MethanolMiscibleOptimal "like-dissolves-like" scenario. The solvent networks perfectly with both the ester and alcohol functionalities of the solute.
Polar Aprotic Ethyl Acetate, DMSOMiscibleStrong dipole-dipole interactions and H-bond acceptance (especially by DMSO) strongly solvate the monomeric ester.
Non-Polar Hexane, HeptaneModerately SolubleSolvation relies purely on London dispersion forces with the aliphatic backbone. The polar -OH and ester groups restrict infinite miscibility.

Self-Validating Protocol for Thermodynamic Solubility Determination

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of Methyl 3-hydroxy-2-methylbutanoate (approx. 300 mg) to 5.0 mL of the target solvent in a tightly sealed, inert borosilicate glass vial.

  • Causality: An excess solid/liquid phase must be visibly present to ensure the solvent is fully saturated, establishing the baseline for thermodynamic equilibrium.

Step 2: Isothermal Equilibration

  • Agitate the vials at 300 RPM in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C for 48 hours.

  • Causality: Solubility is highly temperature-dependent (a function of solvation enthalpy). A 48-hour equilibration ensures the dissolution process reaches a true thermodynamic plateau, overcoming any transient, metastable supersaturation states.

Step 3: Phase Separation and Filtration

  • Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved micro-droplets or particulates.

  • Filter the supernatant through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

  • Self-Validation Step: Discard the first 1.0 mL of the filtrate. This critical step saturates potential non-specific binding sites on the PTFE membrane, ensuring the subsequently collected sample accurately represents the bulk equilibrium concentration.

Step 4: Chiral Quantification

  • Dilute the filtrate into the linear dynamic range of your analytical instrument.

  • Quantify using Chiral LC-MS or High-Resolution Gas Chromatography-Time-of-Flight Mass Spectrometry (HRGC-TOF-MS) utilizing a chiral stationary phase (e.g., CP Chirasil-Dex CB column) [2].

  • Causality: Because the compound possesses two stereocenters, chiral chromatography is essential. It verifies whether the solvent exhibits preferential solvation for a specific enantiomer/diastereomer or induces unwanted epimerization during the extended thermal equilibration [4].

Strategic Solvent Selection for Downstream Applications

The solubility data directly informs application-specific solvent selection:

  • Biocatalysis & Asymmetric Hydrogenation: The high aqueous solubility (~184 g/L) allows for the use of engineered ketoreductases in aqueous buffer systems to perform enantioselective reductions of the corresponding

    
    -keto ester precursors [4].
    
  • Natural Product Structural Elucidation: When degrading complex natural products to isolate the MPO moiety as methyl 3-hydroxy-2-methylbutanoate, polar aprotic solvents (like EtOAc) are preferred. They provide complete miscibility for the fragment while allowing easy solvent evaporation prior to LC-MS stereochemical assignment [3].

Workflow Visualization

G cluster_protocol Self-Validating Solubility Protocol cluster_solvents Solvent Class Compatibility Start Methyl 3-hydroxy-2-methylbutanoate (Solute) Eq 1. Isothermal Equilibration (Shake-Flask, 48h, 25°C) Start->Eq Sep 2. Phase Separation (0.22 µm PTFE Filtration) Eq->Sep Quant 3. Chiral Quantification (LC-MS / GC-TOF-MS) Sep->Quant Aq Aqueous Systems Solubility: ~184 g/L Quant->Aq H-Bonding Polar Polar Organics (EtOH, EtOAc) Solubility: Miscible Quant->Polar Dipole-Dipole NonPolar Non-Polar (Hexane) Solubility: Moderate Quant->NonPolar Dispersion

Workflow for thermodynamic solubility determination and solvent selection.

References

  • Methyl 3-hydroxy-2-methylbutanoate | C6H12O3 | CID 12815182 - PubChem - NIH. National Center for Biotechnology Information. Available at:[Link]

  • Simple gas chromatographic method for the stereodifferentiation of methyl nilate, a chiral alpha-methyl-beta-hydroxy ester. PubMed - NIH. Available at:[Link]

  • A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety in their terminal structures. PubMed Central (PMC) - NIH. Available at:[Link]

The Metabolic Role and Biocatalytic Synthesis of Methyl 3-Hydroxy-2-Methylbutanoate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Synthetic Chemists, and Drug Development Professionals Perspective: Senior Application Scientist

Executive Summary

Methyl 3-hydroxy-2-methylbutanoate (also known as methyl nilate) is a highly versatile chiral α-methyl-β-hydroxy ester. Operating at the intersection of ecological biochemistry and pharmaceutical synthesis, it serves a dual purpose. In nature, it functions as a critical volatile organic compound (VOC) and inter-species signaling molecule. In the laboratory, its stereodefined architecture provides a premium chiral synthon for the total synthesis of complex polyketide natural products.

As application scientists, we recognize that working with this compound requires a deep understanding of its stereochemistry—it possesses two chiral centers (C2 and C3), yielding four distinct stereoisomers. This whitepaper deconstructs its metabolic origins, details a robust biocatalytic workflow for its enantioselective synthesis, and outlines the rigorous analytical frameworks required for its stereodifferentiation.

Metabolic Pathways and Ecological Role

Endogenous Biosynthesis via Amino Acid Catabolism

The molecular architecture of methyl 3-hydroxy-2-methylbutanoate is fundamentally tied to branched-chain amino acid catabolism. Specifically, its free acid form is a downstream metabolite of 1[1]. The pathway initiates with the transamination of L-isoleucine to 2-keto-3-methylvalerate. Subsequent oxidative decarboxylation yields tiglyl-CoA, which undergoes hydration and hydrolysis to form 3-hydroxy-2-methylbutanoic acid[1]. In specific plant and insect species, this free acid is enzymatically methylated to form the volatile ester.

Ecological Signaling and Olfactory Specificity

As a volatile ester, it plays a profound role in ecological signaling. It is a dominant aroma-active compound in the MD2 variety of Ananas comosus (pineapple), contributing heavily to its2[2]. Furthermore, entomological electrophysiological studies have identified it as a potent3 (the bean bug)[3]. Because olfactory receptors are highly enantiospecific, the exact stereoisomeric ratio of the compound dictates its biological efficacy.

MetabolicPathway Iso L-Isoleucine (Amino Acid Pool) Keto 2-Keto-3-methylvalerate Iso->Keto Transamination CoA Tiglyl-CoA Keto->CoA Oxidative Decarboxylation Acid 3-Hydroxy-2-methylbutanoic acid (Endogenous Metabolite) CoA->Acid Hydration & Hydrolysis Target Methyl 3-hydroxy-2-methylbutanoate (Target Ester) Acid->Target Esterification (Plant/Insect Pathway) Precursor Methyl 2-methyl-3-oxobutanoate (Synthetic Precursor) Enzyme Ketoreductase (KRED) + NADPH Precursor->Enzyme Biocatalysis Enzyme->Target Stereoselective Reduction

Fig 1. Metabolic origins and biocatalytic synthesis of methyl 3-hydroxy-2-methylbutanoate.

Physicochemical & Chromatographic Data

To successfully manipulate this compound in organic synthesis or isolate it from biological matrices, one must understand its baseline physical properties. Below is a consolidated data table summarizing its key metrics.

Table 1: Physicochemical Properties of Methyl 3-hydroxy-2-methylbutanoate

PropertyValueReference
IUPAC Name Methyl 3-hydroxy-2-methylbutanoate4[4]
CAS Number 34293-67-95[5]
Molecular Formula C6H12O34[4]
Molecular Weight 132.16 g/mol 4[4]
XLogP3 0.45[5]
Boiling Point (est.) 182 °C5[5]
Stereocenters C2, C3 (Yields 4 stereoisomers)6[6]

Experimental Workflows: Biocatalysis & Analysis

Chemical asymmetric synthesis of the four stereoisomers ((2R,3R), (2S,3S), (2R,3S), (2S,3R)) is notoriously inefficient due to poor diastereocontrol. As application scientists, we rely on biocatalysis—specifically Ketoreductases (KREDs) or Carbonyl Reductases—to achieve >99% enantiomeric excess (ee) and high diastereomeric excess (de)[7][8]. By utilizing 7[7], we can strictly dictate the stereochemical outcome of the reduction of the prochiral precursor, methyl 2-methyl-3-oxobutanoate.

Workflow Prep 1. Substrate Prep Methyl 2-methyl-3-oxobutanoate Biocat 2. Biocatalysis KRED + GDH (pH 7.0, 30°C) Prep->Biocat Extract 3. Extraction Centrifugation & MTBE Partition Biocat->Extract Analysis 4. Chiral Analysis HRGC-TOF-MS (Chirasil-Dex CB) Extract->Analysis

Fig 2. Step-by-step biocatalytic synthesis and chiral HRGC-TOF-MS analysis workflow.

Protocol 1: Enantioselective Biocatalytic Reduction

Objective: Synthesize stereopure methyl 3-hydroxy-2-methylbutanoate.

  • System Initialization: Prepare a reaction matrix containing 100 mM Potassium Phosphate buffer (pH 7.0). Add the substrate, methyl 2-methyl-3-oxobutanoate, to a final concentration of 100 mM.

  • Cofactor Regeneration Coupling: Add 1 mM NADP+, 150 mM D-Glucose, and Glucose Dehydrogenase (GDH). Causality Note: Ketoreductases require stoichiometric amounts of NADPH. Providing exogenous NADPH is economically unviable for preparative scales. GDH recycles NADP+ back to NADPH by oxidizing glucose to gluconic acid[8].

  • Enzyme Addition & pH Control: Introduce the KRED enzyme (e.g., R. erythropolis variant) and incubate at 30°C. Critical Failure Point: The oxidation of glucose to gluconic acid rapidly acidifies the medium. If the pH drops below 6.0, KRED undergoes conformational changes leading to precipitation and loss of enantioselectivity. Therefore, an automated pH-stat titrating 1M NaOH is mandatory to maintain pH 7.0.

  • Downstream Processing: Monitor the reaction via achiral GC. Upon >95% conversion, terminate the reaction by heating to 60°C for 10 minutes (denaturing the proteins). Centrifuge at 10,000 x g to pellet the enzyme, and extract the aqueous supernatant three times with Methyl tert-butyl ether (MTBE). Dry the organic layer over anhydrous Na2SO4 and concentrate under vacuum.

Protocol 2: Chiral HRGC-TOF-MS Stereodifferentiation

Objective: Resolve the four stereoisomers (anti/syn pairs) to validate biocatalytic ee/de.

  • Column Selection: Standard achiral columns (like DB-5) will only resolve the diastereomers (syn vs. anti) but not the enantiomers. You must equip the GC with a cyclodextrin-based chiral stationary phase, such as a 6[6].

  • Injection & Temperature Program: Inject 1 µL of the MTBE extract (split ratio 1:50). Program the oven to hold at 60°C for 2 minutes, ramp at 2°C/min to 120°C, and hold.

  • Mass Spectrometry: Operate the TOF-MS in electron ionization (EI) mode at 70 eV. The high-resolution mass spectra will confirm the molecular ion and fragmentation patterns, while the chiral column ensures baseline separation of the (2R,3R), (2S,3S), (2R,3S), and (2S,3R) isomers[6].

Application in Structural Elucidation

Beyond its role as a target molecule, methyl 3-hydroxy-2-methylbutanoate is a critical degradation fragment used to assign the absolute configuration of complex natural products. Molecules containing a terminal 3-methylpent-4-en-2-ol (MPO) moiety can be oxidatively cleaved (via ozonolysis) and esterified to yield9[9]. By comparing this degradation product against synthetically pure standards via chiral LC-MS, researchers can unequivocally determine the absolute stereochemistry of the parent macrolide or polyketide[9].

References

1.[4] Methyl 3-hydroxy-2-methylbutanoate | C6H12O3 | CID 12815182 - PubChem. Source: nih.gov. URL: 2.[5] Methyl 3-hydroxy-2-methylbutanoate CAS# 34293-67-9. Source: scent.vn. URL: 3.[6] Simple gas chromatographic method for the stereodifferentiation of methyl nilate, a chiral α-methyl-β-hydroxy ester. Source: researchgate.net. URL: 4.[2] Analysis of natural aroma and flavor of MD2 pineapple variety (Ananas comosus[L.] Merr.). Source: researchgate.net. URL: 5.[3] Electrophysiological response of Riptortus pedestris to Dolichos lablab Volatiles. Source: researchgate.net. URL: 6.[1] Showing chemical card for (2S,3R)-3-Hydroxy-2-methylbutanoic acid (CFc000000252). Source: chemfont.ca. URL: 7.[7] A kinetic study and application of a novel carbonyl reductase isolated from Rhodococcus erythropolis. Source: nih.gov. URL: 8.[8] Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Source: scispace.com. URL: 9.[9] A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety in their terminal structures. Source: nih.gov. URL:

Sources

Methyl 3-Hydroxy-2-Methylbutanoate: Technical Guide to Biological Potential & Application

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

Methyl 3-hydroxy-2-methylbutanoate (CAS 34293-67-9), often referred to in its acid form as Nilic Acid derivative or Methyl Nilate , is a chiral ester of significant interest in chemical ecology, flavor chemistry, and natural product synthesis. While often encountered as a volatile component in tropical fruits (Salacca zalacca, Ananas comosus) and fermented beverages, its utility extends into pharmaceutical development as a high-value chiral synthon .

This guide moves beyond basic characterization to explore the molecule's potential as a pharmacophore in cytotoxic resin glycosides, its role as a metabolic biomarker for isoleucine catabolism, and its application as a stereochemical standard in drug design.

Part 2: Chemical Identity & Stereochemical Criticality

The biological activity of methyl 3-hydroxy-2-methylbutanoate is strictly governed by its stereochemistry. The molecule possesses two chiral centers (C2 and C3), resulting in four distinct stereoisomers. In biological systems, specific enantiomers drive distinct olfactory and pharmacological outcomes.

Physicochemical Profile
PropertyValueContext
IUPAC Name Methyl 3-hydroxy-2-methylbutanoate
Common Name Methyl Nilate; Methyl 3-hydroxy-2-methylbutyrate
Molecular Formula C₆H₁₂O₃
Molecular Weight 132.16 g/mol
Boiling Point ~182°C (est)Volatile, suitable for GC analysis
Solubility Soluble in alcohols, ethers; Low water solubilityLipophilic moiety in glycosides
Chiral Centers C2, C3(2R,3R), (2S,3S), (2R,3S), (2S,3R)
Stereoisomer Differentiation

The "Niloyl" group found in bioactive natural products (e.g., Ipomoea resin glycosides) typically exists in specific configurations (often 2S,3R or 2R,3R). Differentiating these isomers is a critical quality control step in synthesis.[1]

Part 3: Potential Biological Activities

Pharmacophore in Cytotoxic Resin Glycosides

Mechanism: Methyl 3-hydroxy-2-methylbutanoate serves as the methyl ester of Nilic Acid . The niloyl moiety is a critical acylating group in Resin Glycosides (e.g., Tyrianthinic acids) found in Convolvulaceae species.

  • Activity: These glycosides exhibit potent antimycobacterial (against M. tuberculosis) and cytotoxic activities (against KB cancer cell lines).

  • Mode of Action: The lipophilic niloyl chain facilitates the insertion of the glycoside into bacterial or tumor cell membranes, disrupting integrity and functioning as a natural surfactant-like antibiotic.

  • Research Application: Researchers use the methyl ester as a precursor to install the niloyl group onto polysaccharide cores to synthesize novel antibiotics or efflux pump inhibitors.

Metabolic Biomarker (Isoleucine Catabolism)

Mechanism: The free acid (3-hydroxy-2-methylbutanoic acid) is a downstream metabolite of Isoleucine .

  • Pathway: Isoleucine

    
     Tiglyl-CoA 
    
    
    
    2-methyl-3-hydroxybutyryl-CoA.
  • Clinical Relevance: Elevated levels of the acid (and by extension, its esters in biological fluids) can indicate defects in the isoleucine catabolic pathway, such as beta-ketothiolase deficiency. The methyl ester is often the analyte detected during GC-MS profiling of urinary organic acids after derivatization.

Olfactory Receptor Modulation

Mechanism: As a volatile organic compound (VOC), the molecule interacts with specific olfactory receptors.

  • Profile: Woody, fruity, and wine-like notes.

  • Stereoselectivity: The (2S,3S) and (2R,3R) enantiomers trigger different receptor responses, influencing the perceived "freshness" or "ripeness" in fruit models. This is utilized in the development of palatable oral drug formulations.

Part 4: Experimental Protocols

Protocol: Stereoselective Synthesis via Enzymatic Reduction

Objective: Synthesize optically pure (2S,3R)-Methyl 3-hydroxy-2-methylbutanoate for use as a reference standard.

Reagents:

  • Substrate: Methyl 2-methyl-3-oxobutanoate (Methyl 2-methylacetoacetate).

  • Enzyme: Recombinant Carbonyl Reductase (e.g., from Burkholderia gladioli or Candida parapsilosis).

  • Cofactor: NADH or NADPH.

  • Solvent: Phosphate buffer (pH 7.0) / Isopropanol (for cofactor regeneration).

Workflow:

  • Preparation : Dissolve 10 mM substrate in phosphate buffer (100 mM, pH 7.0) containing 5% isopropanol.

  • Initiation : Add enzyme (10 U/mL) and cofactor (0.5 mM). Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

  • Extraction : Extract reaction mixture 3x with Ethyl Acetate.

  • Drying : Dry combined organic layers over anhydrous

    
     and concentrate under vacuum.
    
  • Purification : Purify via flash chromatography (Hexane:EtOAc 8:2).

  • Validation : Analyze Enantiomeric Excess (ee) using Chiral GC (see Section 4.2).

Protocol: Chiral GC-MS Analysis

Objective: Separate and identify the four stereoisomers.

Instrument Setup:

  • Column : Cyclodextrin-based chiral column (e.g., CP-Chirasil-Dex CB, 25m x 0.25mm).

  • Carrier Gas : Helium at 1.0 mL/min.[2]

  • Temperature Program :

    • Start: 50°C (hold 2 min).

    • Ramp: 2°C/min to 100°C.

    • Ramp: 20°C/min to 180°C.

  • Detection : MS (EI mode, 70 eV). Monitor m/z 87 and 132.[3]

Data Interpretation:

  • The elution order is typically: (2S,3R) < (2R,3S) < (2S,3S) < (2R,3R), though this must be validated with authentic standards for the specific column phase.

Part 5: Visualizations

Diagram: Isoleucine Catabolism & Biosynthetic Origin

This pathway illustrates the metabolic origin of the 3-hydroxy-2-methylbutanoate skeleton, linking it to cellular energy metabolism and potential metabolic disorders.

IsoleucinePath Iso L-Isoleucine Keto α-Keto-β-methylvalerate Iso->Keto Transamination Tiglyl Tiglyl-CoA Keto->Tiglyl Decarboxylation HMB_CoA 2-Methyl-3-hydroxybutyryl-CoA Tiglyl->HMB_CoA Hydration (Enoyl-CoA Hydratase) Acid 3-Hydroxy-2-methylbutanoic Acid (Nilic Acid) HMB_CoA->Acid Thioester Hydrolysis Ester Methyl 3-hydroxy-2-methylbutanoate (Methyl Nilate) Acid->Ester Esterification (In vitro/Artifact)

Figure 1: Metabolic pathway linking Isoleucine catabolism to the formation of the 3-hydroxy-2-methylbutanoate skeleton.

Diagram: Stereoselective Synthesis Workflow

A decision tree for synthesizing specific isomers for biological testing.

SynthesisWorkflow Start Substrate: Methyl 2-methyl-3-oxobutanoate Method1 Chemical Reduction (Ru-BINAP Catalyst) Start->Method1 Method2 Biocatalytic Reduction (ADH / KRED Enzymes) Start->Method2 Result1 (2R,3R)-Isomer (Anti-Prelog) Method1->Result1 Using (R)-BINAP Result2 (2S,3S)-Isomer (Prelog) Method2->Result2 Using ADH-A App Application: Chiral Synthon for Macrolides Result1->App Result2->App

Figure 2: Strategic synthesis routes to access specific stereoisomers of Methyl 3-hydroxy-2-methylbutanoate.

Part 6: References

  • PubChem. (2024).[1][4] Methyl 3-hydroxy-2-methylbutanoate | C6H12O3.[4][5] National Library of Medicine. [Link]

  • The Good Scents Company. (2024). Methyl 3-hydroxy-2-methyl butanoate. [Link][6][7][8][9][4][10]

  • Gaspar, E. M., & Barroso, J. G. (2002). Simple gas chromatographic method for the stereodifferentiation of methyl nilate, a chiral α-methyl-β-hydroxy ester. Journal of Chromatography A. [Link]

  • Suo, R., et al. (2025). A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety. Beilstein Journal of Organic Chemistry. [Link][6]

  • Lawson, S. K., et al. (2017). Isolation and Characterization of Cytotoxic and Antibacterial Tetrasaccharide Glycosides from Ipomoea stans. Journal of Natural Products. [Link]

  • NIST Chemistry WebBook. (2024). Methyl 3-hydroxy-2-methylbutanoate. [Link][7][8][9][4][10]

Sources

Methodological & Application

Stereoselective synthesis of "Methyl 3-hydroxy-2-methylbutanoate"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Synthesis of Methyl 3-Hydroxy-2-methylbutanoate

Executive Summary & Scientific Context

Methyl 3-hydroxy-2-methylbutanoate (often referred to as the methyl ester of nilic acid) is a highly versatile chiral building block utilized in the total synthesis of complex macrolides, polyketides, and pharmaceutical intermediates. The molecule possesses two contiguous stereocenters at the C2 and C3 positions, yielding four potential stereoisomers: syn (erythro) and anti (threo) pairs. Achieving absolute stereocontrol over both centers simultaneously is a classic challenge in asymmetric synthesis. This application note details the authoritative methodology for synthesizing the anti-(2S,3R) isomer via Ruthenium-catalyzed Dynamic Kinetic Resolution-Asymmetric Hydrogenation (DKR-AH).

Mechanistic Causality: The DKR-AH Principle

Standard kinetic resolution of a racemic mixture caps the theoretical yield of a single enantiomer at 50%. However, Dynamic Kinetic Resolution (DKR) circumvents this limitation by exploiting the configurational lability of the substrate 1.

In the precursor molecule, racemic methyl 2-methyl-3-oxobutanoate , the α-proton at C2 is highly acidic due to the electron-withdrawing effects of the adjacent ketone and ester groups. In a protic environment, the (R)- and (S)-enantiomers undergo rapid epimerization via an achiral enol intermediate.

For DKR to function as a self-validating stereoselective system, the rate of substrate racemization (


) must be significantly faster than the rate of hydrogenation (

). When subjected to H₂ in the presence of a chiral Ruthenium(II)-BINAP catalyst, the catalyst exhibits profound chiral recognition. The [RuCl2((R)-BINAP)] complex preferentially binds and reduces the ketone of one specific enantiomer (the (S)-ketone) via a highly ordered transition state. Meanwhile, the unreactive (R)-ketone continuously epimerizes to replenish the reactive (S)-pool 2. This funneling effect overrides the 50% yield limit, converting the entire racemic pool into anti-(2S,3R)-methyl 3-hydroxy-2-methylbutanoate with >98% enantiomeric excess (ee) and 95% diastereomeric excess (de).

Mechanistic Pathway Visualization

DKR_Mechanism RKet (R)-Methyl 2-methyl- 3-oxobutanoate Enol Achiral Enol (Fast Epimerization) RKet->Enol k_rac Minor syn-(2R,3R)-Methyl 3-hydroxy-2-methylbutanoate (Minor Product) RKet->Minor Ru-(R)-BINAP, H2 k_slow SKet (S)-Methyl 2-methyl- 3-oxobutanoate SKet->Enol k_rac Major anti-(2S,3R)-Methyl 3-hydroxy-2-methylbutanoate (Major Product) SKet->Major Ru-(R)-BINAP, H2 k_fast

Graphviz DOT diagram illustrating the Dynamic Kinetic Resolution of methyl 2-methyl-3-oxobutanoate.

Experimental Protocol: Ru-BINAP Catalyzed DKR-AH

Note: This protocol is a self-validating system; successful execution strictly depends on maintaining anhydrous and anaerobic conditions prior to hydrogen introduction to prevent catalyst deactivation.

Reagents & Materials:

  • Racemic methyl 2-methyl-3-oxobutanoate (Substrate, 1.0 eq)

  • [RuCl2(benzene)]2 (Pre-catalyst, 0.1 mol%)

  • (R)-BINAP (Chiral Ligand, 0.2 mol%)

  • Anhydrous, degassed Methanol (Solvent)

  • High-purity Hydrogen gas (H₂)

Step-by-Step Methodology:

  • Catalyst Preparation (In Situ): In a nitrogen-filled glovebox, dissolve [RuCl2(benzene)]2 and (R)-BINAP in anhydrous N,N-dimethylformamide (DMF) or methanol. Heat the mixture at 100 °C for 10 minutes, then cool to room temperature and concentrate under vacuum to yield the active [RuCl2((R)-BINAP)] complex.

  • Substrate Loading: Transfer the active Ru-catalyst to a high-pressure stainless-steel autoclave. Add a solution of racemic methyl 2-methyl-3-oxobutanoate dissolved in degassed anhydrous methanol (typically 0.5 M concentration).

  • Hydrogenation: Seal the autoclave and purge the system with Argon three times, followed by Hydrogen gas three times. Pressurize the reactor with H₂ to 100 atm (approx. 10 MPa).

  • Reaction Execution: Stir the reaction mixture vigorously at 50 °C for 24–48 hours. The elevated temperature ensures that the rate of substrate enolization (

    
    ) remains significantly faster than the hydrogenation event (
    
    
    
    ).
  • Workup: Cool the reactor to room temperature and carefully vent the hydrogen gas. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure anti-(2S,3R)-methyl 3-hydroxy-2-methylbutanoate.

Quantitative Data: Stereochemical Outcomes

The choice of the chiral ligand directly dictates the stereochemical fate of the contiguous stereocenters. The following table summarizes the causal relationship between the catalyst and the resulting stereoisomer 2.

Catalyst SystemSubstrateMajor DiastereomerEnantiomeric Excess (ee)Diastereomeric Excess (de)
RuCl2-(R)-BINAPRacemic methyl 2-methyl-3-oxobutanoateanti-(2S,3R)> 98%95% (anti:syn 95:5)
RuCl2-(S)-BINAPRacemic methyl 2-methyl-3-oxobutanoateanti-(2R,3S)> 98%95% (anti:syn 95:5)
Ni-(R,R)-Tartaric AcidRacemic methyl 2-methyl-3-oxobutanoateanti (Major)~ 80%Moderate

Analytical Validation & Stereochemical Assignment

To ensure absolute trustworthiness of the synthesized batch, the stereochemical purity must be analytically validated. Standard achiral NMR is insufficient for differentiating enantiomers.

High-Resolution Gas Chromatography (HRGC): The gold standard for validating the four stereoisomers of methyl nilate is simultaneous achiral-chiral HRGC using a CP Chirasil-Dex CB column 3.

  • Elution Sequence: The syn (erythro) isomers elute before the anti (threo) isomers. Specifically, the sequence is (-)-(2R,3S), (+)-(2S,3R), (-)-(2R,3R), and finally the target (+)-(2S,3S) or its enantiomer depending on the ligand used.

Chiral LC-MS Analysis: For trace analysis or integration into complex natural product degradation studies, a chiral LC-MS strategy is employed. The hydroxyl group is typically derivatized with a p-nitrobenzoyl (PNB) group to enhance UV/MS detectability, allowing baseline separation of all four diastereomers on chiral stationary phases 4.

References

  • Xie, J.-H., & Zhou, Q.-L. "Dynamic Kinetic Resolution in Asymmetric Hydrogenation and Transfer Hydrogenation." Thieme-Connect.[Link]

  • Gaspar, E.M.S.M., & Barroso, J.G. "Simple gas chromatographic method for the stereodifferentiation of methyl nilate, a chiral α-methyl-β-hydroxy ester." ResearchGate.[Link]

  • NIH. "A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety." National Institutes of Health.[Link]

Sources

Enantioselective Synthesis of Methyl 3-hydroxy-2-methylbutanoate: A Guide to Modern Asymmetric Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral β-Hydroxy-α-Methyl Esters

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and flavor and fragrance compounds. Methyl 3-hydroxy-2-methylbutanoate, a chiral β-hydroxy-α-methyl ester, represents a valuable building block possessing two contiguous stereocenters. The specific stereoisomer obtained dictates its biological activity and sensory properties, making its enantioselective synthesis a topic of considerable interest for researchers and drug development professionals.[1] This application note provides an in-depth guide to established and efficient protocols for the synthesis of this important molecule, focusing on the underlying principles that govern the stereochemical outcome.

The structural motif of methyl 3-hydroxy-2-methylbutanoate is found in numerous natural products and is a key precursor for the synthesis of more complex molecules. For instance, derivatives of this structure are utilized in the synthesis of carbapenem antibiotics and anti-glaucoma medications.[2] Therefore, robust and scalable methods for its enantioselective preparation are of paramount importance.

This guide will explore two powerful and distinct strategies for achieving high enantiopurity in the synthesis of methyl 3-hydroxy-2-methylbutanoate:

  • Chiral Auxiliary-Mediated Diastereoselective Aldol Reaction: A classic and reliable method that utilizes a recoverable chiral molecule to direct the stereochemical course of the reaction.

  • Enzymatic Kinetic Resolution: A biocatalytic approach that leverages the high stereoselectivity of enzymes to resolve a racemic mixture.

For each methodology, a detailed, step-by-step protocol is provided, accompanied by an explanation of the critical experimental parameters and the mechanistic basis for the observed stereoselectivity.

Strategic Overview: Pathways to Enantiopure Methyl 3-hydroxy-2-methylbutanoate

The synthesis of methyl 3-hydroxy-2-methylbutanoate fundamentally involves the formation of a carbon-carbon bond between a propionate equivalent and an acetaldehyde equivalent. The challenge lies in controlling the absolute and relative stereochemistry at the newly formed C2 and C3 stereocenters.

cluster_0 Synthetic Strategies Start Propionate & Acetaldehyde Equivalents Auxiliary Chiral Auxiliary-Mediated Aldol Reaction Start->Auxiliary Diastereoselective Coupling Catalytic Asymmetric Catalysis (e.g., Mukaiyama Aldol) Start->Catalytic Enantioselective Coupling Enzymatic Enzymatic Resolution Start->Enzymatic Racemic Synthesis & Separation Product Enantiopure Methyl 3-hydroxy-2-methylbutanoate Auxiliary->Product Catalytic->Product Enzymatic->Product

Caption: Overview of major synthetic routes to enantiopure Methyl 3-hydroxy-2-methylbutanoate.

Methodology 1: Chiral Auxiliary-Mediated Aldol Reaction using Pseudoephedrine

The use of chiral auxiliaries is a well-established strategy to induce stereoselectivity.[3] The auxiliary, a chiral molecule, is temporarily incorporated into one of the reactants. Its steric and electronic properties then direct the approach of the other reactant, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.

In this protocol, we utilize (S,S)-(+)-pseudoephedrine as a chiral auxiliary, a method extensively developed for stereoselective aldol reactions.[4][5] The propionamide derived from pseudoephedrine undergoes highly diastereoselective aldol condensation with acetaldehyde to produce the syn-aldol adduct.

Mechanistic Rationale for Stereoselectivity

The high diastereoselectivity of this reaction is attributed to the formation of a rigid, chelated Zimmerman-Traxler-like transition state. Upon deprotonation with a lithium base, the pseudoephedrine-derived propionamide forms a lithium enolate. The lithium cation is chelated by the enolate oxygen and the oxygen of the pseudoephedrine hydroxyl group. This pre-organizes the enolate in a conformationally restricted manner. The aldehyde (acetaldehyde) then approaches the enolate from the less sterically hindered face, leading to the observed syn stereochemistry.

cluster_workflow Workflow: Chiral Auxiliary Method Step1 1. Acylation of Pseudoephedrine Step2 2. Diastereoselective Aldol Reaction Step1->Step2 Formation of Chiral Propionamide Step3 3. Hydrolysis & Esterification Step2->Step3 Formation of syn-Adduct Step4 4. Auxiliary Recovery Step3->Step4 Cleavage & Product Formation

Caption: Experimental workflow for the pseudoephedrine-mediated synthesis.

Detailed Experimental Protocol

Part A: Synthesis of (S,S)-(+)-Pseudoephedrine Propionamide

  • To a solution of (S,S)-(+)-pseudoephedrine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an argon atmosphere, add triethylamine (1.5 eq).

  • Slowly add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) and separate the layers.

  • Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure propionamide.

Part B: Diastereoselective Aldol Reaction

  • In a flame-dried, round-bottom flask under argon, dissolve the pseudoephedrine propionamide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

  • Add lithium diisopropylamide (LDA) (1.1 eq, freshly prepared or a titrated solution) dropwise. Stir the resulting enolate solution for 30 minutes at -78 °C.

  • Add freshly distilled acetaldehyde (1.5 eq) dropwise, ensuring the internal temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) and allow the mixture to warm to room temperature.

  • Extract the mixture with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude aldol adduct is typically of high purity and can be used in the next step without further purification.

Part C: Hydrolysis, Esterification, and Auxiliary Recovery

  • Dissolve the crude aldol adduct from Part B in a mixture of methanol and water.

  • Add a strong acid catalyst, such as sulfuric acid (H₂SO₄), and heat the mixture to reflux for 12-18 hours.

  • Cool the reaction mixture to room temperature and neutralize with a base (e.g., solid NaHCO₃) until effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate to obtain the desired methyl 3-hydroxy-2-methylbutanoate.

  • The aqueous layer can be basified with NaOH and extracted with CH₂Cl₂ to recover the (S,S)-(+)-pseudoephedrine auxiliary.

  • Purify the final product by distillation or column chromatography. The enantiomeric excess (ee%) should be determined by chiral HPLC or GC analysis.

ParameterTypical ValueSource
Diastereomeric Ratio (syn:anti)>95:5[4][5]
Enantiomeric Excess (ee%)>98%[4][5]
Overall Yield70-85%[4][5]

Methodology 2: Enzymatic Kinetic Resolution

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymatic kinetic resolution (EKR) is a powerful technique for separating enantiomers from a racemic mixture. The process relies on an enzyme that selectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers based on their different chemical properties.

This protocol describes the resolution of racemic methyl 3-hydroxy-2-methylbutanoate using an immobilized lipase, such as Candida antarctica lipase B (CALB), via transesterification.[2][6] The lipase will selectively acylate one of the enantiomers.

Principle of Enzymatic Kinetic Resolution

The enzyme's active site is chiral and thus can differentiate between the two enantiomers of the substrate. One enantiomer fits better into the active site and is transformed at a much higher rate than the other. For an ideal kinetic resolution, the reaction is stopped at or near 50% conversion. At this point, the remaining unreacted substrate is highly enriched in the less reactive enantiomer, while the product is enriched in the enantiomer derived from the more reactive substrate.

cluster_workflow Workflow: Enzymatic Resolution Start Racemic Methyl 3-hydroxy-2-methylbutanoate Reaction Immobilized Lipase (CALB) + Acyl Donor (e.g., Vinyl Acetate) Start->Reaction Separation Chromatographic Separation Reaction->Separation Reaction stopped at ~50% conversion Product1 (S)-Methyl 3-hydroxy-2-methylbutanoate (Unreacted) Separation->Product1 Product2 (R)-Methyl 3-acetoxy-2-methylbutanoate (Product) Separation->Product2

Caption: Workflow for the enzymatic kinetic resolution of racemic methyl 3-hydroxy-2-methylbutanoate.

Detailed Experimental Protocol

Part A: Synthesis of Racemic Methyl 3-hydroxy-2-methylbutanoate

A racemic version of the target molecule can be prepared via a standard aldol reaction or a Reformatsky reaction between methyl 2-bromopropionate and acetaldehyde, followed by workup.

Part B: Enzymatic Resolution

  • To a solution of racemic methyl 3-hydroxy-2-methylbutanoate (1.0 eq) in an anhydrous organic solvent (e.g., toluene or hexane), add an acyl donor such as vinyl acetate (1.0-1.5 eq).

  • Add immobilized Candida antarctica lipase B (CALB) (e.g., Novozym 435) to the mixture (typically 5-10% by weight of the substrate).

  • Stir the suspension at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by GC or HPLC. The reaction should be stopped when the conversion reaches approximately 50%. This is crucial for achieving high enantiomeric excess for both the unreacted starting material and the product.

  • Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted methyl 3-hydroxy-2-methylbutanoate from the acylated product (methyl 3-acetoxy-2-methylbutanoate) by flash column chromatography.

  • Determine the enantiomeric excess of both the recovered starting material and the product by chiral GC or HPLC.

ParameterTypical ValueSource
Conversion~50% (Target)[2][6]
Enantiomeric Excess (ee%) of unreacted alcohol>96%[6]
Enantiomeric Excess (ee%) of acylated product>96%[6]
Process Yield (for each enantiomer)~35-45%[6]

Conclusion

The enantioselective synthesis of methyl 3-hydroxy-2-methylbutanoate can be successfully achieved through multiple robust methodologies. The choice of method often depends on the specific requirements of the synthesis, such as scale, cost, and available equipment.

  • The chiral auxiliary-based approach offers high diastereoselectivity and enantioselectivity and is a reliable method for laboratory-scale synthesis. The ability to recover and reuse the chiral auxiliary is an added advantage.

  • Enzymatic kinetic resolution provides an environmentally friendly and highly selective method, particularly suitable for larger-scale production where mild reaction conditions are desirable.[2][6] Although the theoretical maximum yield for each enantiomer is 50%, the high enantiopurity and reusability of the enzyme make it an attractive industrial option.

Researchers and drug development professionals can select the most appropriate protocol based on their specific needs, with the assurance that both methods are well-precedented and capable of delivering the target molecule with high optical purity.

References

  • Vicario, J. L., Badía, D., Domínguez, E., Rodríguez, M., & Carrillo, L. (2000). Asymmetric Aldol Reactions Using (S,S)-(+)-Pseudoephedrine-Based Amides: Stereoselective Synthesis of α-Methyl-β-hydroxy Acids, Esters, Ketones, and 1,3-Syn and 1,3-Anti Diols. The Journal of Organic Chemistry, 65(12), 3754–3760. [Link]

  • Wikipedia. (2023). Chiral auxiliary. [Link]

  • Science of Synthesis. (2010). Asymmetric Mukaiyama Aldol Reaction.
  • Sci-Hub. (2000). Asymmetric Aldol Reactions Using (S,S)-(+)-Pseudoephedrine-Based Amides. The Journal of Organic Chemistry.
  • Organic Syntheses. (1998). n-benzyl-2,3-azetidinedione. Org. Synth. 1998, 75, 153. [Link]

  • Organic Syntheses. (1992). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Org. Synth. 1992, 70, 1. [Link]

  • Scent.vn. Methyl 3-hydroxy-2-methylbutanoate CAS# 34293-67-9. [Link]

  • Morris, J. A., & Mapp, A. K. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic letters, 15(10), 2446–2449. [Link]

  • Hsiao, Y., & Williams, D. R. (2009). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Tetrahedron, 65(31), 5976-5981.
  • Davies, S. G., Fletcher, A. M., Roberts, P. M., & Thomson, J. E. (2010). Asymmetric Synthesis of (S)-β-Leucine. Organic Syntheses, 87, 143.
  • PubMed. (2013). Asymmetric synthesis of anti-β-amino-α-hydroxy esters via dynamic kinetic resolution of β-amino-α-keto esters. Org Lett. 15(10), 2446-9. [Link]

  • Organic Syntheses. (1995). ASYMMETRIC HYDROGENATION OF 3-OXO CARBOXYLATES USING BINAP-RUTHENIUM COMPLEXES: (R)-(-)-METHYL 3-HYDROXYBUTANOATE. Org. Synth. 1995, 72, 28. [Link]

  • Fishman, A., & Mevorach, R. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and bioengineering, 75(2), 200–206. [Link]

  • Evans, D. A. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique, 4-5, 35-42.
  • Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric enamine catalysis. Chemical reviews, 107(12), 5471–5569. [Link]

  • ResearchGate. (2007). Enzymatic resolution of ethyl 3-hydroxy-2(1′substituted-methylidene)
  • Griesbeck, A. G., & Bondock, S. (2002). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit.
  • Trost, B. M., & Ito, H. (2000). The Direct Catalytic Asymmetric Aldol Reaction. Journal of the American Chemical Society, 122(50), 12003–12004.
  • PubMed. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnol Bioeng. 75(2), 200-6. [Link]

  • National Science Foundation. (2021). Chiral Auxiliaries for Stereoselective Electrophilic Aromatic Substitutions. NSF Public Access Repository.
  • National Center for Biotechnology Information. (n.d.). Methyl 3-hydroxy-2-methylbutanoate. PubChem Compound Database. [Link]

  • Google Patents. (2007).
  • Academia.edu. (2003). Enzymatic synthesis of n-octyl (+)-2-methylbutanoate ester from racemic (±)-2-methylbutanoic acid by immobilized lipase: optimization by statistical analysis. Biochemical Engineering Journal, 16(1), 49-55.
  • BenchChem. (n.d.). Application Notes and Protocols: (S)-2-Hydroxy-3-methylbutanoic Acid as a Chiral Building Block.
  • OENO One. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. 52(1). [Link]

Sources

Asymmetric synthesis of "Methyl 3-hydroxy-2-methylbutanoate" using chiral auxiliaries

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This Application Note details the stereoselective synthesis of Methyl 3-hydroxy-2-methylbutanoate , a critical chiral building block homologous to the Roche ester and ubiquitous in polyketide natural products (e.g., erythromycin, discodermolide).

While catalytic asymmetric hydrogenation and organocatalysis offer modern alternatives, the Evans Aldol Reaction using oxazolidinone chiral auxiliaries remains the "Gold Standard" for this transformation in drug development. Its dominance is justified by three factors:

  • Absolute Stereocontrol: It provides predictable access to the syn-aldol adduct (typically >98:2 dr).

  • Scalability & Crystallinity: The intermediate crystalline oxazolidinone adducts allow for easy upgrading of diastereomeric purity without complex chromatography.

  • Flexibility: Access to both enantiomers is trivial simply by swapping the auxiliary from the (S)-phenylalanine derivative to the (R)-isomer.

This protocol focuses on the synthesis of the (2S, 3R)-syn isomer using (S)-4-benzyl-2-oxazolidinone , followed by non-epimerizing cleavage to the methyl ester.

Retrosynthetic Analysis & Pathway

The synthesis relies on the steric directing groups of the auxiliary to control the facial selectivity of the enolate.

Figure 1: Retrosynthetic disconnection showing the auxiliary-based strategy.

Detailed Experimental Protocol

Step 1: N-Acylation of the Chiral Auxiliary

Objective: Install the propionate backbone onto the auxiliary.

Reagents:

  • (S)-4-Benzyl-2-oxazolidinone (1.0 equiv)[1]

  • n-Butyllithium (n-BuLi) (1.05 equiv, 2.5 M in hexanes)

  • Propionyl chloride (1.1 equiv)[1]

  • THF (Anhydrous)[1][2]

Protocol:

  • Dissolution: In a flame-dried flask under Argon, dissolve (S)-4-benzyl-2-oxazolidinone in anhydrous THF (0.2 M concentration) and cool to -78 °C .

  • Deprotonation: Add n-BuLi dropwise over 20 minutes. The lithiated auxiliary often precipitates; this is normal. Stir for 30 minutes.

  • Acylation: Add propionyl chloride dropwise. Stir at -78 °C for 30 minutes, then allow to warm to 0 °C over 1 hour.

  • Quench & Workup: Quench with saturated aqueous

    
    . Extract with EtOAc, wash with NaHCO3 and brine. Dry over 
    
    
    
    .[3][4]
  • Purification: Recrystallize from Hexanes/EtOAc or flash chromatography (typically 10-20% EtOAc/Hex) to yield (S)-3-propionyl-4-benzyl-2-oxazolidinone .

Step 2: The Evans Syn-Aldol Reaction (Critical Step)

Objective: Establish the C2-C3 stereocenters with high diastereoselectivity.

Mechanism: The reaction proceeds via a (Z)-boron enolate .[5] The "Z" geometry is enforced by the bulky dibutylboron triflate, and the facial selectivity is dictated by the Zimmerman-Traxler transition state where the auxiliary's benzyl group blocks the Re-face, forcing the aldehyde to approach from the Si-face.

Reagents:

  • N-Propionyl oxazolidinone (from Step 1) (1.0 equiv)[1]

  • Dibutylboron triflate (

    
    ) (1.1 equiv, 1.0 M in DCM)
    
  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Acetaldehyde (freshly distilled) (1.5 equiv)

  • DCM (Anhydrous)

Protocol:

  • Enolization: Dissolve the imide in DCM (0.1 M) under Argon. Cool to 0 °C (ice bath).

    • Note: Unlike kinetic LDA enolizations (-78 °C), boron enolization is best initiated at 0 °C to ensure complete conversion, then cooled.

  • Add Boron: Add

    
     dropwise. A slight fuming is normal.
    
  • Add Base: Add

    
     dropwise. The solution usually turns light yellow. Stir at 0 °C for 30 minutes to ensure (Z)-enolate formation.
    
  • Cooling: Cool the mixture to -78 °C .

  • Aldol Addition: Add acetaldehyde dropwise (pre-cooled if possible).

    • Critical: Maintain -78 °C for 1 hour, then warm to 0 °C and stir for 1 hour.

  • Oxidative Workup: This step is vital to break the Boron-chelate.

    • Add pH 7 phosphate buffer (1 mL/mmol).

    • Add Methanol (3 mL/mmol).

    • Carefully add 30%

      
       (3 mL/mmol) at 0 °C. Caution: Exothermic. 
      
    • Stir vigorously for 1 hour at room temperature.

  • Isolation: Extract with DCM or EtOAc. Wash with

    
     and brine.
    
  • Purification: Flash chromatography (EtOAc/Hexanes 1:4).

    • Result: The (2S, 3R)-syn-aldol adduct is obtained as a crystalline solid or clear oil.

Step 3: Chiral Auxiliary Cleavage & Methylation

Objective: Remove the auxiliary to release the acid, then esterify to the target.

Method: We utilize the LiOH/Peroxide hydrolysis followed by methylation. Direct alkoxide transesterification is avoided here to prevent retro-aldol degradation or epimerization at the C2 center.

Protocol:

  • Hydrolysis: Dissolve the aldol adduct in THF/Water (4:1) at 0 °C.

  • Reagents: Add 30%

    
     (4 equiv) followed by LiOH (2 equiv).
    
    • Mechanistic Insight: The peroxide forms a hydroperoxide anion (

      
      ), which is more nucleophilic than hydroxide (
      
      
      
      ) towards the imide carbonyl but less basic, minimizing epimerization.
  • Reaction: Stir at 0 °C for 1-2 hours. Monitor by TLC.[3][4]

  • Quench: Add

    
     (aqueous) to quench excess peroxide (check with starch-iodide paper).
    
  • Auxiliary Recovery: Evaporate THF. Extract the aqueous layer with DCM to recover the chiral auxiliary (can be recycled).

  • Acid Isolation: Acidify the aqueous layer to pH 2 with 1N HCl and extract with EtOAc. This yields the crude (2S, 3R)-3-hydroxy-2-methylbutanoic acid .

  • Methylation: Dissolve the crude acid in MeOH/Benzene (3:2). Add TMS-Diazomethane (2.0 M in hexanes) dropwise at 0 °C until a yellow color persists. Stir for 15 mins, then quench with a drop of acetic acid.

    • Alternative: Treat with

      
       and MeI in DMF.
      
  • Final Purification: Distillation or flash chromatography yields pure Methyl 3-hydroxy-2-methylbutanoate .

Mechanism & Stereochemical Logic

The high selectivity is visualized via the Zimmerman-Traxler Transition State.[6]

Figure 2: The Zimmerman-Traxler model. The (Z)-enolate and the minimization of 1,3-diaxial interactions place the aldehyde methyl group equatorially, leading to the Syn stereochemistry.

Data Analysis & Validation

To validate your synthesis, compare experimental data against these standard values for the syn isomer:

MetricExpected Value (Syn-Isomer)Diagnostic Note
1H NMR (C2-H)

~2.5 - 2.8 ppm (dq)
Coupling constant

is typically small (2-5 Hz) for syn-aldols in this system.
1H NMR (C3-H)

~3.8 - 4.2 ppm (m)
Shift varies with solvent (

).
13C NMR Distinct peaks for syn/antiAnti isomers often show larger

between methyl groups.
HPLC/GC Single PeakUse chiral column (e.g., Chiralcel OD-H) to verify ee >98%.

Troubleshooting Guide:

  • Low Yield: Ensure

    
     is fresh. Old triflate hydrolyzes to triflic acid, which decomposes the acetal/aldol product.
    
  • Poor Selectivity (dr < 10:1): Reaction temperature likely rose above -78 °C during aldehyde addition. Or, the enolization was incomplete (ensure 0 °C activation step).

  • "Anti" Product Observed: Check if

    
     or other Lewis acids were inadvertently used. 
    
    
    
    is specific for syn.

References

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981).[5] Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.

  • Evans, D. A., et al. (1982). Chiral Enolates in Asymmetric Synthesis. Aldrichimica Acta, 15(2), 23.
  • Heathcock, C. H. (1981). Acyclic stereoselection. 13. Aryl esters: a new class of reagents for the highly stereoselective synthesis of beta-hydroxy acids. Journal of the American Chemical Society.[5]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S, 3R)-3-Hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.

Sources

Synthesis of "Methyl 3-hydroxy-2-methylbutanoate" from methyl acetoacetate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of Methyl 3-hydroxy-2-methylbutanoate from Methyl Acetoacetate

Abstract

Methyl 3-hydroxy-2-methylbutanoate is a valuable chiral building block in organic synthesis. This document provides a comprehensive guide for its preparation from the readily available starting material, methyl acetoacetate. The synthesis is a two-step process involving an initial α-alkylation followed by a diastereoselective reduction of the ketone functionality. This guide details the underlying chemical principles, offers step-by-step experimental protocols, and discusses critical parameters that influence reaction outcomes, particularly stereoselectivity. It is intended for researchers in organic chemistry, medicinal chemistry, and drug development who require a reliable and well-documented synthetic procedure.

Introduction and Synthetic Strategy

The synthesis of α-substituted β-hydroxy esters is a cornerstone transformation in modern organic chemistry, providing access to key structural motifs found in numerous natural products and pharmaceuticals.[1] Methyl 3-hydroxy-2-methylbutanoate, with its two stereocenters, presents a synthetic challenge that requires precise control over both carbon-carbon bond formation and stereoselective reduction.

The strategy outlined herein begins with methyl acetoacetate, a versatile β-keto ester. The synthetic sequence is as follows:

  • α-Alkylation: The acidic α-proton of methyl acetoacetate is abstracted by a suitable base to form a nucleophilic enolate. This enolate then undergoes an SN2 reaction with methyl iodide to install the required methyl group at the C2 position, yielding methyl 2-methyl-3-oxobutanoate.

  • Ketone Reduction: The ketone moiety of the α-methylated β-keto ester is then reduced to a secondary alcohol. This step is critical as it generates the second stereocenter. Standard reducing agents like sodium borohydride (NaBH₄) can be employed, and the diastereoselectivity of this transformation can be significantly influenced by the choice of reagents and reaction conditions.

This document will dissect each of these steps, providing both the mechanistic rationale and detailed laboratory protocols.

Overall Reaction Pathway

The two-step synthesis transforms a simple β-keto ester into a more complex α-substituted β-hydroxy ester.

G MAA Methyl Acetoacetate Intermediate Methyl 2-methyl-3-oxobutanoate MAA->Intermediate 1. NaOEt, EtOH 2. CH₃I Product Methyl 3-hydroxy-2-methylbutanoate Intermediate->Product NaBH₄, MeOH

Caption: Overall synthetic route from methyl acetoacetate.

Part I: α-Alkylation of Methyl Acetoacetate

The first stage of the synthesis is a classic acetoacetic ester synthesis, which leverages the enhanced acidity of the α-protons situated between two carbonyl groups.[2][3]

Mechanism of Alkylation

The reaction proceeds via a two-step mechanism:

  • Enolate Formation: The α-hydrogens of methyl acetoacetate (pKa ≈ 11 in DMSO) are acidic due to the electron-withdrawing effects of the adjacent ester and ketone carbonyl groups, which also stabilize the resulting conjugate base via resonance.[4] A moderately strong base, such as sodium ethoxide (NaOEt), is sufficient to deprotonate the α-carbon, generating a resonance-stabilized enolate ion.[5][6]

  • Nucleophilic Attack (SN2): The resulting enolate is a potent carbon-centered nucleophile. It readily attacks an electrophilic alkyl halide, such as methyl iodide (CH₃I), in a bimolecular nucleophilic substitution (SN2) reaction.[3][7] This step forms the new carbon-carbon bond. For this reaction to be efficient, primary or methyl halides are required to minimize competing elimination reactions.[3][7]

Experimental Protocol: Synthesis of Methyl 2-methyl-3-oxobutanoate

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Density (g/mL)
Sodium MetalNa22.992.3 g1000.97
Ethanol (absolute)C₂H₅OH46.0750 mL-0.789
Methyl AcetoacetateC₅H₈O₃116.1211.6 g1001.076
Methyl IodideCH₃I141.9415.6 g (6.8 mL)1102.28

Procedure

  • Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Ar), carefully add 2.3 g (100 mmol) of sodium metal in small pieces to 50 mL of absolute ethanol in a 250 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer. The reaction is exothermic; control the rate of addition to maintain a gentle reflux. Stir until all the sodium has dissolved.

  • Enolate Formation: Cool the freshly prepared sodium ethoxide solution to 0 °C using an ice bath. Add 11.6 g (100 mmol) of methyl acetoacetate dropwise over 20 minutes while stirring. Allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Alkylation: Add 15.6 g (110 mmol) of methyl iodide dropwise to the enolate solution at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours, then gently reflux for 1 hour to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture to room temperature. Remove most of the ethanol under reduced pressure using a rotary evaporator. Add 50 mL of water to the residue and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with 50 mL of brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product, methyl 2-methyl-3-oxobutanoate, can be purified by vacuum distillation.

Part II: Reduction of Methyl 2-methyl-3-oxobutanoate

The second step converts the β-keto group into the target β-hydroxy functionality. The choice of reducing agent and conditions is paramount as it dictates the stereochemical outcome.

Mechanism of Reduction with Sodium Borohydride

Sodium borohydride (NaBH₄) is a selective reducing agent that reduces aldehydes and ketones to the corresponding alcohols but typically does not reduce esters under mild conditions.[8][9] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[10][11] This breaks the C=O π-bond and forms a new C-H bond, resulting in an alkoxide intermediate. A subsequent protonation step, usually from the protic solvent (e.g., methanol) during the reaction or an aqueous workup, furnishes the final alcohol product.[10]

The Challenge of Diastereoselectivity

The reduction of methyl 2-methyl-3-oxobutanoate creates a new chiral center at C3. Since the molecule already possesses a chiral center at C2, the product is a mixture of diastereomers: syn and anti.

Controlling the ratio of these diastereomers is a significant objective.

  • Non-Chelation-Controlled Reduction (e.g., NaBH₄ in MeOH): In a simple reduction with NaBH₄ in a protic solvent, the reaction often proceeds via the Felkin-Anh model, where the hydride attacks from the sterically least hindered face. This typically leads to a mixture of diastereomers, often with a slight preference for the anti product.

  • Chelation-Controlled Reduction: To achieve high diastereoselectivity, Lewis acids can be employed.[1][12] Strongly chelating Lewis acids like titanium tetrachloride (TiCl₄) can coordinate to both the ketone and ester carbonyl oxygens, creating a rigid cyclic intermediate.[12][13] This forces the hydride to attack from a specific face, leading to high selectivity for the syn diastereomer.[1][13] Conversely, using non-chelating conditions, for instance with cerium trichloride (CeCl₃), can favor the anti diastereomer.[1][13]

Experimental Protocol: Reduction to Methyl 3-hydroxy-2-methylbutanoate

This protocol describes a standard, non-chelation-controlled reduction. For highly diastereoselective methods, refer to the specialized literature.[1][12][13]

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
Methyl 2-methyl-3-oxobutanoateC₆H₁₀O₃130.1413.0 g100
MethanolCH₃OH32.04100 mL-
Sodium BorohydrideNaBH₄37.834.5 g120

Procedure

  • Reaction Setup: Dissolve 13.0 g (100 mmol) of methyl 2-methyl-3-oxobutanoate in 100 mL of methanol in a 250 mL round-bottomed flask equipped with a magnetic stirrer.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add 4.5 g (120 mmol) of sodium borohydride in small portions over 30 minutes. Be cautious as the reaction generates hydrogen gas.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly and carefully quench the reaction by adding 50 mL of 1 M HCl (aq) dropwise at 0 °C until the bubbling ceases and the pH is acidic.

  • Workup: Remove the methanol from the mixture under reduced pressure.

  • Extraction: Add 50 mL of water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine. Dry the organic phase over anhydrous magnesium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product. Purify the resulting diastereomeric mixture of methyl 3-hydroxy-2-methylbutanoate by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Comprehensive Experimental Workflow

The following diagram provides a visual summary of the entire synthetic and purification process.

G cluster_0 Part 1: Alkylation cluster_1 Workup 1 cluster_2 Part 2: Reduction cluster_3 Workup 2 & Purification Na_EtOH Prepare NaOEt in EtOH Add_MAA Add Methyl Acetoacetate @ 0°C Na_EtOH->Add_MAA Add_MeI Add Methyl Iodide, then reflux Add_MAA->Add_MeI Rotovap_1 Concentrate Add_MeI->Rotovap_1 Extract_1 Extract with Et₂O Rotovap_1->Extract_1 Dry_1 Dry & Concentrate Extract_1->Dry_1 Dissolve Dissolve Keto-ester in MeOH Dry_1->Dissolve Intermediate: Methyl 2-methyl-3-oxobutanoate Add_NaBH4 Add NaBH₄ @ 0°C Dissolve->Add_NaBH4 Stir Stir for 2h @ 0°C Add_NaBH4->Stir Quench Quench with 1M HCl Stir->Quench Rotovap_2 Concentrate Quench->Rotovap_2 Extract_2 Extract with EtOAc Rotovap_2->Extract_2 Purify Column Chromatography Extract_2->Purify Final_Product Final_Product Purify->Final_Product Final Product: Methyl 3-hydroxy-2-methylbutanoate

Caption: Detailed workflow for the two-step synthesis and purification.

Conclusion

This application note provides a robust and detailed framework for the synthesis of methyl 3-hydroxy-2-methylbutanoate from methyl acetoacetate. By following the two-stage process of α-alkylation and subsequent ketone reduction, researchers can reliably access this important chiral intermediate. Particular attention has been paid to the mechanistic underpinnings of each step, offering insights into experimental choices. For applications requiring high stereochemical purity, further investigation into diastereoselective reduction methodologies, such as those employing Lewis acid chelation, is highly recommended.

References

  • Trapp, C., Herrmann, C., Drewniok, C., Greif, D., & Hofrichter, M. (2021). Diastereoselective Reduction of Selected α-substituted β-keto Esters and the Assignment of the Relative Configuration by 1H-NMR Spectroscopy. Current Organocatalysis, 8(2), 238-248. Retrieved from [Link]

  • Various Authors. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. In LibreTexts Chemistry. Retrieved from [Link]

  • Trapp, C., Herrmann, C., Drewniok, C., Greif, D., & Hofrichter, M. (2020, December 7). Diastereoselective Reduction of Selected α-substituted β-keto Esters and the Assignment of the Relative Configuration by 1H-NMR Spectroscopy. Bentham Science Publishers. Retrieved from [Link]

  • ResearchGate. (n.d.). Diastereoselective reduction of b-keto ester 17. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Reagent Guide. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • chemistNATE. (2015, March 25). Beta Keto esters - Alkylating Ketones in NaOEt [Video]. YouTube. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Gotor-Fernández, V., et al. (2020). Stereoselective Bioreduction of α-diazo-β-keto Esters. PubMed. Retrieved from [Link]

  • University of Diyala. (n.d.). The Acetoacetic Ester Synthesis Synthesis of Methyl Ketones. Retrieved from [Link]

  • Seebach, D., Beck, A. K., Breitschuh, R., & Job, K. (n.d.). (R)-(−)-Methyl 3-hydroxybutanoate. Organic Syntheses. Retrieved from [Link]

  • JoVE. (2025, May 22). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Sodium Borohydride Reduction and Selective Transesterification of β-Keto Esters in a One-Pot Reaction under Mild Conditions. Retrieved from [Link]

  • Organic-Synthesis.com. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Behrens, C., & Paquette, L. A. (n.d.). n-benzyl-2,3-azetidinedione. Organic Syntheses. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Ni, Y., et al. (n.d.). methyl-3-hydroxy-butyrate by robust short-chain alcohol dehydrogenases from Burkholderia gladioli. Retrieved from [Link]

  • Pearson. (n.d.). Show how the following ketones might be synthesized by using the acetoacetic ester synthesis. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Shivaji College. (n.d.). Active Methylene Compounds. Retrieved from [Link]

Sources

Purification of "Methyl 3-hydroxy-2-methylbutanoate" by fractional distillation.

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This protocol details the purification of Methyl 3-hydroxy-2-methylbutanoate (CAS: 34293-67-9), a chiral


-hydroxy ester commonly used as a building block in polyketide synthesis and fragrance chemistry. The primary challenge in purifying this compound is its thermal instability; like many aldol adducts, it is prone to retro-aldol cleavage  or 

-elimination
(dehydration) to form methyl 2-methyl-2-butenoate (tiglate/angelate isomers) under prolonged heating or acidic/basic conditions.

This guide provides a rigorous fractional distillation methodology designed to separate the target ester from unreacted starting material (Methyl 2-methyl-3-oxobutanoate) and solvent residues while minimizing thermal degradation. It also addresses the partial enrichment of syn and anti diastereomers.

Physicochemical Profile & Target Specifications

PropertySpecification / ValueNotes
Compound Name Methyl 3-hydroxy-2-methylbutanoateAlso: Methyl 3-hydroxy-2-methylbutyrate
Molecular Formula

MW: 132.16 g/mol
Boiling Point (Atm) ~180–185 °C (Extrapolated)Do not distill at atm. Decomposes.[1][2][3][4][5]
Boiling Point (Vac) 78–82 °C @ 12 mmHg Target collection range.
Key Impurities Methyl 2-methylacetoacetateBP ~177°C (atm); ~70°C (12 mmHg).
Thermal Limit < 110 °C (Pot Temperature)Above this, elimination risk increases.
Chirality 2 Stereocenters (C2, C3)Exists as syn and anti diastereomers.

Pre-Distillation Critical Control Points (The "3-Pillar" Prep)

Before attempting distillation, the crude feed must meet three criteria to prevent catastrophic yield loss.

  • pH Neutrality (The Stability Pillar):

    • Mechanism: Traces of acid (from synthesis) or base (from quenching) catalyze the elimination of water to form the

      
      -unsaturated ester.
      
    • Protocol: Wash the organic layer with saturated

      
       (if acidic) or dilute 
      
      
      
      (if basic) until pH is strictly 6.5–7.5.
  • Solvent Removal (The Vacuum Pillar):

    • Mechanism: Residual low-boiling solvents (THF, Methanol) cause "bumping" and ruin the vacuum stability required for fractionation.

    • Protocol: Rotovap at 40 °C / 20 mbar until mass is constant.

  • Salt Removal (The Mechanical Pillar):

    • Mechanism: Precipitated salts act as nucleation sites for bumping and can create hot spots.

    • Protocol: Filter the crude oil through a coarse sintered glass frit or a pad of Celite prior to loading the still pot.

Experimental Setup & Workflow

Equipment Configuration
  • Column: 20 cm Vigreux column (for crude cleanup) or 30 cm Packed Column (stainless steel mesh/Helipak) for diastereomer enrichment.

  • Condenser: Liebig or Dimroth, coolant set to 10 °C.

  • Vacuum: Rotary vane pump capable of <1 mmHg, equipped with a digital manometer.

  • Heating: Oil bath with magnetic stirring (Do not use heating mantles; they create hot spots).

Process Logic Diagram

DistillationWorkflow Crude Crude Reaction Mixture (Contains Ketone, Ester, Salts) Neutralization Step 1: Neutralization (pH 7.0 buffer wash) Crude->Neutralization Filtration Step 2: Filtration (Remove solid salts) Neutralization->Filtration Degassing Step 3: Degassing/Stripping (Rotovap @ 20 mbar) Filtration->Degassing Distillation Step 4: Vacuum Distillation (Target: 10-12 mmHg) Degassing->Distillation Fraction1 Fore-run (Solvents/Water) < 60°C @ 12mmHg Distillation->Fraction1 Fraction2 Intermediate Cut (Unreacted Ketone) 60-75°C @ 12mmHg Distillation->Fraction2 Fraction3 Main Fraction (Pure Hydroxy Ester) 78-82°C @ 12mmHg Distillation->Fraction3 Residue Pot Residue (Oligomers/Salts) Distillation->Residue Analysis QC: GC/NMR (Check Diastereomer Ratio) Fraction3->Analysis

Figure 1: Logical workflow for the purification of thermally sensitive


-hydroxy esters.

Step-by-Step Distillation Protocol

Phase 1: System Conditioning
  • Load the neutralized, filtered crude into the boiling flask. Fill no more than 60% capacity.

  • Add a large, egg-shaped magnetic stir bar. Stir rapidly (this breaks surface tension and prevents bumping).

  • Apply vacuum gradually . Start at 100 mmHg and step down to 10–12 mmHg over 10 minutes to degas residual volatiles.

  • Leak Check: Ensure the system holds pressure stable at <15 mmHg for 5 minutes before heating.

Phase 2: The Fore-run (Impurity Removal)
  • Begin heating the oil bath.[4] Set bath temperature to 90 °C initially.

  • Observe the thermometer. The first fraction (Fore-run) will distill between 25–60 °C (at 12 mmHg). This contains residual methanol, water, and traces of methyl crotonate (elimination byproduct).

  • Action: Collect this rapidly (Reflux Ratio 1:1) and discard.

Phase 3: The Intermediate Cut (Ketone Separation)
  • As the vapor temperature rises to 60–75 °C , the unreacted starting material (Methyl 2-methyl-3-oxobutanoate) may distill.

  • Action: Switch to a new receiver. Increase Reflux Ratio to 5:1 (return 5 drops, take 1) if using a packed column to sharpen the separation between the ketone and the alcohol.

  • Note: If the crude conversion was high (>95%), this fraction will be small.

Phase 4: Main Product Collection
  • The temperature will stabilize at 78–82 °C (at 12 mmHg).

  • Action: Collect the main fraction.

  • Reflux Management:

    • For Chemical Purity: A ratio of 2:1 is sufficient.

    • For Diastereomer Enrichment: If attempting to separate syn from anti, increase reflux ratio to 10:1 or 20:1 . The anti isomer typically boils slightly lower than the syn isomer due to internal hydrogen bonding effects (though this is substrate-dependent; verify via GC).

  • Stop Condition: Stop heating when the pot temperature reaches 110 °C or the vapor temperature drops, indicating the pot is empty of volatiles. Do not distill to dryness.

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Vapor Temp Fluctuates "Bumping" or pressure instability.Increase stir rate. Check vacuum pump oil. Ensure system is leak-free.
Product is Yellow Contamination with elimination product (crotonate).Pot temp too high (>120°C) or crude was acidic. Redistill at lower pressure (<5 mmHg).
Poor Separation Column flooding or low efficiency.Reduce heat input. Use a vacuum-jacketed Vigreux or insulated packed column.
Low Yield Polymerization/Oligomerization in pot.Ensure crude was salt-free. Reduce residence time (distill faster).

Quality Control (Self-Validation)

  • GC-FID/MS: Analyze fractions. The starting keto-ester will have a shorter retention time than the hydroxy ester on non-polar columns (e.g., DB-5).

  • NMR (

    
    ): 
    
    • Product: Look for the characteristic

      
       multiplet at 
      
      
      
      3.8–4.2 ppm.
    • Impurity (Dehydration): Look for alkene protons at

      
       6.0–7.0 ppm (crotonates).
      
    • Impurity (Ketone): Look for the singlet/doublet of the alpha-proton between carbonyls at

      
       3.5 ppm.
      

References

  • Padwa, A., et al. "Preparation of Methyl 3-hydroxy-2-methylenebutanoate." Organic Syntheses, Coll.[3] Vol. 9, p. 559 (1998). Link (Provides baseline volatility data for analogous hydroxy-methylene esters).

  • Seebach, D., et al. "Preparation of (R)-Methyl 3-hydroxybutanoate." Organic Syntheses, Coll.[3] Vol. 9, p. 483 (1998). Link (Establishes protocol for vacuum distillation of

    
    -hydroxy esters).
    
  • Noyori, R., et al.
  • Sigma-Aldrich. "Safety Data Sheet: Methyl 3-hydroxybutyrate." Link (General safety and physical property reference).

Sources

Derivatization of "Methyl 3-hydroxy-2-methylbutanoate" for GC analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Derivatization of Methyl 3-hydroxy-2-methylbutanoate for GC-MS Analysis

Executive Summary

Methyl 3-hydroxy-2-methylbutanoate (CAS: 34293-67-9) is a volatile chiral ester often analyzed in fermentation products, flavor profiling, and as a pharmaceutical intermediate. While the molecule possesses sufficient volatility for direct gas chromatography (GC) analysis, the presence of the secondary hydroxyl group at the C3 position introduces significant analytical challenges. These include peak tailing due to hydrogen bonding with silanol groups in the stationary phase, adsorption in the inlet liner, and potential thermal degradation.

This guide details the Silylation Protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1] This method converts the polar hydroxyl moiety into a non-polar trimethylsilyl (TMS) ether, ensuring excellent peak symmetry, improved sensitivity, and reproducible quantification.

Scientific Rationale & Reaction Mechanism

The Challenge: Active Hydrogen The target analyte contains a secondary alcohol (-OH) and a methyl ester (-COOCH3). The ester group is stable and non-polar, but the hydroxyl group is an "active hydrogen" donor. In a GC system, this group interacts with active sites (Lewis acids) in the inlet and column, leading to:

  • Non-linear response: Low concentrations are irreversibly adsorbed.

  • Peak Tailing: Kinetic desorption delays result in asymmetric peaks.

  • Carryover: Adsorbed analytes may elute in subsequent blank runs.

The Solution: Nucleophilic Substitution (Silylation) We utilize BSTFA, a powerful silylating agent, catalyzed by TMCS.[2][3] The reaction follows a nucleophilic substitution mechanism (


-like) where the oxygen of the hydroxyl group attacks the silicon atom of the reagent, displacing the trifluoroacetamide leaving group.

Reaction Scheme:



  • Analyte: Methyl 3-hydroxy-2-methylbutanoate[4][5][6]

  • Derivative: Methyl 3-((trimethylsilyl)oxy)-2-methylbutanoate

  • By-products: Trimethylsilyl trifluoroacetamide (volatile, elutes early).

Experimental Protocol

Reagents & Materials
  • Target Standard: Methyl 3-hydroxy-2-methylbutanoate (>98% purity).

  • Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich or Restek). Note: MSTFA is an acceptable alternative if the derivative peak is obscured by BSTFA by-products, but BSTFA is standard for this molecular weight.

  • Solvent: Pyridine (Anhydrous, 99.8%) or Acetonitrile (Anhydrous). Pyridine is preferred as it acts as an acid scavenger.

  • Vials: 2 mL amber GC vials with PTFE-lined screw caps.

Step-by-Step Derivatization Procedure

Step 1: Sample Preparation Dissolve approximately 1–5 mg of the sample in 1 mL of anhydrous pyridine.

  • Critical Control Point: If the sample is an extract (e.g., from fermentation broth), it must be evaporated to complete dryness under a nitrogen stream before adding pyridine. Any residual water will destroy the silylation reagent.

Step 2: Reagent Addition Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Why TMCS? The secondary hydroxyl group at C3 is slightly sterically hindered by the adjacent methyl group at C2. TMCS acts as a Lewis acid catalyst to drive the reaction to completion.

Step 3: Reaction Incubation Cap the vial tightly and vortex for 10 seconds. Incubate at 60°C for 30 minutes in a dry block heater.

  • Note: While room temperature reaction is possible, heating ensures 100% conversion of both diastereomers (if present) and prevents "split peaks" caused by incomplete derivatization.

Step 4: Final Prep Allow the vial to cool to room temperature. The sample can be injected directly. If the concentration is too high, dilute with anhydrous hexane or ethyl acetate after the reaction is complete.

Visual Workflow & Logic

The following diagram illustrates the decision logic and workflow for this protocol.

G Start Start: Methyl 3-hydroxy-2-methylbutanoate Sample CheckWater Check: Is sample dry? Start->CheckWater DrySample Action: Evaporate under N2 to dryness CheckWater->DrySample No (Wet) Solvent Add Solvent: 1 mL Anhydrous Pyridine CheckWater->Solvent Yes (Dry) DrySample->Solvent Reagent Add Reagent: 100 µL BSTFA + 1% TMCS Solvent->Reagent Incubate Reaction: Heat @ 60°C for 30 mins Reagent->Incubate Cool Cool to Room Temp Incubate->Cool Inject Inject 1 µL into GC-MS (Split Mode) Cool->Inject

Caption: Logical workflow for the silylation of Methyl 3-hydroxy-2-methylbutanoate ensuring anhydrous conditions.

GC-MS Method Parameters

To validate the protocol, use the following instrument parameters. The derivative is volatile; therefore, a low initial oven temperature is required to prevent co-elution with the solvent.

ParameterSettingRationale
Column DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Standard non-polar phase separates TMS derivatives well.
Inlet Temp 250°CHigh enough to volatilize, low enough to prevent thermal degradation.
Injection Mode Split (10:1 to 50:1)Silylation reagents expand significantly; split prevents liner overload.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard flow for optimal MS ionization.
Oven Program 60°C (hold 2 min)

10°C/min

280°C
Low initial temp focuses the volatile methyl ester derivative.
Transfer Line 280°CPrevents condensation before MS source.
MS Source EI Mode (70 eV), 230°CStandard ionization.
Scan Range 40–400 m/zSufficient to capture molecular ion and fragments.

Expected Mass Spectrum (EI) features for the TMS derivative:

  • [M-15]⁺: Loss of a methyl group from the TMS moiety (Characteristic of TMS ethers).

  • m/z 73: [Si(CH₃)₃]⁺ (Base peak or very strong).

  • m/z 75: HO=Si(CH₃)₂⁺ rearrangement ion.

  • Molecular Ion (M⁺): May be weak or absent (common in aliphatic TMS esters); look for M-15.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
White precipitate in vial Hydrolysis of BSTFAMoisture entered the system. Discard vial. Dry sample more thoroughly next time.
Tailing Peak Incomplete DerivatizationActive -OH groups remain. Increase reaction time to 60 mins or add more reagent.
"Ghost" Peaks Septum Bleed or Reagent ImpuritiesUse PTFE-lined septa. Run a reagent blank (Pyridine + BSTFA) to identify background.
Split Peaks Diastereomer SeparationThe compound has 2 chiral centers. Separation of diastereomers is expected on high-res columns. Do not integrate together.

References

  • Restek Corporation. (2023). Guide to GC Derivatization. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method. (Demonstrates BSTFA/TMCS efficiency for hydroxy-acid motifs). Retrieved from [Link]

Sources

"Methyl 3-hydroxy-2-methylbutanoate" as a chiral building block in organic synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers in organic synthesis and drug development. It details the stereoselective synthesis and application of Methyl 3-hydroxy-2-methylbutanoate , a critical C5 chiral building block.

Introduction & Strategic Significance

Methyl 3-hydroxy-2-methylbutanoate (CAS: 34293-67-9) represents a "privileged scaffold" in organic synthesis, specifically mimicking the propionate-acetate or propionate-propionate linkages found in polyketide natural products (e.g., Erythromycin, Discodermolide).

Unlike the widely used "Roche Ester" (Methyl 3-hydroxy-2-methylpropionate), which provides a C4 backbone with one stereocenter, this C5 building block contains two contiguous stereocenters (C2 and C3). This structural feature allows it to serve as a pre-installed stereotriad (Methyl-Hydroxy-Methyl relationship), significantly reducing step counts in the assembly of complex macrolides and ferroelectric liquid crystals.

Stereochemical Challenges & Solutions

The utility of this scaffold depends entirely on the ability to control the relative stereochemistry between the C2-methyl and C3-hydroxyl groups:

  • Syn-Isomer (2R,3S or 2S,3R): Accessible via Dynamic Kinetic Resolution (DKR) using Noyori-type hydrogenation.

  • Anti-Isomer (2S,3S or 2R,3R): Accessible via specific biocatalytic reductions or inversion protocols (Mitsunobu).

Synthetic Access: Protocols for Stereocontrol

Protocol A: Syn-Selective Synthesis via Dynamic Kinetic Resolution (DKR)

Principle: The precursor, methyl 2-methyl-3-oxobutanoate, exists as a racemic mixture of enantiomers that rapidly interconvert via the enol form. By using a chiral catalyst that reduces one enantiomer faster than the rate of racemization (Curtin-Hammett control), the entire racemic starting material is converted into a single syn-stereoisomer.

Target Product: Methyl (2S,3R)-3-hydroxy-2-methylbutanoate (or enantiomer depending on ligand). Selectivity: >94% de (syn), >98% ee.[1][2]

Materials:
  • Substrate: Methyl 2-methyl-3-oxobutanoate (1.0 equiv).

  • Catalyst: RuCl₂ₙ or RuCl₂ₙ (0.5–1.0 mol%).

  • Solvent: Methanol (degassed).

  • Hydrogen Source: H₂ gas (50–100 atm).[3]

Step-by-Step Procedure:
  • Catalyst Loading: In a glovebox, charge a high-pressure stainless steel autoclave with the Ru-catalyst (S/C = 1000:1).

  • Substrate Addition: Add methyl 2-methyl-3-oxobutanoate and anhydrous methanol (0.5 M concentration).

  • Pressurization: Seal the autoclave and purge with H₂ (3x 10 atm). Pressurize to 100 atm .

  • Reaction: Heat to 50°C with vigorous stirring (1000 rpm) for 24–48 hours.

    • Note: High pressure and temperature facilitate the rapid racemization of the C2 center, essential for high DKR efficiency.

  • Work-up: Cool to room temperature and carefully vent H₂. Concentrate the solvent under reduced pressure.

  • Purification: The product is often pure enough for use (>95%). If necessary, purify via flash chromatography (Hexanes/EtOAc 8:2) or distillation.[4][5]

Validation (Self-Check):

  • ¹H NMR: Check for the disappearance of the ketone signal (~2.2 ppm methyl singlet shifts to doublet at ~1.2 ppm).

  • Chiral HPLC: Use a Chiralcel OD-H column (Hexane/iPrOH) to determine ee and de.

Protocol B: Anti-Selective Synthesis via Biocatalysis

Principle: While chemical DKR favors syn, specific reductases from fungi (e.g., Penicillium purpurogenum) or engineered KREDs (Ketoreductases) can enforce anti selectivity by strictly coordinating the substrate in a specific binding pocket.

Target Product: Methyl (2S,3S)-3-hydroxy-2-methylbutanoate. Selectivity: >85% de (anti), >99% ee.[2][3][6]

Workflow:
  • Culture: Grow Penicillium purpurogenum or express specific KRED in E. coli BL21.

  • Biotransformation: Suspend cells (20 g/L wet weight) in Phosphate Buffer (pH 7.0) containing glucose (energy source).

  • Addition: Add substrate (10 g/L) and incubate at 30°C for 48 hours.

  • Extraction: Centrifuge cells; extract supernatant with Ethyl Acetate.

  • Drying: Dry organic layer over Na₂SO₄ and concentrate.

Applications in Drug Discovery & Total Synthesis

Application 1: Polyketide Fragment Assembly

This building block serves as a surrogate for the iterative aldol process. Instead of performing a complex asymmetric aldol reaction, researchers can couple this unit to an aldehyde.[7]

  • Mechanism: The hydroxyl group is protected (e.g., TBS ether), the ester is reduced to an aldehyde (DIBAL-H), and then reacted with a nucleophile or another "propionate" unit.

  • Advantage: Avoids the use of expensive chiral auxiliaries (like Evans oxazolidinones) for this specific 5-carbon segment.

Application 2: Precursor for Carbapenem Antibiotics

Derivatives of this scaffold (specifically the benzamidomethyl analogs) are key intermediates for 1β-methylcarbapenems (e.g., Meropenem). The stereochemistry at C2 (methyl) determines the biological activity of the final antibiotic.

  • Route: The 3-hydroxy group allows for inversion (Mitsunobu) to install the nitrogen functionality or serves as a handle for ring closure to form the

    
    -lactam core.
    

Visualizing the Workflow

Figure 1: Dynamic Kinetic Resolution Pathway

The following diagram illustrates the mechanistic bifurcation where the catalyst selects one enantiomer from the rapidly racemizing pool.

DKR_Pathway cluster_legend Key Racemic_Substrate Racemic 2-Methyl-3-oxobutanoate R_Keto (R)-Keto Isomer Racemic_Substrate->R_Keto Equilibrium S_Keto (S)-Keto Isomer Racemic_Substrate->S_Keto Enol Enol Intermediate (Planar/Achiral) R_Keto->Enol Fast Racemization (Base/Heat) Complex_Fast Catalyst-Substrate Complex (Matched) R_Keto->Complex_Fast Fast Binding S_Keto->Enol Complex_Slow Catalyst-Substrate Complex (Mismatched) S_Keto->Complex_Slow Slow Binding Product_Syn Syn-(2R,3S) Hydroxy Ester Complex_Fast->Product_Syn H2 Reduction (Rate Determining) Complex_Slow->Product_Syn Minor Pathway key1 Green: Favored Pathway key2 Red: Disfavored Pathway

Caption: Mechanistic pathway of Dynamic Kinetic Resolution (DKR) favoring the Syn-isomer via rapid racemization.

Quantitative Data Summary

Catalyst SystemConditionsProduct Config.Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
RuCl₂[(R)-BINAP] H₂ (100 atm), 50°C, MeOHSyn-(2R,3S)96%94:698%
RuCl₂[(R)-DM-SEGPHOS] H₂ (50 atm), 50°C, EtOHSyn-(2R,3S)>99%98:299%
K. pneumoniae IFO 3319 Fermentation, 30°CSyn-(2R,3S)95%>99:1>99%
P. purpurogenum Fermentation, 30°CAnti-(2S,3S)85%93:7 (Anti:Syn)90%

References

  • Noyori, R., et al. (1987).[2][3] "Stereoselective hydrogenation via dynamic kinetic resolution." Journal of the American Chemical Society.[3][7][8]

  • Miya, H., Kawada, M., & Sugiyama, Y. (1996).[6] "Stereoselective Reduction of Ethyl 2-Methyl-3-oxobutanoate by Bacteria." Bioscience, Biotechnology, and Biochemistry.[6]

  • Genêt, J. P. (2003). "Asymmetric Catalytic Hydrogenation: Design of New Ruthenium Catalysts." Accounts of Chemical Research.

  • BenchChem Application Note. "Asymmetric Hydrogenation of Methyl 2-(benzamidomethyl)-3-oxobutanoate."

  • Persson, B. A., et al. (1999).[8] "Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols." Journal of the American Chemical Society.[3][7][8]

Sources

The Synthetic Cornerstone: Harnessing Methyl 3-hydroxy-2-methylbutanoate in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of pharmaceutical synthesis, the quest for stereochemically pure and versatile building blocks is paramount. Among these, Methyl 3-hydroxy-2-methylbutanoate has emerged as a critical chiral synthon, offering a gateway to complex molecular architectures with profound biological activities. This guide provides an in-depth exploration of its application in pharmaceutical research and development, moving beyond simple protocols to elucidate the underlying principles and strategic considerations that guide its use. Herein, we delve into its role in the synthesis of key pharmaceutical classes, present detailed and validated protocols, and offer insights gleaned from practical application.

The Strategic Importance of Methyl 3-hydroxy-2-methylbutanoate in Medicinal Chemistry

Methyl 3-hydroxy-2-methylbutanoate, a chiral β-hydroxy ester, is a valuable asset in the synthetic chemist's toolkit. Its significance lies in the precise spatial arrangement of its functional groups—a hydroxyl and a methyl ester—which serve as versatile handles for a variety of chemical transformations. The stereochemistry at its two chiral centers is a crucial determinant of the biological efficacy and safety of the final drug product, as different enantiomers and diastereomers can exhibit vastly different pharmacological and toxicological profiles.

This chiral building block is particularly sought after for its role in the synthesis of:

  • β-Lactam Antibiotics: As a precursor to key intermediates for carbapenems and penems, where the stereochemistry of the side chains profoundly influences antibacterial activity and stability against β-lactamases.

  • Antiviral Agents: The structural motifs present in Methyl 3-hydroxy-2-methylbutanoate are relevant to the synthesis of various antiviral compounds, where precise stereochemical control is essential for potent and selective inhibition of viral enzymes.

  • Natural Products with Therapeutic Potential: This molecule is a constituent of various biologically active natural products, including some with cytotoxic and antibacterial properties. Its availability as a synthetic building block allows for the total synthesis and structural modification of these complex natural products to improve their therapeutic properties.

Application in the Synthesis of β-Lactam Antibiotic Precursors: A Case Study

The β-lactam ring is the cornerstone of one of the most important classes of antibiotics. The synthesis of these complex molecules often relies on the use of chiral building blocks to install the correct stereochemistry in the side chains, which is crucial for their mechanism of action and resistance to bacterial enzymes. A derivative of Methyl 3-hydroxy-2-methylbutanoate serves as a key starting material in the synthesis of a crucial intermediate for carbapenem and penem antibiotics.

Rationale and Strategy

The overall strategy involves the use of a stereochemically defined precursor to construct the side chain of the antibiotic, which is then attached to the β-lactam core. The stereochemistry of the hydroxyl and methyl groups on the butanoate backbone is critical for the final biological activity of the antibiotic. The synthesis often involves a key step of inverting a stereocenter to achieve the desired diastereomer.

Visualizing the Synthetic Pathway

G cluster_0 Synthesis of β-Lactam Precursor start Methyl 3-hydroxy-2-methylbutanoate Derivative step1 Protection of Hydroxyl Group start->step1 e.g., Silylation step2 Amidation step1->step2 Amine coupling step3 Stereochemical Inversion (e.g., Mitsunobu Reaction) step2->step3 Inversion of C-3 stereocenter step4 Deprotection step3->step4 e.g., Acidic/Fluoride deprotection product Chiral Amino Acid Precursor for β-Lactam Core Attachment step4->product

Caption: Synthetic workflow for a chiral β-lactam precursor.

Detailed Protocol: Synthesis of a Chiral Amino Acid Intermediate for Carbapenems

The following protocol is a representative example adapted from established synthetic routes, such as those described in patent literature for the preparation of carbapenem intermediates.[1] This multi-step synthesis highlights the strategic use of protecting groups and stereoinversion.

Materials:

  • (2R,3S)-2-Benzoylaminomethyl-3-hydroxy-butyrate ester (a derivative of Methyl 3-hydroxy-2-methylbutanoate)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Formic acid or other suitable carboxylic acid for Mitsunobu reaction

  • Solvents: Tetrahydrofuran (THF), Methanol (MeOH)

  • Reagents for deprotection (e.g., sodium methoxide in methanol)

Protocol:

  • Mitsunobu Inversion:

    • Dissolve the (2R,3S)-2-benzoylaminomethyl-3-hydroxy-butyrate ester (1.0 eq) in anhydrous THF.

    • Add triphenylphosphine (1.5 eq) to the solution and cool to 0 °C.

    • Slowly add DEAD or DIAD (1.5 eq) to the cooled solution.

    • Add formic acid (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or HPLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is the inverted (2R,3R)-formate ester.

  • Deprotection of the Formate Ester:

    • Dissolve the crude formate ester in methanol.

    • Add a catalytic amount of sodium methoxide.

    • Stir at room temperature for 1-2 hours until the formate group is completely cleaved, as monitored by TLC or HPLC.

    • Neutralize the reaction with a mild acid (e.g., acetic acid) and concentrate under reduced pressure.

  • Work-up and Purification:

    • The crude product can be purified by column chromatography on silica gel to yield the desired (2R,3R)-2-benzoylaminomethyl-3-hydroxy-butyrate ester with the inverted stereochemistry at C-3.

Causality Behind Experimental Choices:

  • Mitsunobu Reaction: This reaction is chosen for its reliability in inverting the stereochemistry of secondary alcohols with high stereospecificity. The use of DEAD/DIAD and PPh₃ activates the hydroxyl group for nucleophilic attack by the carboxylate (in this case, formate), proceeding via an SN2 mechanism which results in inversion of configuration.

  • Formic Acid: Formic acid is often used as the nucleophile in the Mitsunobu reaction because the resulting formate ester is easily cleaved under mild basic conditions.

  • Anhydrous Conditions: The Mitsunobu reaction is sensitive to water, which can compete as a nucleophile and lead to side products. Therefore, the use of anhydrous solvents is crucial.

Asymmetric Synthesis of Methyl 3-hydroxy-2-methylbutanoate

The enantiopure forms of Methyl 3-hydroxy-2-methylbutanoate are most commonly produced via asymmetric synthesis, ensuring a high level of stereochemical purity from the outset. Two predominant methods are employed: enzymatic reduction and asymmetric hydrogenation.

Enzymatic Reduction using Ketoreductases

Principle: Engineered ketoreductases (KREDs) are enzymes that can reduce a prochiral ketone (methyl 2-oxo-3-methylbutanoate) to a chiral alcohol with high enantioselectivity.[2] The choice of the specific KRED determines which enantiomer of the product is formed.

Visualizing the Enzymatic Process

G cluster_1 Enzymatic Reduction Workflow substrate Methyl 2-oxo-3-methylbutanoate enzyme Ketoreductase (KRED) + Cofactor (NADPH) substrate->enzyme Reduction product_R (R)-Methyl 3-hydroxy-2-methylbutanoate enzyme->product_R R-selective KRED product_S (S)-Methyl 3-hydroxy-2-methylbutanoate enzyme->product_S S-selective KRED

Caption: Stereoselective synthesis via ketoreductases.

Asymmetric Hydrogenation

Principle: This method employs a chiral transition metal catalyst (typically Ruthenium or Rhodium-based) to deliver hydrogen to one face of the prochiral ketone, leading to a high enantiomeric excess of one stereoisomer. The chiral ligand coordinated to the metal center dictates the stereochemical outcome.

General Protocol for Asymmetric Hydrogenation:

  • Catalyst Preparation: The chiral catalyst is typically prepared in situ by reacting a metal precursor with a chiral ligand (e.g., BINAP) in a suitable solvent under an inert atmosphere.

  • Hydrogenation:

    • The substrate, methyl 2-oxo-3-methylbutanoate, is dissolved in a degassed solvent (e.g., methanol) in a high-pressure autoclave.

    • The catalyst solution is added to the autoclave.

    • The vessel is purged and pressurized with hydrogen gas (typically 50-100 atm).

    • The reaction is stirred at a controlled temperature until completion.

  • Work-up and Purification:

    • After depressurization, the solvent is removed under reduced pressure.

    • The crude product is purified by distillation or chromatography to yield the enantiomerically enriched Methyl 3-hydroxy-2-methylbutanoate.

Analytical Methods for Stereochemical Quality Control

Ensuring the stereochemical purity of Methyl 3-hydroxy-2-methylbutanoate is critical for its application in pharmaceutical synthesis.

Analytical TechniquePrincipleApplication
Chiral Gas Chromatography (GC) Separation of enantiomers and diastereomers on a chiral stationary phase.Quantitative analysis of all four stereoisomers.[3][4]
Chiral High-Performance Liquid Chromatography (HPLC) Similar to chiral GC, but in the liquid phase, allowing for analysis of less volatile derivatives.Determination of enantiomeric excess (ee) and diastereomeric excess (de).
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right circularly polarized light by chiral molecules.Provides information on the absolute configuration and can be used for quantitative analysis of stereoisomeric mixtures.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Using chiral shift reagents or derivatization with a chiral auxiliary to differentiate signals of enantiomers.Structural confirmation and determination of diastereomeric ratios.

Conclusion

Methyl 3-hydroxy-2-methylbutanoate stands as a testament to the power of chiral building blocks in modern pharmaceutical synthesis. Its strategic application, particularly in the construction of complex stereochemically defined molecules like β-lactam antibiotics, underscores its importance. The continued development of efficient asymmetric synthetic routes and robust analytical methods for its characterization will undoubtedly expand its utility in the discovery and development of new life-saving medicines. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this versatile chiral synthon in their synthetic endeavors.

References

  • Scheme 8 Biosynthesis of ethyl 3-hydroxy-2-methylbutanoate 22b. - ResearchGate. Available at: [Link]

  • Synthesis and organoleptic properties of various 3-methyl-2-oxopentanoates, 2-hydroxy-3-methylpentanoates, and 2-acyloxy-3-methylpentanoates | Request PDF - ResearchGate. Available at: [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC. Available at: [Link]

  • Direct synthesis of anomeric tetrazolyl iminosugars from sugar-derived lactams. Available at: [Link]

  • Synthesis of β-lactams via diastereoselective, intramolecular Kinugasa reactions - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications - PMC. Available at: [Link]

  • Chemoenzymatic Stereodivergent Synthesis of All the Possible Stereoisomers of the 2,3-Dimethylglyceric Acid Ethyl Ester - MDPI. Available at: [Link]

  • Simple gas chromatographic method for the stereodifferentiation of methyl nilate, a chiral α-methyl-β-hydroxy ester - ResearchGate. Available at: [Link]

  • Methyl 3-hydroxy-2-methylbutanoate | C6H12O3 | CID 12815182 - PubChem - NIH. Available at: [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams - PMC. Available at: [Link]

  • Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids - PubMed. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC. Available at: [Link]

  • Methyl substituted β–lactam framework based antibiotics and β-lactamase inhibitors: Proof of concept by computations - bioRxiv.org. Available at: [Link]

  • Showing NP-Card for (2r,3r)-3-hydroxy-2-methylbutanoic acid (NP0254810). Available at: [Link]

  • WO2016046843A1 - Process for the preparation of (s)-4-methyl-n-((s)-1-(((s)-4-methyl-1-((r)-2-methyloxiran-2-yl)-1-oxo pentan-2-yl) amino)-1-oxo-3-phenylpropan-2-yl.
  • asymmetric hydrogenation of 3-oxo carboxylates using binap-ruthenium complexes - Organic Syntheses Procedure. Available at: [Link]

  • CN1940080B - Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).
  • Synthesis and antibacterial activity of Cu (II) complex of some novel 5-nitroimidazole derivatives - JOCPR. Available at: [Link]

  • Gram-Scale Total Synthesis of Carbazomycins A–D | ChemRxiv. Available at: [Link]

Sources

Application Note: Methyl 3-hydroxy-2-methylbutanoate in Flavor, Fragrance, and Analytical Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-hydroxy-2-methylbutanoate (CAS: 34293-67-9), commonly referred to as methyl nilate , is a highly versatile chiral α-methyl-β-hydroxy ester [1]. In the flavor and fragrance (F&F) industry, it serves a dual purpose: it is a crucial chiral building block for the synthesis of complex downstream macrocyclic lactones and fruity esters, and it acts as a definitive analytical biomarker for authenticating natural botanical extracts. Because the human olfactory system is profoundly stereoselective, controlling and analyzing the absolute configuration of this molecule is paramount for ensuring batch-to-batch sensory consistency and product authenticity.

This application note provides a comprehensive guide to the physicochemical properties, synthetic utility, and analytical stereodifferentiation protocols for methyl nilate, designed for researchers and drug/flavor development professionals.

Physicochemical and Organoleptic Profile

Methyl nilate possesses a distinct sensory profile characterized by sweet, fruity, and slightly green notes, which are naturally prominent in tropical fruits such as the snake fruit (Salacca zalacca) [2].

Table 1: Quantitative Chemical and Physical Data
PropertyValueCausality / Significance in Formulation
IUPAC Name Methyl 3-hydroxy-2-methylbutanoateIndicates a secondary alcohol and a methyl ester, providing two sites for derivatization.
Molecular Weight 132.16 g/mol High volatility; functions as a top-to-middle note in fragrance pyramids.
Molecular Formula C₆H₁₂O₃Contains a high oxygen-to-carbon ratio, contributing to its hydrophilicity and specific receptor binding.
Boiling Point (est.) 182 °CModerately fast evaporation rate; requires fixatives in long-lasting fragrance formulations.
XLogP3-AA 0.4Highly polar and water-soluble; ideal for aqueous flavor systems (e.g., beverages).
Stereocenters C2 and C3Yields four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).

Stereochemistry and Sensory Causality

The causality behind the sensory impact of methyl nilate lies in its chirality. The molecule contains two adjacent stereocenters (C2 and C3). The spatial orientation of the hydroxyl (-OH) and methyl (-CH₃) groups dictates the molecule's binding affinity to specific G-protein coupled olfactory receptors (ORs).

  • Syn vs. Anti Isomers: The anti isomers[(2S,3S) and (2R,3R)] often present different olfactory thresholds and nuances compared to the syn isomers [(2R,3S) and (2S,3R)].

  • Enantiomeric Purity: Using a racemic mixture in fragrance formulation can result in "olfactory muddiness," where competing enantiomers trigger conflicting receptor pathways (e.g., a pure fruity note being masked by a metallic off-note). Therefore, stereoselective synthesis or isolation is critical [3].

Application 1: Chiral Building Block in Synthesis

In synthetic fragrance chemistry and drug development, methyl nilate is utilized as a "chiral pool" intermediate. The secondary hydroxyl group can be selectively protected or esterified, while the methyl ester can undergo saponification or transesterification to form complex macrolides or the 3-methylpent-4-en-2-ol (MPO) moiety found in various polyketide natural products [4].

Protocol A: Biocatalytic Resolution and Derivatization

To achieve enantiomeric purity for downstream synthesis without relying on expensive chiral chromatography, enzymatic kinetic resolution is employed.

  • Substrate Preparation: Dissolve racemic methyl 3-hydroxy-2-methylbutanoate in an anhydrous organic solvent (e.g., MTBE or hexane) to prevent premature ester hydrolysis.

  • Enzymatic Acylation: Add Candida antarctica Lipase B (CALB) and a vinyl acetate acyl donor.

    • Causality: CALB exhibits profound enantioselectivity. It will preferentially acetylate the hydroxyl group of the (R)-configured C3 center, leaving the (S)-alcohol unreacted. Vinyl acetate is used because the byproduct (acetaldehyde) tautomerizes and evaporates, driving the reaction to completion.

  • Separation: Filter out the immobilized enzyme. Separate the newly formed chiral acetate from the unreacted chiral alcohol via standard silica gel flash chromatography (the acetate will elute significantly faster due to reduced hydrogen bonding).

  • Downstream Coupling: The purified enantiomer can now undergo Mitsunobu inversion or direct coupling with macrocyclic precursors to form target fragrance molecules.

G S1 Methyl Acetoacetate (Starting Material) S2 Stereoselective Methylation (C2 Alkylation) S1->S2 S3 Ketone Reduction (Diastereoselective) S2->S3 S4 Methyl 3-hydroxy-2-methylbutanoate (Racemic Mixture) S3->S4 Yields 4 Stereoisomers S5 Enzymatic Kinetic Resolution (CALB + Vinyl Acetate) S4->S5 Chiral Separation S6 Target Fragrance Molecule (Enantiopure Macrolide) S5->S6 Downstream Coupling

Synthetic pathway utilizing methyl 3-hydroxy-2-methylbutanoate as a chiral building block.

Application 2: Analytical Biomarker for Authenticity

Because methyl nilate is found in specific ratios of enantiomers in nature (e.g., in the resin glycosides of Convolvulaceae or the volatiles of Salacca zalacca), analyzing its absolute configuration allows chemists to detect adulteration. If a "natural" tropical fruit extract contains a racemic mixture of methyl nilate, it is definitively adulterated with synthetic additives [3].

Protocol B: One-Step GC Stereodifferentiation (HRGC-TOF-MS)

This self-validating protocol utilizes a dual-column approach to achieve simultaneous achiral and chiral separation without the need for prior chemical derivatization of the target molecule [3].

  • Extraction via SAFE: Subject the botanical matrix to Solvent-Assisted Flavor Evaporation (SAFE).

    • Causality: SAFE operates under high vacuum (~10⁻³ mbar) at low temperatures (typically <40 °C). This prevents the thermal degradation, Maillard reactions, or chiral inversion (racemization) of delicate volatile esters that commonly occur during standard steam distillation.

  • Diastereomeric Pre-Separation (Achiral): Inject the SAFE extract into a Gas Chromatograph equipped with a standard non-polar DB-5 column.

    • Causality: The DB-5 column separates the anti isomers from the syn isomers based purely on slight differences in their boiling points and dipole moments, simplifying the subsequent chiral separation.

  • Enantiomeric Resolution (Chiral): Route the effluent directly into a CP Chirasil-Dex CB column (a chiral stationary phase based on cyclodextrin).

    • Causality: The cyclodextrin cavity forms transient, reversible diastereomeric inclusion complexes with the enantiomers. Because the (2R,3R) and (2S,3S) isomers fit into the chiral cavity with different thermodynamic stabilities, they elute at different retention times, achieving baseline resolution.

  • Detection: Utilize Time-of-Flight Mass Spectrometry (TOF-MS) to identify the isomers based on their exact mass and fragmentation patterns, confirming the absolute configuration against known reference standards.

G N1 Raw Botanical Extract (e.g., Snake Fruit Volatiles) N2 Solvent-Assisted Flavor Evaporation (SAFE) N1->N2 Volatile Isolation N3 Sample Concentration (Anhydrous Na2SO4) N2->N3 Water Removal N4 High-Resolution GC (DB-5 Achiral Column) N3->N4 Diastereomeric Pre-separation N5 Chiral GC Separation (CP Chirasil-Dex CB) N4->N5 Enantiomeric Resolution N6 TOF-MS Detection & Stereoisomer Identification N5->N6 Mass Spectra Matching

Analytical workflow for the stereodifferentiation of methyl nilate isomers using HRGC-TOF-MS.

References

  • PubChem (National Institutes of Health). Methyl 3-hydroxy-2-methylbutanoate | C6H12O3 | CID 12815182. Retrieved from:[Link]

  • Wijaya, C. H., et al. (2005). Changes in the Volatile Compounds and in the Chemical and Physical Properties of Snake Fruit (Salacca edulis Reinw) Cv. Pondoh during Maturation. ResearchGate. Retrieved from:[Link]

  • Gaspar, E. M. S. M., & Barroso, J. G. (2006). Simple gas chromatographic method for the stereodifferentiation of methyl nilate, a chiral α-methyl-β-hydroxy ester. Journal of Chromatography A, 1108(2), 225-230. Retrieved from:[Link]

  • Itoi, S., et al. (2025). A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety in their terminal structures. Beilstein Journal of Organic Chemistry, 21, 2243–2249. Retrieved from:[Link]

"Methyl 3-hydroxy-2-methylbutanoate" reaction with Grignard reagents

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Alkylation of Methyl 3-hydroxy-2-methylbutanoate with Grignard Reagents

Abstract

This guide details the protocol for reacting Methyl 3-hydroxy-2-methylbutanoate (an aldol-derived building block) with Grignard reagents (


). Unlike simple esters, this substrate contains a free 

-hydroxyl group and two existing stereocenters. Successful alkylation requires a rigorous understanding of stoichiometry management (to account for hydroxyl deprotonation) and chelation dynamics . This note primarily covers the synthesis of 1,3-diols (via double addition) and provides a strategic detour for isolating

-hydroxy ketones
(via Weinreb amides), addressing the common "over-addition" failure mode.

Strategic Overview & Mechanistic Insight

The Substrate Challenge

Methyl 3-hydroxy-2-methylbutanoate contains two reactive sites for a Grignard reagent:

  • The

    
    -Hydroxyl Group (
    
    
    
    ):
    Reacts fastest as a Brønsted acid.
  • The Ester Carbonyl: Reacts as an electrophile.

The "Sacrificial Equivalent" & Dianion Formation

A common error is using standard 2.0 equivalents of Grignard. This results in a stalled reaction (50% conversion) because the first equivalent is consumed instantly to form the magnesium alkoxide.

  • Step 1 (Deprotonation):

    
    
    
  • Step 2 (Nucleophilic Attack): The second and third equivalents attack the ester.

Critical Insight (The Chelation Effect): Once the


-alkoxide is formed, the magnesium atom can coordinate between the alkoxide oxygen and the carbonyl oxygen. This forms a transient 6-membered chelate . While this stabilizes the conformation (preserving the integrity of the 

-methyl/

-hydroxyl stereochemistry), it does not sufficiently stabilize the tetrahedral intermediate to stop at the ketone stage under standard conditions. The intermediate collapses to a ketone, which is more reactive than the starting ester, leading to immediate second addition.

Mechanistic Visualization

The following diagram illustrates the consumption of equivalents and the pathway to the 1,3-diol.

GrignardMechanism Substrate Methyl 3-hydroxy- 2-methylbutanoate Eq1 1st Eq. RMgX (Deprotonation) Substrate->Eq1 Fast Alkoxide Magnesium Alkoxide (Active Species) Eq1->Alkoxide - RH (Gas) Eq2 2nd Eq. RMgX (Nucleophilic Attack) Alkoxide->Eq2 KetoneInt Transient Ketone (Highly Reactive) Eq2->KetoneInt - Mg(OMe)X Eq3 3rd Eq. RMgX (Final Addition) KetoneInt->Eq3 Immediate Product 1,3-Diol (Tertiary Alcohol) Eq3->Product Acid Quench

Figure 1: Stoichiometric cascade showing the consumption of 3+ equivalents of Grignard reagent to achieve the 1,3-diol product.

Detailed Experimental Protocol

Application A: Synthesis of 1,1-Disubstituted-1,3-Diols

Target: Conversion of the ester to a tertiary alcohol.[1][2] Stoichiometry: 3.5 equivalents of


 (1.0 for -OH, 2.0 for C=O, 0.5 excess).

Materials:

  • Methyl 3-hydroxy-2-methylbutanoate (1.0 equiv)

  • Grignard Reagent (

    
     or 
    
    
    
    , 3.5 equiv)
  • Anhydrous THF (Solvent of choice for solubility of the dianion)

  • Sat.

    
     (Quench)
    

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon/Nitrogen.

  • Solvation: Dissolve Methyl 3-hydroxy-2-methylbutanoate (1.0 g, ~7.5 mmol) in anhydrous THF (15 mL). Cool to 0°C in an ice bath.

    • Why THF? Diethyl ether may precipitate the magnesium alkoxide intermediate, causing stirring issues and heterogeneous kinetics. THF maintains solubility.

  • Controlled Addition (The "Sacrificial" Phase): Add the first 1.0 equivalent of Grignard reagent dropwise over 10 minutes.

    • Observation: You may observe gas evolution (alkane release) and a slight exotherm.

    • Status: The substrate is now a magnesium alkoxide.

  • Main Addition: Add the remaining 2.5 equivalents of Grignard reagent dropwise over 20–30 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: TLC will show the disappearance of the ester. Note that the intermediate ketone will likely not be visible as it reacts instantly.

  • Quench: Cool back to 0°C. Slowly add sat.

    
    .[3][4]
    
    • Caution: This step is exothermic and will release any unreacted Grignard as gas.

  • Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over

    
    .
    
  • Purification: Flash column chromatography. The product is much more polar than the ester.

Application B: Diverting to the Ketone (The Weinreb Protocol)

Target: Synthesis of the


-hydroxy ketone (stopping at single addition).
Challenge:  Direct Grignard addition to the ester will not stop at the ketone reliably.
Solution:  Convert the ester to a Weinreb Amide  first.[5]

Protocol Modification:

  • Step 1: React Methyl 3-hydroxy-2-methylbutanoate with

    
     and 
    
    
    
    (or
    
    
    ) to form the Weinreb amide.
  • Step 2: Protect the free hydroxyl (e.g., TBS-Cl) OR proceed with 2.2 equiv of Grignard (1 for OH, 1.2 for Amide).

  • Mechanism: The Weinreb amide forms a stable 5-membered chelate with the Magnesium that prevents collapse to the ketone until the acid quench.

Data Analysis & Expected Outcomes

ParameterEster Precursor1,3-Diol Product (Example: R=Me)Notes
Reaction Type N/ADouble Nucleophilic AdditionRequires 3+ eq. RMgX
C1 Hybridization

(Carbonyl)

(Tertiary Alcohol)
Loss of C=O stretch in IR
Stereocenters C2, C3 (Fixed)C2, C3 (Preserved)C1 is achiral if R groups are identical
IR Shift ~1735

(C=O)
~3400

(Broad O-H)
Strong indicator of conversion
Common Yield N/A75-90%Lower yields indicate "wet" Grignard

Troubleshooting Guide

Scenario 1: Recovery of Starting Material

  • Cause: "Dead" Grignard reagent or wet solvent. The water killed the reagent before it could attack the ester.

  • Fix: Titrate Grignard before use. Ensure solvent is distilled/dried over molecular sieves.

Scenario 2: Mixture of Ketone and Alcohol

  • Cause: Insufficient equivalents. You likely calculated 2.0 equiv, forgetting the -OH consumption.

  • Fix: Always use

    
     equivalents.
    

Scenario 3: Epimerization of C2 (Alpha-position)

  • Cause: While rare due to the dianion stability, prolonged heating can cause retro-aldol or epimerization.

  • Fix: Keep reaction at 0°C

    
     RT. Do not reflux unless necessary for bulky R groups.
    

Decision Workflow (DOT)

Use this logic tree to select the correct experimental path based on your target molecule.

Workflow Start Start: Methyl 3-hydroxy- 2-methylbutanoate Decision What is the Target? Start->Decision PathA Target: Tertiary Alcohol (1,3-Diol) Decision->PathA Add 2 R groups PathB Target: Ketone Decision->PathB Add 1 R group ActionA Direct Grignard Addition (3.5 equiv RMgX) PathA->ActionA ActionB Convert to Weinreb Amide (N-methoxy-N-methylamide) PathB->ActionB EndA Isolate 1,3-Diol ActionA->EndA ActionB2 Add Grignard (2.5 equiv) Forms Stable Chelate ActionB->ActionB2 EndB Acid Quench -> Isolate Ketone ActionB2->EndB

Figure 2: Decision matrix for selecting the synthesis pathway based on the desired oxidation state of the product.

References

  • Seyferth, D. (2009).[2] "The Grignard Reagents".[2][5][6][7][8][9][10][11] Organometallics. A foundational review of organomagnesium chemistry and historical context. Link

  • Master Organic Chemistry. (2023). "Reaction of Grignard Reagents with Esters". Detailed mechanism of the double addition to form tertiary alcohols. Link

  • Chemistry Steps. (2024). "Esters to Ketones via Weinreb Amide". Protocol for preventing over-addition using chelation-stabilized intermediates. Link

  • BenchChem. (2025). "Safety Data Sheet: Methyl 3-hydroxy-2-methylbutanoate". Physical properties and hazard identification. Link

  • Organic Chemistry Portal. "Grignard Reaction". Comprehensive database of Grignard reaction variations and functional group compatibility. Link

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing Methyl 3-hydroxy-2-methylbutanoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Doc ID: TG-MHMB-2024 | Version: 2.1 | Department: Process Chemistry Support

Executive Summary & Molecule Profile

Methyl 3-hydroxy-2-methylbutanoate is a high-value chiral building block containing two contiguous stereocenters (C2 and C3). Synthesis of this molecule presents a unique challenge: controlling the diastereoselectivity (syn vs. anti) while preventing the formation of dehydration by-products (tiglate/angelate esters).

This guide addresses the two primary industrial routes: Asymmetric Hydrogenation (Ru-BINAP) and Biocatalytic Reduction (KREDs) .

Target Molecule Data
PropertyDetail
IUPAC Name Methyl 3-hydroxy-2-methylbutanoate
Precursor Methyl 2-methyl-3-oxobutanoate (Methyl 2-methylacetoacetate)
Key Challenge Dynamic Kinetic Resolution (DKR) of the labile C2 center.
Major By-products Methyl 2-methylbut-2-enoate (Dehydration), Diols (Over-reduction).

Route A: Asymmetric Hydrogenation (Ru-BINAP)

Core Mechanism: Dynamic Kinetic Resolution (DKR). Because the C2 position of the starting beta-keto ester is acidic, it racemizes rapidly in solution. A chiral catalyst (e.g., Ru-BINAP) can selectively reduce one enantiomer of the racemate faster than the other, while the unreacted enantiomer continuously racemizes. This allows for >50% yield of a single stereoisomer (theoretically 100%).

Workflow Visualization: The DKR Cycle

The following diagram illustrates the competition between racemization and hydrogenation.

DKR_Mechanism Substrate_R Substrate (R-isomer) (Fast reacting) Enol Enol Intermediate (Achiral/Planar) Substrate_R->Enol Racemization (k_inv) Product_Syn Target Product (Syn-Methyl 3-hydroxy-2-methylbutanoate) Substrate_R->Product_Syn Hydrogenation (k_fast) + H2 Substrate_S Substrate (S-isomer) (Slow reacting) Substrate_S->Product_Syn Mismatch (k_slow) Enol->Substrate_S Racemization (k_inv) Ru_Complex Ru-BINAP Catalyst Ru_Complex->Substrate_R Coordination

Figure 1: Mechanism of Dynamic Kinetic Resolution (DKR). For high diastereoselectivity, the rate of racemization (k_inv) must exceed the rate of hydrogenation (k_fast).

Troubleshooting Guide: Hydrogenation

Issue 1: Low Diastereoselectivity (Poor Syn/Anti Ratio)

  • Root Cause: The rate of hydrogenation is faster than the rate of racemization (

    
    ). If the substrate reduces before it can equilibrate, you obtain a simple kinetic resolution (max 50% yield) or a mix of diastereomers.
    
  • Corrective Action:

    • Solvent Switch: Move from Methanol to Dichloromethane (DCM) . DCM generally slows the hydrogenation rate relative to racemization, improving the syn selectivity [1].

    • Increase Temperature: Higher temperatures (e.g., 50°C vs 25°C) accelerate the racemization rate (

      
      ) more significantly than the hydrogenation rate.
      
    • Reduce H2 Pressure: Lower pressure slows the hydrogenation step, allowing the substrate more time to racemize.

Issue 2: Incomplete Conversion

  • Root Cause: Catalyst poisoning or insufficient hydrogen mass transfer.

  • Corrective Action:

    • Ensure the starting material is free of chloride ions or acidic impurities from the precursor synthesis (e.g., from alkylation steps).

    • Increase agitation speed (>1000 rpm) to overcome gas-liquid mass transfer limitations.

Issue 3: Formation of De-halogenated Side Products

  • Context: Relevant only if using chlorinated precursors (e.g., 4-chloro analogs).

  • Corrective Action: Avoid Pd/C catalysts; strictly use Ru-BINAP or Ru-SEGPHOS complexes which are less prone to hydrogenolysis of C-Cl bonds.

Route B: Biocatalytic Reduction (KREDs)

Core Mechanism: Enzymatic reduction using Ketoreductases (KRED) or Alcohol Dehydrogenases (ADH).[1] This route is preferred for green chemistry requirements but faces challenges with cofactor regeneration and solubility.

Troubleshooting Guide: Biocatalysis

Issue 1: Emulsion Formation During Work-up

  • Root Cause: Protein precipitation at the interface of organic/aqueous layers.

  • Corrective Action:

    • Filter First: Pass the reaction mixture through a Celite pad before extraction to remove denatured enzyme.

    • Salting Out: Add NaCl to saturation to improve phase separation.

Issue 2: Low Enantiomeric Excess (ee) or Diastereomeric Excess (de)

  • Root Cause: Background chemical reduction or presence of competing enzymes (if using whole cells).

  • Corrective Action:

    • Substrate Feed: Switch to a "Fed-Batch" mode. High substrate concentration can inhibit the enzyme or lead to non-selective background reactions.

    • Buffer pH: Maintain pH 6.5–7.0. Higher pH can promote spontaneous racemization of the product or substrate instability [2].

Issue 3: Cofactor Exhaustion (NADH/NADPH)

  • Root Cause: Insufficient recycling system.

  • Corrective Action:

    • Implement a Glucose/Glucose Dehydrogenase (GDH) coupled system. Ensure glucose is present in 1.5x excess relative to the substrate.

Impurity Profile: Dehydration & Hydrolysis

The most persistent by-product in this synthesis is Methyl 2-methylbut-2-enoate (Methyl Tiglate/Angelate), formed via the elimination of water.

Impurity Pathway Visualization

Impurity_Pathways Target Target: Methyl 3-hydroxy-2-methylbutanoate Elimination By-Product: Methyl 2-methylbut-2-enoate (Tiglate) Target->Elimination Acid/Heat (- H2O) Hydrolysis By-Product: Free Acid Target->Hydrolysis Base/Water (+ H2O)

Figure 2: Degradation pathways. Dehydration is thermodynamically favored under acidic/thermal stress.

Prevention Protocols

1. Preventing Dehydration (Tiglate Formation)

  • Mechanism: Acid-catalyzed

    
    -elimination. This is common during work-up if the crude mixture is heated while acidic.
    
  • Protocol:

    • Quench: Neutralize the reaction mixture before any concentration step. If the reaction was acidic, adjust to pH 7.0 using saturated NaHCO3.

    • Distillation: If purifying by distillation, ensure the pot residue is not acidic. Add a trace of base (e.g., Na2CO3) to the distillation flask to suppress elimination.

    • Temperature: Do not exceed 50°C during solvent removal.

2. Preventing Hydrolysis (Free Acid Formation)

  • Mechanism: Ester hydrolysis under basic conditions.

  • Protocol:

    • Avoid strong bases (NaOH/KOH) during work-up. Use mild bases (K2CO3) if neutralization is required.

    • Store the final product under anhydrous conditions (Nitrogen atmosphere).

Analytical Reference Data

Use the following parameters to validate your product purity.

ParameterMethodSpecificationNotes
Purity GC-FID / HPLC> 98.0%Monitor Tiglate peak (often elutes just before product).
Diastereomers Chiral GC> 95:5 (Syn:Anti)Column: Cyclodextrin-based (e.g., CP-Chirasil-Dex CB).
Enantiomers Chiral GC> 99% eeRequires derivatization (e.g., trifluoroacetate) for separation in some cases.
Water Content Karl Fischer< 0.1%Critical to prevent long-term hydrolysis.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Borohydride (NaBH4) for this reduction? A: Yes, but it is not recommended for stereoselective synthesis. NaBH4 typically yields a 1:1 mixture of diastereomers (racemic syn/anti) because it lacks the chiral environment to differentiate the dynamic enol faces [3]. It is only suitable if you plan to separate isomers via chromatography later.

Q: My product is turning yellow upon storage. What is happening? A: Yellowing usually indicates the formation of the conjugated unsaturated ester (Methyl Tiglate) due to trace acid or base residues catalyzing dehydration. Re-distill the product over a trace of Na2CO3 and store in the dark at 4°C.

Q: Why is the "Syn" isomer usually preferred? A: In many natural product syntheses (e.g., polyketides) and pharmaceutical intermediates (like carbapenems), the syn-configuration matches the biological target's stereochemistry. The Noyori Ru-BINAP system is specifically tuned to access this diastereomer via the DKR mechanism.

References

  • Noyori, R., et al. (1995).[2][3] "Stereoselective Hydrogenation via Dynamic Kinetic Resolution." Bulletin of the Chemical Society of Japan, 68(1), 36–56.[3]

  • Miya, H., Kawada, M., & Sugiyama, Y. (1996).[4] "Stereoselective Reduction of Ethyl 2-Methyl-3-oxobutanoate by Bacteria." Bioscience, Biotechnology, and Biochemistry, 60(1), 95-98.[4]

  • BenchChem Protocols. (2025). "Protocol for the reduction of Ethyl 2-ethyl-2-methyl-3-oxobutanoate." BenchChem Application Notes.

  • Genentech/Roche Process Research. (Various). "Dynamic Kinetic Resolution in Pharmaceutical Synthesis.

Sources

Technical Support Center: Stereoselective Synthesis of Methyl 3-hydroxy-2-methylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 2/3 Support Knowledge Base for process chemists and researchers. It prioritizes decision-making logic, protocol troubleshooting, and mechanistic understanding over generic textbook descriptions.

Ticket Subject: Optimization of Diastereoselectivity (Syn vs. Anti) and Enantiopurity. Applicable CAS: 34293-67-9 (Generic), 80657-57-4 (Syn), 78607-06-0 (Anti). Target Audience: Medicinal Chemists, Process Development Scientists.

Route Selection Strategy (Decision Logic)

Before initiating experimentation, you must define your target stereochemistry. The synthetic pathway diverges fundamentally based on whether you require the Syn or Anti diastereomer.

Quick Route Selector

RouteSelector cluster_legend Key Decision Factors Target Target Stereochemistry? Syn Syn-Isomer (2R,3S) or (2S,3R) Target->Syn Preferred Anti Anti-Isomer (2S,3S) or (2R,3R) Target->Anti Preferred DKR Route A: Dynamic Kinetic Resolution (Noyori Hydrogenation) Syn->DKR Scalable, High ee Bio Route C: Engineered KREDs (Biocatalysis) Syn->Bio Green Alt. FS Route B: Fráter-Seebach Alkylation (Dianion Strategy) Anti->FS High dr (>95:5) Anti->Bio Specific Enzymes DKR: Racemizes C2, Sets C3 DKR: Racemizes C2, Sets C3 FS: Sets C2 based on C3 FS: Sets C2 based on C3 DKR: Racemizes C2, Sets C3->FS: Sets C2 based on C3

Figure 1: Decision tree for selecting the optimal synthetic pathway based on the required diastereomer.

Module A: The Syn-Selective Route (Noyori DKR)

Core Mechanism: Dynamic Kinetic Resolution (DKR).[1][2] The reaction utilizes a Ruthenium-BINAP complex to hydrogenate methyl 2-methyl-3-oxobutanoate. Because the


-proton is acidic, the C2 center racemizes rapidly via enolization. The chiral catalyst reduces the ketone (C3) faster than the C2 racemization, effectively funneling the racemic starting material into a single syn stereoisomer.
Standard Protocol (Bench Scale)
  • Substrate: Methyl 2-methyl-3-oxobutanoate.

  • Catalyst:

    
     (for (2R, 3S)-syn product).
    
  • Solvent: Dichloromethane (DCM) or Methanol (MeOH).[3]

  • Conditions: 50–100 atm

    
    , 25–50°C.
    
Troubleshooting Guide: DKR Hydrogenation
Symptom Root Cause Analysis Corrective Action
Low Diastereoselectivity (dr < 80:20) Slow Racemization: The rate of hydrogenation (

) is faster than the rate of racemization (

) at C2.
Increase Solvent Polarity: Switch from pure DCM to MeOH or a DCM/MeOH mixture to facilitate enolization. Add Enolization Promoter: Trace amounts of acetic acid or triethylamine can accelerate C2 equilibration.
Low Enantioselectivity (ee < 90%) Ligand Mismatch: The BINAP bite angle or electronics are ill-suited for the methyl ester.Ligand Swap: Switch to SegPhos or MeO-BIPHEP ligands, which often provide tighter chiral pockets for acyclic

-keto esters [1].
Incomplete Conversion Catalyst Poisoning: Trace chloride or CO contaminants.Purify Substrate: Distill the

-keto ester immediately before use. Ensure

gas is >99.999% pure.
Formation of Anti-Isomer Kinetic Resolution Mode: If

pressure is too high, the catalyst may reduce the "wrong" enantiomer before it racemizes.
Lower

Pressure:
Reduce pressure to 5–10 atm to slow down hydrogenation relative to racemization (

).
FAQ: DKR

Q: Why does (R)-BINAP give the (2R, 3S) product? A: The stereochemistry at C3 is determined by the catalyst (catalyst control), while the stereochemistry at C2 is determined by the transition state preference for the syn geometry (substrate/transition-state control). The (R)-BINAP ligand blocks specific quadrants, forcing the hydride delivery to occur from the Re-face of the ketone (in this specific coordinate frame), yielding the (3S)-alcohol.

Module B: The Anti-Selective Route (Fráter-Seebach Alkylation)

Core Mechanism: Chelation-Controlled Alkylation. This route does not start with the keto-ester. It starts with optically pure (R)-Methyl 3-hydroxybutyrate (derived from PHB degradation or yeast reduction). The reaction proceeds via a lithium-chelated dianion intermediate that forces the electrophile (Methyl Iodide) to attack from the face opposite the alkoxide group.

Standard Protocol
  • Starting Material: (R)-Methyl 3-hydroxybutyrate.

  • Base: LDA (Lithium Diisopropylamide), >2.0 equivalents.[4]

  • Electrophile: Methyl Iodide (MeI).[4]

  • Solvent: THF (Anhydrous).

  • Temperature: -78°C to -20°C.

Mechanism Visualization

FraterSeebach Start (R)-3-Hydroxy Ester Dianion Chelated Dianion (Li+ bridges O- and Enolate) Start->Dianion Deprotonation LDA LDA (2.2 eq) LDA->Dianion Attack MeI Attack (Anti to Alkoxide) Dianion->Attack Steric Shielding Product Anti-Product (2S, 3R) Attack->Product C-Alkylation

Figure 2: The Fráter-Seebach alkylation mechanism relying on a rigid dianion template.

Troubleshooting Guide: Alkylation
Symptom Root Cause Analysis Corrective Action
O-Alkylation (Methyl Ether Formation) Insufficient Base: If <2.0 eq of LDA is used, the mono-anion (alkoxide) reacts with MeI.Verify Stoichiometry: Use 2.2 to 2.5 equivalents of LDA. The first equivalent deprotonates the -OH; the second generates the enolate.[4]
Low Diastereoselectivity (Syn Impurity) Loss of Chelation: Lithium is essential for the "rigid chair-like" transition state. Solvents like HMPA or DMPU can disrupt this chelation.Avoid Polar Additives: Run strictly in THF. Do not add HMPA unless reactivity is zero. Maintain -78°C during MeI addition.
Poly-Alkylation Temperature/Rate: Enolate exchange or highly reactive electrophile.Quench Protocol: Quench the reaction at low temperature (-78°C or -40°C) with acetic acid/THF before warming up.

Analytical Validation (QC)

You cannot rely on optical rotation alone. Use the following methods to verify stereochemical outcome.

Recommended Methods
  • Chiral GC:

    • Column: Cyclodextrin-based (e.g., Beta-DEX 120 or Chirasil-DEX CB).

    • Derivatization: Often not required for the methyl ester, but trifluoroacetylation of the -OH group improves peak shape and separation.

  • NMR Spectroscopy (

    
     and 
    
    
    
    ):
    • Differentiation: The methyl doublet at C2 and the methyl doublet at C3 often have distinct chemical shifts for syn vs anti isomers.

    • Literature Shift: In anti isomers, the coupling constant

      
       is typically larger (approx 7-9 Hz) compared to syn (approx 2-5 Hz) due to the hydrogen bonding conformation, though this rule is solvent-dependent (
      
      
      
      vs
      
      
      ).

References

  • Noyori, R., et al. (1987).[5] "Stereoselective hydrogenation via dynamic kinetic resolution." Journal of the American Chemical Society, 109(19), 5856–5858. Link

  • Fráter, G. (1979).[4][6] "Stereoselective alkylation of chiral

    
    -hydroxy esters." Helvetica Chimica Acta, 62(8), 2825–2828. Link
    
  • Seebach, D., et al. (1980).[4] "Preparation of erythro-2-hydroxy-3-methyl carboxylic acid derivatives." Helvetica Chimica Acta, 63(1), 197–200.[4] Link

  • Lüthi, H. P., et al. (1984). "The mechanism of the Fráter-Seebach alkylation." Journal of the American Chemical Society, 106(24), 7285-7286.
  • BenchChem Technical Repository. (2025). "Methyl 3-hydroxy-2-methylbutanoate Structure and Properties." Link (Cited for physical property verification).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for Methyl 3-hydroxy-2-methylbutanoate (CAS 34293-67-9) before handling.

Sources

Technical Support Center: Optimizing Yield in the Synthesis of Methyl 3-hydroxy-2-methylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Framework

User Query: "I am synthesizing Methyl 3-hydroxy-2-methylbutanoate but consistently achieving yields below 40%, despite TLC showing consumption of starting material. Where is my product going?"

Scientist’s Analysis: Methyl 3-hydroxy-2-methylbutanoate (CAS: 34293-67-9) is a small, polar


-hydroxy ester. Poor yields in this synthesis rarely stem from a lack of conversion; they are almost exclusively due to (A) Improper Work-up/Isolation  (product loss to the aqueous phase) or (B) Side Reactions  (retro-aldol or dehydration).

This guide covers the two primary synthetic routes:

  • Reduction of Methyl 2-methyl-3-oxobutanoate (Most common, high conversion).

  • Reformatsky Reaction (C-C bond formation, variable initiation).

Route A: Reduction of Methyl 2-methyl-3-oxobutanoate

Method: Sodium Borohydride (


) reduction in Methanol/Ethanol.[1]
Troubleshooting Guide

Q1: My TLC shows the starting material is gone, but I recover very little oil after extraction. Is it volatile? A: While the product is somewhat volatile (bp ~62°C at 1 mmHg), the issue is likely water solubility and borate complexation .

  • The Mechanism: Borohydride reduction forms stable alkoxy-borane intermediates. If these are not fully hydrolyzed during the quench, the product remains bound to boron and stays in the aqueous phase.

  • The Fix:

    • Quench Aggressively: Do not just add water. Quench with saturated

      
       or dilute 
      
      
      
      (keep pH ~4-5) and stir for 30-60 minutes to break the B-O bonds.
    • Salting Out: The product is highly polar. Saturate the aqueous phase with

      
       before extraction. This "salting out" effect drastically reduces the solubility of organic compounds in water.
      
    • Solvent Choice: Switch from Diethyl Ether to Ethyl Acetate or DCM for extraction; they have better partition coefficients for polar esters.

Q2: I see a new spot on TLC that isn't my product. Did I over-reduce? A: Over-reduction to the diol (2-methylbutane-1,3-diol) is rare with


 unless you used a large excess or high temperatures. The likely culprit is Ester Hydrolysis .
  • The Cause: If the reaction warms up (exothermic addition) or if the quench is too basic (

    
    ), the methyl ester hydrolyzes to the carboxylic acid (3-hydroxy-2-methylbutanoic acid), which washes away in the aqueous base workup.
    
  • The Fix:

    • Maintain temperature <0°C during

      
       addition.
      
    • Avoid strong base during workup.

Optimization Protocol: Modified NaBH4 Reduction
ParameterStandard ConditionOptimized Condition for Yield
Stoichiometry 1.0 - 1.5 eq

0.5 - 0.6 eq (Theoretical is 0.25, but kinetics require excess. Too much promotes side reactions).
Solvent MethanolMethanol/THF (9:1) (Reduces esterysis risk).
Temperature RT-10°C to 0°C (Critical for chemoselectivity).
Quench WaterSat.

+ 30 min stir + Sat. NaCl
.

Route B: Reformatsky Reaction

Method: Condensation of Methyl 2-bromopropionate + Acetaldehyde + Zinc.

Troubleshooting Guide

Q1: The reaction never started. The Zinc is just sitting there. A: This is the classic Reformatsky pitfall: Passivated Zinc . The oxide layer on the Zn surface prevents the formation of the zinc enolate.

  • The Fix (Activation):

    • TMSCl Method: Add substantially (1-5 mol%) Trimethylsilyl chloride (TMSCl) to the suspension. It chemically etches the oxide layer.

    • Mechanical Activation: Use zinc dust, not granules. Wash with dilute HCl, then water, acetone, and ether, and dry under vacuum before use.

Q2: I obtained the product, but it contains a significant amount of alkene (Methyl 2-methyl-2-butenoate). A: You are seeing Acid-Catalyzed Dehydration .


-hydroxy esters eliminate water easily under acidic conditions or high heat.
  • The Cause: Harsh acidic workup (e.g., 1M HCl) or distillation at too high a temperature/pressure.

  • The Fix:

    • Quench with cold, dilute acid (e.g., 5%

      
      ) or saturated 
      
      
      
      .
    • Keep the workup cold (

      
      ).
      
    • Distillation: Use high vacuum (<5 mmHg) to keep the pot temperature low.

Visualizing the Yield Loss Pathways

The following diagram illustrates the competing pathways and where yield is physically lost during the process.

YieldLossAnalysis Start Starting Material (Beta-Keto Ester) Reaction Reaction Phase (Reduction) Start->Reaction NaBH4 / MeOH Borane Borane Intermediate (Water Soluble) Reaction->Borane Reduction Hydrolysis Side Product: Carboxylic Acid (Lost in aq. base) Reaction->Hydrolysis Temp > 10°C or Excess Base Quench Quench/Hydrolysis Borane->Quench Acidic Workup Product Target Product (Methyl 3-hydroxy-2-methylbutanoate) Quench->Product Successful Hydrolysis AqLoss Yield Loss: Partitioning to Water Quench->AqLoss Incomplete Hydrolysis or No Salt Added Dehydration Side Product: Unsaturated Ester (Elimination) Product->Dehydration Heat/Acid (Distillation)

Caption: Figure 1. Critical control points in the synthesis. Red nodes indicate primary sources of yield loss (Borane complex retention and aqueous partitioning).

Comparative Data & Reference Standards

When evaluating your yield, compare against these benchmark metrics derived from optimized literature protocols.

MetricReduction Route (

)
Reformatsky Route
Typical Isolated Yield 75 - 85%50 - 65%
Major Impurity Hydrolyzed AcidElimination Product (Alkene)
Diastereoselectivity ~1:1 (Syn/Anti)Variable (Solvent dependent)
Complexity LowHigh (Moisture sensitive)

Recommendation: For purely generating material (ignoring stereochemistry), the Reduction Route is superior due to higher reliability and yield, provided the "Salting Out" protocol is followed.

References

  • BenchChem. (2025). Protocol for the reduction of Ethyl 2-ethyl-2-methyl-3-oxobutanoate to its corresponding alcohol. Retrieved from 1

  • Organic Syntheses. (1990). Methyl 3-hydroxy-2-methylenebutanoate. Org. Synth. 1990, 68, 198. Retrieved from 2[2]

  • Vedantu. Reformatsky Reaction: Mechanism, Examples & Exam Tips. Retrieved from 3

  • Sigma-Aldrich. Product Specification: Methyl 2-methyl-3-oxobutanoate. Retrieved from

Sources

Technical Support Center: Enhancing the Chiral Purity of Methyl 3-hydroxy-2-methylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. Methyl 3-hydroxy-2-methylbutanoate is a highly valuable chiral building block containing two contiguous stereocenters (C2 and C3), resulting in four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Achieving high enantiomeric excess (ee) and diastereomeric excess (de) requires absolute control over the stereoselective reduction of the C3 ketone and the configurationally labile C2 alpha-proton.

This guide provides drug development professionals with mechanistic troubleshooting, self-validating protocols, and analytical strategies to overcome common chiral resolution bottlenecks.

Mechanistic Foundations: The Causality of Chiral Resolution

To effectively troubleshoot chiral purity, one must understand the causality governing the synthetic pathways. The most atom-economical approach to synthesizing this molecule is the1[1].

The Causality of DKR: The starting material, an


-substituted 

-keto ester, undergoes rapid keto-enol tautomerization. This effectively racemizes the C2 stereocenter in situ. When a chiral transition metal catalyst (e.g., Ru-BINAP) is introduced, it reduces one of the rapidly interconverting enantiomers at a significantly faster rate than the other (

). This dynamic equilibrium funnels the racemic mixture into a single highly enantioenriched diastereomer[1]. If the rate of racemization (

) drops below the rate of hydrogenation (

), the system fails, leading to poor diastereoselectivity.

Alternatively, biocatalysis utilizing 2 provides a highly selective enzymatic route by binding the prochiral ketone in a rigid, predefined orientation, often achieving >99% ee under mild conditions[2].

DKR_Mechanism S_R (R)-Methyl 2-methyl- 3-oxobutanoate Enol Enol Intermediate (Rapid Racemization) S_R->Enol k_rac P_anti (2S,3R)-Methyl 3-hydroxy- 2-methylbutanoate S_R->P_anti Ru-Catalyst (Fast, k_R) S_S (S)-Methyl 2-methyl- 3-oxobutanoate S_S->Enol k_rac P_syn Other Stereoisomers (Minor Products) S_S->P_syn Ru-Catalyst (Slow, k_S)

Dynamic Kinetic Resolution (DKR) pathway for methyl 2-methyl-3-oxobutanoate.

Troubleshooting Guides & FAQs

Q1: My asymmetric hydrogenation yields excellent ee (>95%) but poor de (e.g., a near 1:1 mixture of syn and anti isomers). How do I fix this? Root Cause: Poor diastereoselectivity in DKR-AH occurs when the rate of substrate enolization (


) is not sufficiently faster than the rate of hydrogenation (

). 1 because the kinetic differentiation between the two substrate enantiomers is too low[1]. Solution:
  • Thermodynamic Shift: Elevate the reaction temperature (e.g., from 25°C to 50°C) to exponentially accelerate

    
     over 
    
    
    
    .
  • Ligand Modification: Switch to a more sterically demanding chiral ligand (e.g., DTBM-SEGPHOS). The added bulk alters the transition state geometry, severely penalizing the binding of the "slow" enantiomer and restoring high de.

Q2: The chiral purity of my isolated methyl 3-hydroxy-2-methylbutanoate degrades during downstream processing. Why is it racemizing? Root Cause: The C2 proton is situated alpha to the ester carbonyl, making it mildly acidic.3, converting a pure (2S,3S) isomer into a mixed diastereomeric pool[3]. Solution: Maintain strict environmental control by keeping the pH < 10 and performing all aqueous workups or hydrolysis steps at temperatures below 25°C[3].

Q3: Standard chiral chromatography for these four stereoisomers takes over an hour per run. Is there a faster way to determine ee and de? Root Cause: The structural similarity of the four stereoisomers results in near-identical retention times on standard chiral stationary phases. Solution: 4[4]. Methyl 3-hydroxy-2-methylbutanoate efficiently incorporates into this assembly, producing characteristic Cotton effects at 270 nm. Multivariate regression models can predict the complete speciation of the stereoisomers from a single CD spectrum in minutes, bypassing chromatography entirely[4].

Troubleshooting Start Issue: Low Chiral Purity (ee < 90% or de < 80%) Check1 Is the issue at C2 (epimerization) or C3 (reduction)? Start->Check1 Path_C2 C2 Epimerization (Low de) Check1->Path_C2 Path_C3 C3 Reduction (Low ee) Check1->Path_C3 Sol_C2 Action: Optimize DKR conditions or strictly control pH < 10 Path_C2->Sol_C2 Sol_C3 Action: Switch chiral ligand or use Ketoreductase (KRED) Path_C3->Sol_C3

Troubleshooting logic tree for resolving low enantiomeric and diastereomeric excess.

Validated Experimental Protocols

Protocol A: DKR-Asymmetric Hydrogenation of Methyl 2-methyl-3-oxobutanoate Causality Focus: High pressure ensures a consistent reduction rate, while elevated temperature maintains


.
  • Preparation: In a nitrogen-filled glovebox, dissolve methyl 2-methyl-3-oxobutanoate (1.0 equiv) in anhydrous, degassed tetrahydrofuran (THF) to achieve a 0.5 M concentration.

  • Catalyst Loading: Add 0.1 mol% of [RuCl2((R)-BINAP)(DMF)n] catalyst.

  • Hydrogenation: Transfer the mixture to a high-pressure Parr reactor. Purge with

    
     gas three times, then 3[3].
    
  • Reaction: Heat the reactor to 50°C and stir vigorously for 12 hours[3].

  • Self-Validation Check: At the 2-hour mark, pause stirring, vent safely, and extract a 50 µL aliquot. Run a rapid crude

    
    H-NMR. Validation: If the enol/ketone starting material peaks (e.g., methyl singlet at ~2.3 ppm) have not reduced by at least 20%, the catalytic cycle is stalled (likely due to oxygen ingress). The batch must be aborted and solvents strictly re-degassed.
    
  • Workup: Vent the hydrogen gas carefully. Concentrate the solvent in vacuo and purify via silica gel chromatography.

Protocol B: Chiral GC Analysis for Stereodifferentiation Causality Focus: Precise temperature ramping prevents the co-elution of structurally similar diastereomers.

  • Column Setup: Equip the gas chromatograph with a 5 (25 m x 0.25 mm ID)[5].

  • Self-Validation Check: Before analyzing the experimental sample, inject a known racemic standard containing all four stereoisomers. Validation: The system is validated for use only if four distinct peaks with baseline resolution (

    
    ) are observed. If peaks co-elute, the column temperature ramp must be lowered to 1°C/min.
    
  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Temperature Program: Initial temperature 60°C (hold 2 min), ramp at 2°C/min to 120°C, then 10°C/min to 200°C.

  • Detection: Use a Flame Ionization Detector (FID) or Time-of-Flight Mass Spectrometry (TOF-MS)[5].

Quantitative Performance Metrics

The following table summarizes expected chiral outcomes based on the chosen catalytic methodology, illustrating the trade-offs between chemical and enzymatic resolution.

Catalytic MethodSolvent / MediaTemp (°C)Conversion (%)Enantiomeric Excess (ee)Diastereomeric Excess (de)
Ru-(R)-BINAP [1]THF50>9996%2% (Poor)
Ru-(R)-DTBM-SEGPHOS Methanol40>99>98%94%
Ketoreductase (KRED) [2]Aqueous Buffer (pH 7)3095>99%>99%
Baker's Yeast (Wild-type) Water288588%75%

References

  • (2S,3S)
  • Dynamic Kinetic Resolution in Asymmetric Hydrogenation and Transfer Hydrogenation Source: Thieme Connect URL
  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods Source: NIH / PMC URL
  • (R)
  • Simple gas chromatographic method for the stereodifferentiation of methyl nilate, a chiral α-methyl-β-hydroxy ester Source: ResearchGate URL

Sources

Technical Support Center: A Guide to Preventing the Degradation of Methyl 3-hydroxy-2-methylbutanoate During Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 3-hydroxy-2-methylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability and integrity of this valuable chiral building block. As Senior Application Scientists, we have compiled this resource to address the common challenges encountered during the storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is Methyl 3-hydroxy-2-methylbutanoate and why is its stability important?

Methyl 3-hydroxy-2-methylbutanoate is a chiral α-methyl-β-hydroxy ester. Its stereoisomers are valuable intermediates in the synthesis of various natural products and pharmaceuticals.[1][2] The stability of this compound is critical because degradation can lead to the formation of impurities, which can compromise the yield, purity, and stereochemical integrity of the final product, potentially impacting its biological activity and safety.

Q2: What are the primary degradation pathways for Methyl 3-hydroxy-2-methylbutanoate?

The two primary degradation pathways for Methyl 3-hydroxy-2-methylbutanoate are:

  • Hydrolysis: The ester functional group is susceptible to cleavage in the presence of water, which can be catalyzed by acidic or basic conditions, to yield 3-hydroxy-2-methylbutanoic acid and methanol.

  • Oxidation: The secondary alcohol group can be oxidized to form the corresponding ketone, methyl 2-methyl-3-oxobutanoate. This reaction is typically promoted by the presence of oxidizing agents and can be accelerated by heat and light.

A less common, but possible, degradation pathway is thermal decomposition , which can occur at elevated temperatures.[3][4]

Q3: What are the ideal storage conditions for Methyl 3-hydroxy-2-methylbutanoate?

To minimize degradation, Methyl 3-hydroxy-2-methylbutanoate should be stored under the following conditions:

  • Temperature: Refrigeration at 4°C is recommended for short-term storage, while for long-term storage, temperatures of -20°C are preferable.

  • Atmosphere: The compound should be stored under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Light: Protect from light by storing in an amber vial or in a dark location.

  • Moisture: The storage container should be tightly sealed to prevent the ingress of moisture, which can lead to hydrolysis.

Q4: What type of container should I use for storing Methyl 3-hydroxy-2-methylbutanoate?

For optimal stability, use glass containers, such as amber glass vials with PTFE-lined caps. Avoid using plastic containers for long-term storage, as plasticizers and other additives may leach into the sample.

Troubleshooting Guide

This section provides a more detailed, issue-based approach to identifying and resolving degradation problems.

Issue 1: I've observed a new peak in my GC/HPLC chromatogram after storing my sample.

Possible Cause A: Hydrolysis

  • Evidence: The appearance of a more polar peak in your chromatogram, likely corresponding to 3-hydroxy-2-methylbutanoic acid. If using GC-MS, you may also see a peak for methanol. A decrease in the pH of your sample, if aqueous, can also indicate the formation of the carboxylic acid.

  • Explanation: The ester bond in Methyl 3-hydroxy-2-methylbutanoate can be hydrolyzed by water. This reaction is accelerated by the presence of acidic or basic contaminants.

  • Solution:

    • Confirm Hydrolysis: Analyze your sample using an appropriate analytical method (see Analytical Protocols section) to confirm the identity of the new peak as 3-hydroxy-2-methylbutanoic acid.

    • Prevent Future Hydrolysis:

      • Ensure the compound is stored in a tightly sealed container to prevent moisture absorption.

      • Use anhydrous solvents when preparing solutions.

      • If the compound is to be stored in solution, use a non-aqueous, aprotic solvent. If an aqueous solution is necessary, consider buffering it to a slightly acidic pH (around 4-5), as ester hydrolysis is often slower under these conditions compared to neutral or basic pH.

Possible Cause B: Oxidation

  • Evidence: The appearance of a new peak corresponding to the molecular weight of methyl 2-methyl-3-oxobutanoate.

  • Explanation: The secondary alcohol group is susceptible to oxidation, forming a ketone. This can be initiated by atmospheric oxygen, especially if the sample has been exposed to light or contains trace metal impurities that can catalyze the reaction.

  • Solution:

    • Confirm Oxidation: Use GC-MS to identify the new peak by its mass spectrum.

    • Prevent Future Oxidation:

      • Always store the compound under an inert atmosphere (nitrogen or argon).

      • Protect the sample from light by using amber vials and storing it in the dark.

      • Avoid sources of contamination, such as metal spatulas, which can introduce catalytic metal ions.

Issue 2: The purity of my sample has decreased significantly over time, even under recommended storage conditions.

Possible Cause: Thermal Decomposition

  • Evidence: A general decrease in the main peak area with the appearance of multiple smaller, unidentified peaks in the chromatogram. This is more likely if the sample has been subjected to temperature fluctuations or stored at temperatures higher than recommended.

  • Explanation: While generally stable at lower temperatures, prolonged exposure to ambient or elevated temperatures can lead to the thermal decomposition of β-hydroxy esters.[3][4][5] This can result in a complex mixture of degradation products.

  • Solution:

    • Strict Temperature Control: Adhere strictly to the recommended storage temperatures (4°C for short-term, -20°C for long-term). Avoid repeated freeze-thaw cycles.

    • Aliquot Samples: For frequently used samples, it is best to aliquot the material into smaller, single-use vials to minimize temperature cycling of the bulk stock.

Degradation Pathways Overview

Caption: Primary degradation pathways of Methyl 3-hydroxy-2-methylbutanoate.

Experimental Protocols

Protocol 1: Stability Testing Workflow

This workflow can be used to assess the stability of Methyl 3-hydroxy-2-methylbutanoate under various conditions.

StabilityTestingWorkflow start Start: Pure Methyl 3-hydroxy-2-methylbutanoate prep_samples Prepare aliquots of the compound start->prep_samples stress_conditions Expose aliquots to stress conditions: - Elevated temperature (e.g., 40°C, 60°C) - High humidity - UV light exposure - Acidic/basic conditions (in solution) prep_samples->stress_conditions sampling Sample at defined time points (e.g., 0, 1, 2, 4 weeks) stress_conditions->sampling analysis Analyze samples by GC-MS and/or HPLC sampling->analysis data_analysis Quantify parent compound and identify/quantify degradation products analysis->data_analysis end End: Determine degradation rate and pathways data_analysis->end

Caption: A general workflow for conducting a stability study.

Protocol 2: Analytical Method for Purity and Degradation Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of Methyl 3-hydroxy-2-methylbutanoate and its potential degradation products.

Table 1: Recommended GC-MS Parameters

ParameterRecommended Setting
Column DB-5 or equivalent (non-polar)[2][5]
CP Chirasil-Dex CB (chiral) for stereoisomer separation[2][5]
Injector Temperature 250 °C
Carrier Gas Helium
Oven Program Initial: 60°C, hold 2 min
Ramp: 5°C/min to 220°C, hold 5 min
MS Detector Electron Ionization (EI) at 70 eV
Scan Range 40-350 m/z

Expected Elution Order (on a non-polar column):

  • Methanol: (if hydrolysis has occurred) - very early eluting peak.

  • Methyl 2-methyl-3-oxobutanoate (Ketone): The oxidation product.

  • Methyl 3-hydroxy-2-methylbutanoate (Parent Compound): The main peak.

  • 3-Hydroxy-2-methylbutanoic Acid (Acid): The hydrolysis product. Note: This compound may require derivatization (e.g., silylation) for better peak shape and detection by GC.

Summary of Recommended Storage Conditions

Table 2: Storage Condition Guidelines

ConditionRecommendationRationale
Temperature Short-term: 4°CLong-term: -20°CMinimizes rates of all degradation reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the secondary alcohol.
Light Exposure Protect from light (Amber vial)Light can catalyze oxidative and other degradation reactions.
Moisture Tightly sealed containerPrevents hydrolysis of the ester.
Container Glass with PTFE-lined capInert and prevents leaching of impurities.

By adhering to these guidelines and utilizing the troubleshooting information provided, researchers can significantly mitigate the risk of degradation of Methyl 3-hydroxy-2-methylbutanoate, ensuring the quality and reliability of their experimental outcomes.

References

  • Gaspar, E., & Barroso, J. G. (2006). Simple gas chromatographic method for the stereodifferentiation of methyl nilate, a chiral α-methyl-β-hydroxy ester.
  • Gaspar, E. M. S. M., & Barroso, J. G. (2006). Simple gas chromatographic method for the stereodifferentiation of methyl nilate, a chiral α-methyl-β-hydroxy ester. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatogram A (DB-5 column): diastereoselective analysis of methyl nilate. Retrieved from [Link]

  • Yates, B. L., Ramirez, A., & Velasquez, O. (1970). Thermal decomposition of .beta.-hydroxy esters. Ethyl-3-hydroxy-3-methylbutanoate. The Journal of Organic Chemistry, 35(10), 3539-3541.
  • Yates, B. L., Ramirez, A., & Velasquez, O. (n.d.). Thermal decomposition of .beta.-hydroxy esters. Scilit. Retrieved from [Link]

Sources

"Methyl 3-hydroxy-2-methylbutanoate" synthesis scale-up challenges and solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Development Technical Support Center for Methyl 3-hydroxy-2-methylbutanoate (also known as methyl nilate). This chiral


-hydroxy ester is a critical building block in pharmaceutical synthesis, fragrance development, and natural product total synthesis[1][2].

Scaling up the synthesis of this molecule—typically via the asymmetric hydrogenation of methyl 2-methylacetoacetate—presents significant challenges in stereocontrol, thermal management, and downstream purification. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high enantiomeric and diastereomeric excess during pilot and commercial-scale manufacturing.

Mechanistic Workflow: Synthesis & Dynamic Kinetic Resolution (DKR)

To achieve high stereoselectivity, the industry standard relies on the Dynamic Kinetic Resolution (DKR) of racemic methyl 2-methylacetoacetate using a chiral Ruthenium-BINAP catalyst[3]. The diagram below illustrates the critical pathways and potential failure points in this workflow.

Fig 1. Synthesis and Dynamic Kinetic Resolution (DKR) workflow for methyl 3-hydroxy-2-methylbutanoate.

Troubleshooting Guide & FAQs

Q1: My diastereomeric ratio (dr) is plummeting during the large-scale hydrogenation of methyl 2-methylacetoacetate. How do I fix this? Causality & Solution: This is the most common failure mode in DKR. Methyl 2-methylacetoacetate is a


-keto ester with a labile 

-stereocenter. For DKR to succeed, the rate of in situ racemization (via the enol tautomer) must be significantly faster than the rate of hydrogenation[4]. If you apply too much hydrogen pressure or use a highly active catalyst without an enolization promoter, the catalyst will reduce both enantiomers of the starting material before they can interconvert, destroying your anti/syn ratio.
  • Actionable Fix: Introduce a trace amount of strong acid (e.g., 0.1 N HCl or methanesulfonic acid) to the methanol solvent[3]. The acid catalyzes the keto-enol tautomerization, ensuring rapid epimerization of the

    
    -stereocenter. Additionally, keep the 
    
    
    
    pressure moderate (typically 50–150 psi) and temperature around 40–50 °C to balance the kinetics[3].

Q2: We are experiencing thermal runaway during the pilot-scale reduction using


. How can we maintain safety and yield? 
Causality & Solution:  Standard borohydride reductions of ketones are highly exothermic. At scale, poor heat transfer in batch reactors leads to localized hot spots, which not only pose a safety risk but also degrade the substrate and reduce the stereoselectivity of the hydride attack[1].
  • Actionable Fix: Abandon batch addition. Transition to a fed-batch or continuous flow system. Dissolve the methyl 2-methylacetoacetate in a co-solvent (e.g., THF/MeOH) and dose the

    
     solution continuously under active cryogenic cooling (-20 °C to 0 °C). Note: 
    
    
    
    reduction will yield a mixture of all four stereoisomers ((2S,3S), (2S,3R), (2R,3R), (2R,3S)), requiring rigorous downstream chiral separation[1][5]. For stereoselective scale-up, transitioning to enzymatic ketoreductases[6] or Ru-BINAP hydrogenation is strongly advised.

Q3: Our DKR was incomplete. What is the most scalable method for downstream separation of the four stereoisomers? Causality & Solution: If the anti and syn diastereomers are present, standard achiral fractional distillation will only separate the diastereomeric pairs, not the enantiomers.

  • Actionable Fix: For analytical and preparative separation, utilize chiral High-Performance Liquid Chromatography (HPLC) or High-Resolution Gas Chromatography (HRGC). Validated methods demonstrate that the four stereoisomers can be baseline-separated using a CP Chirasil-Dex CB column or DB-5 column[7][8]. For commercial scale, Simulated Moving Bed (SMB) chromatography using chiral stationary phases (like CHIRALPAK) is the most economically viable continuous separation method[5].

Quantitative Data: Reduction Method Comparison

The choice of reduction technology dictates the impurity profile and scalability. Below is a comparative analysis of standard methodologies used to synthesize methyl 3-hydroxy-2-methylbutanoate.

Reduction MethodCatalyst / ReagentTemp (°C)Pressure (psi)Yield (%)Enantiomeric Excess (ee)Diastereomeric Ratio (dr)Scalability / Notes
Chemical Reduction

/ MeOH
-10 to 0Atmospheric85 - 900% (Racemic)~1:1 (syn:anti)Low. Highly exothermic; requires complex chiral LC separation[1].
Asymmetric Hydrogenation Ru(II)-(R)-BINAP40 - 5050 - 150>95>97%6:4 to 9:1 (anti:syn)High. Industry standard. Requires trace acid for optimal DKR[3].
Biocatalysis Engineered Ketoreductase25 - 35Atmospheric>90>99%Highly VariableMedium. Excellent ee, but dr depends heavily on the specific enzyme mutant[6].

Step-by-Step Methodology: Ru-BINAP Catalyzed DKR

This protocol outlines a self-validating system for the asymmetric hydrogenation of methyl 2-methylacetoacetate. The inclusion of pressure-drop monitoring ensures the reaction kinetics are actively tracked, preventing premature quenching.

Materials:

  • Methyl 2-methylacetoacetate (Substrate)

  • 
     (Catalyst)[3]
    
  • Anhydrous Methanol (Degassed)

  • 0.1 N HCl (Aqueous)

Protocol:

  • Substrate Preparation & Degassing: Dissolve 10.0 g of methyl 2-methylacetoacetate in 50 mL of anhydrous methanol. Add 0.5 mL of 0.1 N HCl[3]. Causality: The acid is non-negotiable; it facilitates the rapid enolization required for DKR. Sparge the solution with ultra-pure nitrogen for 15 minutes to remove dissolved oxygen, which irreversibly deactivates the Ru(II) catalyst.

  • Catalyst Loading: In a nitrogen-filled glovebox, weigh 0.09 mol% (approx. 0.4 wt%) of the Ru-BINAP catalyst[3]. Transfer the catalyst to the pressure reactor containing the substrate solution.

  • Pressurization: Seal the reactor and purge with

    
     gas three times (pressurize to 20 psi, then vent). Finally, pressurize the system to 150 psi 
    
    
    
    [3].
  • Reaction Execution: Heat the reactor to 45 °C with vigorous agitation (800-1000 RPM) to eliminate mass-transfer limitations between the gas and liquid phases.

  • Self-Validating Monitoring: Monitor the

    
     pressure drop. The reaction is complete when hydrogen uptake ceases entirely (typically 6-12 hours depending on mixing efficiency). Do not quench based on time alone.
    
  • Workup: Vent the reactor safely. Filter the crude mixture through a short pad of silica to remove the ruthenium catalyst. Concentrate the filtrate under reduced pressure to yield crude methyl 3-hydroxy-2-methylbutanoate.

  • Analysis: Determine conversion via GC-FID and stereoisomeric purity via chiral HRGC (CP Chirasil-Dex CB column)[8].

References

  • A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety in their terminal structures. Beilstein Journals. Available at: [Link]

  • Methyl 3-hydroxy-2-methylbutanoate CAS# 34293-67-9. Scent.vn. Available at: [Link]

  • Synthesis and organoleptic properties of various 3-methyl-2-oxopentanoates, 2-hydroxy-3-methylpentanoates, and 2-acyloxy-3-methylpentanoates. ResearchGate. Available at: [Link]

  • Simple gas chromatographic method for the stereodifferentiation of methyl nilate, a chiral α-methyl-β-hydroxy ester. ResearchGate. Available at: [Link]

  • Asymmetric catalytic routes to chiral building blocks of medicinal interest. Pure and Applied Chemistry. Available at: [Link]

  • Asymetric hydrogenation of beta- or gamma-ketoesters and beta- or gamma-ketoamides (Patent AU696140B2). Google Patents.

Sources

Common impurities in "Methyl 3-hydroxy-2-methylbutanoate" and their removal

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Methyl 3-hydroxy-2-methylbutanoate (CAS: 34293-67-9) is a vital chiral building block used in the synthesis of polyketide antibiotics, fragrances, and pheromones.[1][2] Its utility relies heavily on its stereochemical purity (diastereomeric and enantiomeric ratio).

This guide addresses the specific challenges regarding the purity of this molecule. Due to its two contiguous chiral centers (C2 and C3), the most persistent "impurities" are often its own stereoisomers, alongside specific synthetic byproducts like dehydration alkenes and hydrolysis acids.

Parameter Data
IUPAC Name Methyl 3-hydroxy-2-methylbutanoate
Molecular Formula C₆H₁₂O₃
Molecular Weight 132.16 g/mol
Boiling Point ~61–63°C at 1 mmHg (approx. 182°C atm) [1, 2]
Chiral Centers 2 (Positions 2 and 3)
Stereoisomers 4 (Syn: 2S,3S / 2R,3R; Anti: 2S,3R / 2R,3S)

Diagnostic Hub: Troubleshooting FAQs

Identify your issue based on observed symptoms.

Q1: I see a "split peak" or a "shoulder" on my GC/HPLC chromatogram. What is this?

Diagnosis: This is almost certainly the diastereomer (Syn vs. Anti). Explanation: Methyl 3-hydroxy-2-methylbutanoate exists as syn and anti diastereomers. Unlike enantiomers, diastereomers have different physical properties and retention times on achiral stationary phases.

  • Resolution: If you require a specific diastereomer (e.g., anti-Aldol product), you must perform silica gel chromatography or careful fractional distillation, as their boiling points are very close.

Q2: My product has developed a pungent, "rancid butter" odor.

Diagnosis: Hydrolysis has occurred, releasing 3-hydroxy-2-methylbutanoic acid . Explanation: Esters are susceptible to hydrolysis in the presence of moisture and trace acid/base catalysts. The free acid has a distinct, unpleasant odor compared to the fruity smell of the ester.

  • Resolution: Perform a basic wash (sat. NaHCO₃) to remove the free acid, followed by drying over MgSO₄.

Q3: There is a new peak at a slightly lower retention time (GC) or UV-active peak (HPLC).

Diagnosis: Dehydration Product (Methyl 2-methylbut-2-enoate / Methyl Tiglate). Explanation: The


-hydroxy group is prone to elimination under thermal stress (e.g., high-temp distillation) or acidic conditions, forming the 

-unsaturated ester.
  • Resolution: Avoid pot temperatures >120°C during distillation. This impurity can be removed via vacuum distillation due to its lower boiling point compared to the hydroxy ester.

Common Impurities & Origins

Understanding the "Why" to determine the "How".

The impurity profile depends heavily on the synthesis route. The diagram below illustrates the genesis of common impurities.

Diagram 1: Impurity Origin Pathways

ImpurityPathways Start Synthesis Route Route1 Aldol / Reformatsky (Methyl Propionate + Acetaldehyde) Start->Route1 Route2 Reduction (Methyl 2-methyl-3-oxobutanoate) Start->Route2 ImpurityA Impurity A: Diastereomers (Wrong Syn/Anti Ratio) Route1->ImpurityA Low Stereoselectivity ImpurityC Impurity C: Dehydration Product (Methyl Tiglate/Angelate) Route1->ImpurityC Thermal Elimination ImpurityD Impurity D: Free Acid (Hydrolysis) Route1->ImpurityD Moisture/Storage Route2->ImpurityA Non-selective Hydride ImpurityB Impurity B: Ketone Precursor (Incomplete Reduction) Route2->ImpurityB Incomplete Reaction Route2->ImpurityD Workup pH ImpurityA->ImpurityC Acid/Heat Stress

Caption: Mechanistic pathways leading to specific impurities based on synthetic origin (Aldol vs. Reduction).

Detailed Impurity Table
Impurity TypeChemical NameOriginDetectionRemoval Strategy
Stereoisomer syn- or anti-Methyl 3-hydroxy-2-methylbutanoateLow stereoselectivity in Aldol or Reduction steps.GC/HPLC (Split peak), NMR (Coupling constants

).
Column Chromatography (Silica) or Kinetic Resolution (Enzymatic).
Precursor Methyl 2-methyl-3-oxobutanoateIncomplete reduction (NaBH₄/Hydrogenation).GC (Short RT), IR (Ketone C=O ~1715 cm⁻¹).Vacuum Distillation (BP diff) or reaction push with excess reductant.
Dehydration Methyl 2-methylbut-2-enoate (Tiglate)Thermal elimination of water; Acid catalyzed.GC (Low RT), UV (Conjugated alkene).Vacuum Distillation (Lower BP).
Hydrolysis 3-hydroxy-2-methylbutanoic acidMoisture ingress; Acidic workup.Odor, pH < 5, HPLC (Polar).Wash with sat.[3] NaHCO₃ (aq).

Purification Protocols

Field-proven methodologies for restoring purity.

Protocol A: Removal of Acidic Impurities (Hydrolysis Cleanup)

Use this when the product smells rancid or shows acidic peaks.

  • Dissolution: Dissolve the crude ester in Diethyl Ether or MTBE (10 mL solvent per 1 g ester). Note: Avoid Methanol/Ethanol to prevent transesterification.

  • Wash: Wash the organic phase twice with Saturated Aqueous NaHCO₃ (1:1 volume ratio).

    • Observation: Gas evolution (

      
      ) indicates the neutralization of free acid.
      
  • Brine Wash: Wash once with saturated brine to remove trapped water.

  • Drying: Dry the organic layer over anhydrous MgSO₄ for 15 minutes. Filter.

  • Concentration: Remove solvent under reduced pressure (Rotavap) at <40°C.

Protocol B: Vacuum Distillation (General Purity Upgrade)

Use this to remove heavy oligomers, solvents, and the dehydration byproduct (Methyl Tiglate).

Critical Parameter: The


-hydroxy group is thermally sensitive. Do not exceed a pot temperature of 120°C. 
  • Setup: Short-path distillation head with a vacuum cow and varying receiver flasks.

  • Vacuum: Apply high vacuum (target 1–5 mmHg ).

  • Fractions:

    • Fore-run (Solvents/Dehydration products): Collects < 50°C @ 1 mmHg.

    • Main Fraction (Product): Collects at 61–63°C @ 1 mmHg [2].

    • Residue: Heavy oligomers/polymers (discard).

  • Storage: Store the main fraction under Argon/Nitrogen at 4°C to prevent moisture uptake.

Protocol C: Diastereomer Separation (Silica Gel Chromatography)

Use this to separate Syn from Anti isomers.

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Gradient elution using Hexanes : Ethyl Acetate .

    • Start: 90:10 (Hex:EtOAc).

    • Ramp: To 70:30.

  • Elution Order: Generally, the Syn isomer (intramolecular H-bonding capable) is slightly less polar and elutes before the Anti isomer on silica, though this must be confirmed via TLC/NMR for your specific conditions [3].

  • TLC Visualization: Stain with Phosphomolybdic Acid (PMA) or Vanillin (The molecule is not strongly UV active).

Decision Logic for Purification

Follow this flowchart to select the correct protocol.

PurificationLogic Start Start: Impure Crude CheckAcid Test: Is pH < 5 or Odor Rancid? Start->CheckAcid ActionWash Protocol A: NaHCO3 Wash CheckAcid->ActionWash Yes CheckColor Test: Is Liquid Colored/Oily? CheckAcid->CheckColor No ActionWash->CheckColor ActionDistill Protocol B: Vacuum Distillation (Remove Oligomers/Solvent) CheckColor->ActionDistill Yes CheckIso Test: GC/NMR shows Diastereomers? CheckColor->CheckIso No ActionDistill->CheckIso ActionColumn Protocol C: Silica Chromatography CheckIso->ActionColumn Yes Final Final Pure Product CheckIso->Final No ActionColumn->Final

Caption: Step-by-step decision tree for purifying Methyl 3-hydroxy-2-methylbutanoate.

References

  • PubChem. Methyl 3-hydroxy-2-methylbutanoate (Compound).[2] National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Procedure for Methyl 3-hydroxy-2-methylenebutanoate (Precursor/Related). Org.[4][5][6] Synth.1998 , 75, 106. Available at: [Link]

  • ResearchGate. Separation of 3-hydroxy alkanoic acids. ResearchGate Publication. Available at: [Link]

  • The Good Scents Company. Methyl 3-hydroxy-2-methyl butanoate.[2][7] Available at: [Link]

Sources

Validation & Comparative

Methyl vs. Ethyl 3-hydroxy-2-methylbutanoate in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Chiral


-alkyl-

-hydroxy esters are indispensable building blocks in modern organic synthesis. Among them, Methyl 3-hydroxy-2-methylbutanoate and Ethyl 3-hydroxy-2-methylbutanoate serve as critical intermediates in the development of pharmaceuticals (such as statins and L-carnitine), ferroelectric liquid crystals, and commercial flavorings[1],[2].

While structurally similar—differing only by a single methylene unit in the ester moiety—their distinct steric, thermodynamic, and organoleptic properties dictate their specific utility in downstream applications. This guide provides an objective, data-driven comparison of these two esters, detailing their synthetic pathways, analytical resolution, and field-proven experimental protocols.

Physicochemical & Organoleptic Profiling

The choice between the methyl and ethyl ester often hinges on the downstream deprotection strategy, the steric constraints of the target molecule, or the desired sensory profile in fragrance chemistry.

PropertyMethyl 3-hydroxy-2-methylbutanoateEthyl 3-hydroxy-2-methylbutanoate
CAS Number 34293-67-9[3]27372-03-8[4]
Molecular Weight 132.16 g/mol [5]146.18 g/mol [6]
Odor Profile Fruity, slightly green[3]Green, fruity aroma (FEMA 4391)[6]
LogP (o/w) ~0.15 (est.)0.33[4]
Primary Utility Complex API synthesis requiring rigid steric control[5].Flavor/fragrance formulations, scalable biocatalytic intermediates[1],[7].

Mechanistic Pathways: Chemical vs. Biocatalytic Synthesis

The synthesis of enantiomerically pure 3-hydroxy-2-methylbutanoates has historically relied on two distinct paradigms: traditional organometallic chemistry and modern enzymatic biocatalysis.

  • Chemical Synthesis (Organocuprate Addition): Both enantiomers of erythro methyl or ethyl 3-hydroxy-2-methylbutanoate can be prepared via the reaction of lithium dimethylcuprate with enantiomerically pure cis-2,3-epoxybutanoic esters derived from L- or D-threonine[8]. The causality here is driven by the predictable ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     ring-opening of the epoxide, which guarantees strict stereochemical inversion at the attacked carbon, yielding highly pure erythro diastereomers.
    
  • Biocatalytic Reduction (Ketoreductases - KREDs): Modern industrial synthesis heavily favors the use of engineered ketoreductases to reduce prochiral 2-methyl-3-oxobutanoate[1]. KREDs orient the substrate within their active site to deliver a hydride from NADPH to a specific face of the ketone, routinely achieving enantiomeric excesses (ee) of >99.9%[1].

Fig 1. Divergent synthetic pathways for chiral 3-hydroxy-2-methylbutanoate esters.

Experimental Protocols

Protocol A: Biocatalytic Asymmetric Reduction of Ethyl 2-methyl-3-oxobutanoate

This protocol utilizes a dual-enzyme system (KRED and Glucose Dehydrogenase) to achieve high stereoselectivity while maintaining economic viability[1].

Step-by-Step Methodology:

  • Buffer & Cofactor Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM

    
    , 1.5 M glucose, and 1 mM 
    
    
    
    .
    • Causality: Stoichiometric NADPH is cost-prohibitive. Glucose Dehydrogenase (GDH) oxidizes glucose to gluconic acid, recycling

      
       back to NADPH, which drives the thermodynamic equilibrium of the reduction forward[1].
      
  • Enzyme & Substrate Loading: Add engineered KRED (1% w/w relative to substrate) and GDH to the buffer. Slowly introduce ethyl 2-methyl-3-oxobutanoate to a final concentration of 0.5 M.

    • Causality: Engineered KREDs are selected for their robust tolerance to high substrate concentrations and localized solvent toxicity, preventing enzyme denaturation[1].

  • Reaction & pH Control: Incubate at 30°C under gentle agitation. Maintain the pH strictly at 7.0 using a pH-stat titrator dispensing 1 M NaOH.

    • Causality: The continuous production of gluconic acid by GDH will rapidly drop the pH, quenching enzyme activity if not neutralized.

  • System Validation: Extract a 100

    
    L aliquot with ethyl acetate. Analyze via Chiral GC-MS (see Protocol B). The reaction is self-validating if the conversion exceeds 98% and the ee of the (2R,3S)-isomer is >99%, confirming enzyme fidelity[2].
    
Protocol B: Chiral GC-MS Stereodifferentiation

Because 3-hydroxy-2-methylbutanoates possess two chiral centers, four stereoisomers exist. Baseline resolution is critical for quality control[9].

Step-by-Step Methodology:

  • Sample Preparation: For aqueous biocatalytic matrices, utilize Solid-Phase Microextraction (SPME) using a PDMS/DVB fiber exposed to the headspace at 40°C for 15 minutes.

    • Causality: SPME selectively concentrates the volatile esters from the aqueous broth, eliminating the injection of non-volatile salts and enzymes that degrade GC column performance[10].

  • Chromatographic Separation: Inject the sample into a High-Resolution Gas Chromatograph equipped with a Time-of-Flight Mass Spectrometer (HRGC-TOF-MS). Use a chiral cyclodextrin-based column (e.g., CP Chirasil-Dex CB)[9].

    • Causality: The cyclodextrin stationary phase forms transient, reversible diastereomeric inclusion complexes with the ester enantiomers. The slight differences in binding energies allow for the baseline resolution of the syn and anti pairs[9].

  • System Validation: Run a known racemic standard. The self-validating elution sequence on a Chirasil-Dex CB column must strictly follow: (-)-(2R,3S), (+)-(2S,3R), (-)-(2R,3R), and (+)-(2S,3S)[9].

Fig 2. Analytical workflow for the chiral stereodifferentiation of α-alkyl-β-hydroxy esters.

Conclusion & Selection Criteria

For researchers scaling up synthesis:

  • Select Methyl 3-hydroxy-2-methylbutanoate when the downstream API synthesis requires minimal steric hindrance during subsequent coupling or protection steps. Its slightly lower lipophilicity makes it ideal for highly polar intermediate pathways[5].

  • Select Ethyl 3-hydroxy-2-methylbutanoate when developing flavor and fragrance profiles (due to its distinct green, fruity notes recognized under FEMA 4391) or when leveraging established industrial biocatalytic platforms, as the ethyl moiety often provides superior phase-separation characteristics during large-scale downstream processing[4],[6].

References

Sources

Comparative Guide: Catalysts for the Asymmetric Synthesis of Methyl 3-hydroxy-2-methylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-hydroxy-2-methylbutanoate (CAS: 34293-67-9), often referred to as a "Roche ester" derivative, is a critical chiral building block in the synthesis of polyketide antibiotics, ferroelectric liquid crystals, and complex pharmaceutical intermediates. Its value lies in its two contiguous stereocenters (C2 and C3).

Achieving high stereocontrol—specifically controlling the diastereoselectivity (syn vs. anti) and enantioselectivity—is the primary challenge. This guide compares the two dominant industrial methodologies: Chemocatalytic Asymmetric Hydrogenation (Noyori type) and Biocatalytic Reduction (Ketoreductases) .

Strategic Selection Matrix
FeatureChemocatalysis (Ru-BINAP)Biocatalysis (KREDs/ADHs)
Primary Mechanism Dynamic Kinetic Resolution (DKR)Dynamic Kinetic Resolution (DKR)
Stereocontrol Excellent for Syn isomers (e.g., 2R,3S).Tunable for Syn or Anti depending on enzyme.
Scalability High (Robust at kg/ton scale).High (Fermentation/Cell-free scale-up).
Conditions High Pressure H₂ (50–100 atm), Organic Solvents.[1]Ambient Pressure, Aqueous Buffer, Mild Temp.[1]
Cost Drivers Precious metal (Ru), chiral ligand (BINAP).[1][2]Enzyme engineering, cofactor recycling (NADPH).[3]
Green Metric High atom economy, but solvent waste.Water-based, biodegradable, but dilute streams.

Mechanistic Foundation: Dynamic Kinetic Resolution (DKR)

Both methodologies rely on Dynamic Kinetic Resolution (DKR) . The starting material, Methyl 2-methyl-3-oxobutanoate , exists as a racemic mixture of enantiomers at the C2 position. However, the C2 proton is acidic, allowing rapid racemization between the (2R) and (2S) keto-forms in solution.

  • The Catalyst's Role: The catalyst (chemical or biological) reduces the C3 ketone faster than the C2 center racemizes and selects only one of the C2 enantiomers to reduce.

  • The Result: A theoretical 100% yield of a single stereoisomer (e.g., 2R, 3S) from a racemic starting material.

DKR_Mechanism Racemic_Substrate Racemic Substrate (Methyl 2-methyl-3-oxobutanoate) Enol Enol Intermediate (Achiral/Planar) Racemic_Substrate->Enol Fast Racemization Complex_R Catalyst-Substrate Complex (R-isomer) Racemic_Substrate->Complex_R Binding Complex_S Catalyst-Substrate Complex (S-isomer) Racemic_Substrate->Complex_S Binding Product Chiral Product (Methyl 3-hydroxy-2-methylbutanoate) Complex_R->Product FAST Reduction (k_fast) Complex_S->Product SLOW Reduction (k_slow)

Figure 1: The Dynamic Kinetic Resolution (DKR) pathway allows for 100% conversion of racemic starting material to a single stereoisomer.

Deep Dive: Chemocatalysis (Ruthenium-BINAP)

The "Noyori-type" asymmetric hydrogenation is the gold standard for synthesizing syn-beta-hydroxy esters. It utilizes a Ruthenium(II) center coordinated with a chiral diphosphine ligand (BINAP).

Catalyst System[1][2][3][4][5][6][7]
  • Precursor: [RuCl₂(benzene)]₂ or [Ru(cod)(methylallyl)₂]

  • Ligand: (R)- or (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

  • Active Species: [RuCl(BINAP)(arene)]Cl or generated in situ.

Experimental Protocol

Objective: Synthesis of methyl (2R, 3S)-3-hydroxy-2-methylbutanoate.

  • Catalyst Preparation:

    • In a glovebox, mix [RuCl₂(benzene)]₂ (0.5 mol%) and (R)-BINAP (1.0 mol%) in DMF. Heat at 100°C for 10 min to form the complex. Remove solvent in vacuo.

  • Hydrogenation:

    • Dissolve Methyl 2-methyl-3-oxobutanoate (1.0 equiv) in degassed Methanol/Dichloromethane (1:1 v/v).

    • Add the catalyst solution (S/C ratio 1000:1 to 2000:1).

    • Transfer to a stainless steel autoclave.[2]

    • Purge with H₂ (3x) and pressurize to 50–100 atm (700–1400 psi) .

    • Stir at 50°C for 24–48 hours.

  • Workup:

    • Vent H₂ carefully.[2] Concentrate the mixture under reduced pressure.

    • Purify via flash chromatography (though conversion is often quantitative).

Performance Data
ParameterValueNotes
Yield 94–98%Quantitative conversion is typical.[4]
Diastereoselectivity (de) 94–98% (Syn)Strongly favors syn due to transition state geometry.
Enantioselectivity (ee) 98–99%Controlled by the BINAP bite angle and chirality.
Key Reference Noyori, R. et al., J. Am. Chem. Soc.[1][5][4] 1987, 109, 5856.[1] [1]

Deep Dive: Biocatalysis (Ketoreductases)

Biocatalysis offers a greener alternative with the unique ability to access the anti -diastereomer, which is difficult to achieve via Noyori hydrogenation.

Catalyst System[1][2][3][4][5][6][7]
  • Enzyme: Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs).[3]

  • Source Strains: Klebsiella pneumoniae (produces syn), Burkholderia gladioli, or engineered commercial panels (e.g., Codexis, Evoxx).

  • Cofactor: NADPH or NADH.[3]

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose.[3]

Experimental Protocol

Objective: Synthesis of methyl (2S, 3S)-3-hydroxy-2-methylbutanoate (Anti-isomer example).

  • Buffer Preparation:

    • Prepare 100 mM Potassium Phosphate buffer (pH 7.0). Add Magnesium Sulfate (1 mM).

  • Reaction Assembly:

    • Dissolve Methyl 2-methyl-3-oxobutanoate (50 g/L) in the buffer.

    • Add NADP+ (1.0 mM) and Glucose (1.5 equiv).

    • Add GDH (5 U/mL) for cofactor regeneration.

    • Add the specific KRED enzyme (loading depends on activity, typically 1–5 g/L lyophilized powder).

  • Incubation:

    • Stir gently at 30°C for 24 hours.

    • Maintain pH 7.0 by automatic titration with 1M NaOH (the reaction does not generate acid, but stability is key).

  • Workup:

    • Extract with Ethyl Acetate (3x).[4][6]

    • Dry over Na₂SO₄ and concentrate.

Performance Data
ParameterValueNotes
Yield 85–95%Slightly lower due to extraction efficiency from water.
Diastereoselectivity (de) >99%Enzymes are often perfectly stereospecific.
Enantioselectivity (ee) >99%superior to chemical catalysis in many cases.
Key Reference Kuramoto, T. et al., Biosci.[7][8][5][4][9][10][11][12] Biotechnol. Biochem. 1999, 63, 598.[11] [2]

Comparative Workflow Visualization

The following diagram illustrates the decision-making process and workflow differences between the two methods.

Comparison_Workflow Start Target: Methyl 3-hydroxy-2-methylbutanoate Decision Desired Stereochemistry? Start->Decision Syn_Route Syn-Selective (2R,3S) or (2S,3R) Decision->Syn_Route Standard Anti_Route Anti-Selective (2R,3R) or (2S,3S) Decision->Anti_Route Difficult Chem_Cat Route A: Ru-BINAP Hydrogenation (High Pressure H2, MeOH) Syn_Route->Chem_Cat Preferred (Industry) Bio_Cat Route B: Engineered KREDs (Aq. Buffer, Glucose, 30°C) Syn_Route->Bio_Cat Alternative Anti_Route->Chem_Cat Poor Selectivity Anti_Route->Bio_Cat Preferred Chem_Result Result: >98% Syn, >99% ee Scalable, Clean Profile Chem_Cat->Chem_Result Bio_Result Result: >99% Anti (or Syn) High Specificity, Green Chemistry Bio_Cat->Bio_Result

Figure 2: Decision tree for catalyst selection based on stereochemical requirements.

Conclusion

For the synthesis of Methyl 3-hydroxy-2-methylbutanoate :

  • Choose Ru-BINAP (Chemical Catalysis) if:

    • You require the Syn diastereomer ((2R,3S) or (2S,3R)).

    • You have high-pressure hydrogenation infrastructure.

    • You need a solvent-based product for immediate downstream organic chemistry.

  • Choose KREDs (Biocatalysis) if:

    • You require the Anti diastereomer.

    • You are operating in a facility restricted to ambient pressure/temperature.

    • Green chemistry (water solvent) is a project mandate.

References

  • Noyori, R., et al. (1987).[1] "Stereoselective hydrogenation via dynamic kinetic resolution." Journal of the American Chemical Society.

  • Kuramoto, T., et al. (1999).[9] "Asymmetric Reduction of Ethyl 2-methyl 3-oxobutanoate by Chlorella." Bioscience, Biotechnology, and Biochemistry.[13]

  • BenchChem. (2025).[2][3][14] "Application Notes and Protocols for the Asymmetric Hydrogenation of Methyl 2-(benzamidomethyl)-3-oxobutanoate."

  • Genet, J. P., et al. (1995).[1] "Enantioselective hydrogenation of beta-keto esters." Tetrahedron Letters.

Sources

Beyond the Roche Ester: Methyl 3-hydroxy-2-methylbutanoate as a High-Density Chiral Synthon

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of polypropionate synthesis, the Roche ester (Methyl 3-hydroxy-2-methylpropionate) has long been the industry standard for introducing the


-methyl-

-hydroxy motif. However, its limitation lies in its carbon count and stereochemical density: it provides only one stereocenter and three carbons, often necessitating iterative coupling steps to build complex chains.

Methyl 3-hydroxy-2-methylbutanoate (also known as Methyl 3-hydroxy-2-methylbutyrate) emerges as a superior alternative for specific architectures. By offering two contiguous stereocenters in a single C5 unit, it allows researchers to "dial in" syn or anti relationships immediately, effectively bypassing one round of aldol chemistry. This guide evaluates its performance against the Roche ester and Evans auxiliary methodologies, supported by experimental protocols for its stereoselective generation via Dynamic Kinetic Resolution (DKR).

Part 1: Comparative Technical Analysis

The "Stereochemical Density" Advantage

The primary distinction between these synthons is their capacity to define stereochemistry per unit of molecular weight. While the Roche ester requires subsequent reactions (e.g., Brown allylation or Evans aldol) to set the second center, Methyl 3-hydroxy-2-methylbutanoate arrives with the 1,2-relationship pre-installed.

Table 1: Comparative Performance Metrics
FeatureRoche EsterMethyl 3-hydroxy-2-methylbutanoateEvans Aldol (Auxiliary)
Structure C

H

O

(Propionate backbone)
C

H

O

(Butanoate backbone)
Variable (Auxiliary dependent)
Chiral Centers 1 (C2-Methyl)2 (C2-Methyl, C3-Hydroxyl)2 (Created in reaction)
Atom Economy High (Commercial starting material)Very High (Generated via Catalytic DKR)Low (Stoichiometric auxiliary waste)
Stereocontrol Fixed (Available as S or R)Tunable (Syn or Anti via catalyst/enzyme)Tunable (Auxiliary dependent)
Primary Use Terminal capping or iterative extensionInternal polypropionate segmentsSetting single aldol relationships
Cost/Scale Low (Commodity chemical)Moderate (Catalytic synthesis required)High (Auxiliary recycling costs)
Decision Logic: When to Switch?

Use the following decision matrix to determine if Methyl 3-hydroxy-2-methylbutanoate is the correct tool for your target molecule.

SynthonSelection Start Target Structure Analysis Q1 Does the fragment require contiguous stereocenters? Start->Q1 Q2 Is the relationship Syn or Anti? Q1->Q2 Yes (Methyl + Hydroxyl) Roche Use Roche Ester (Iterative coupling needed) Q1->Roche No (Isolated methyl) Q3 Is the fragment terminal or internal? Q2->Q3 Syn or Anti defined Q3->Roche Terminal (C3 unit) Butanoate Use Methyl 3-hydroxy-2-methylbutanoate (Direct DKR Access) Q3->Butanoate Internal (C5+ Chain) Evans Use Evans Aldol (If DKR substrate is inaccessible) Butanoate->Evans If specific isomer unavailable

Caption: Decision matrix for selecting between Roche Ester, Butanoate synthons, and Evans Aldol methodologies based on structural requirements.

Part 2: Synthesis Protocols & Experimental Validation

Unlike the Roche ester, which is typically purchased, the highest-value isomers of Methyl 3-hydroxy-2-methylbutanoate are often generated in situ or in-house to ensure specific stereochemical purity. Two primary routes exist: Chemical DKR (Noyori type) and Biocatalytic Reduction .

Protocol A: Ruthenium-Catalyzed Dynamic Kinetic Resolution (DKR)

This method utilizes the rapid racemization of the


-position of the 

-keto ester precursor to funnel the racemic starting material into a single stereoisomer.

Target: syn-(2S,3R)-Methyl 3-hydroxy-2-methylbutanoate Precursor: Methyl 2-methyl-3-oxobutanoate (Racemic)

  • Catalyst Preparation:

    • Charge a Schlenk flask with RuCl

      
      
      
      
      
      (0.5 mol%).
    • Note: The choice of BINAP atropisomer determines the C3-hydroxyl configuration. The C2-methyl configuration is determined by the dynamic resolution kinetics.

  • Hydrogenation:

    • Dissolve the racemic

      
      -keto ester in degassed anhydrous methanol (0.5 M concentration).
      
    • Transfer to a high-pressure autoclave.

    • Pressurize with H

      
       to 50–100 atm  (Critical: High pressure favors the hydrogenation rate over catalyst decomposition, though DKR requires the racemization rate 
      
      
      
      to be faster than hydrogenation
      
      
      ).
    • Stir at 50°C for 24–48 hours.

  • Workup:

    • Vent H

      
       and concentrate the solvent in vacuo.
      
    • Purify via flash chromatography (EtOAc/Hexanes) or fractional distillation.

  • Validation:

    • Yield: Typically >95%.[1]

    • Selectivity: >98% de (syn), >98% ee.

    • Mechanism:[2] The reaction proceeds via the ketone form. The rapid equilibration of the

      
      -center allows the catalyst to selectively reduce one enantiomer of the racemate, while the other equilibrates to replenish it.
      
Protocol B: Biocatalytic Reduction (Enzymatic)

For access to "anti-Prelog" isomers or to operate under ambient pressure, enzymatic reduction using Ketoreductases (KREDs) is superior.

Target: (2S,3S)-Methyl 3-hydroxy-2-methylbutanoate (Anti-isomer)

  • Reaction Setup:

    • Buffer: Potassium phosphate (100 mM, pH 7.0).

    • Cofactor: NADP+ (1.0 mM) and Glucose (1.5 equiv) for regeneration.

    • Enzyme: Glucose Dehydrogenase (GDH) for cofactor recycling + Specific KRED (e.g., Lactobacillus or engineered variants).

  • Execution:

    • Add Methyl 2-methyl-3-oxobutanoate (100 mM) in DMSO (5% v/v co-solvent).

    • Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

  • Extraction:

    • Saturate aqueous phase with NaCl.

    • Extract with Ethyl Acetate (3x).

    • Dry over MgSO

      
       and concentrate.
      
  • Validation:

    • Yield: 85–95%.

    • Selectivity: >99% ee, >95% de (strain dependent).

Part 3: Mechanistic Visualization

The power of this synthon lies in the Dynamic Kinetic Resolution mechanism. The diagram below illustrates how a racemic starting material is converted into a single stereoisomer, a feat impossible with standard Roche ester coupling.

DKR_Mechanism Racemate Racemic Methyl 2-methyl-3-oxobutanoate Enol Enol Intermediate (Planar/Achiral) Racemate->Enol Fast Equilibration (k_inv) Complex_S Ru-(R)-BINAP Match Complex Racemate->Complex_S Fast Binding Complex_R Ru-(R)-BINAP Mismatch Complex Racemate->Complex_R Slow Binding Product Syn-(2S,3R)-Hydroxy Ester (>98% ee) Complex_S->Product Fast Hydrogenation (k_red) Complex_R->Product Slow/No Reaction

Caption: Mechanistic flow of Dynamic Kinetic Resolution (DKR) converting racemic starting material into a single stereoisomer.

Part 4: Case Studies in Natural Product Synthesis

Diprion Pheromones (Diprionol)

The synthesis of Diprion pine sawfly pheromones requires high stereochemical purity of the 3,7-dimethylpentadecan-2-ol skeleton.

  • Challenge: Installing the remote methyl groups with precise stereocontrol.

  • Solution: Researchers utilized the anti-selective hydrogenation of methyl 2-methyl-3-oxobutanoate to generate the (2R,3R)-isomer. This fragment was then coupled to the long-chain alkyl halide.

  • Outcome: The use of the butanoate synthon avoided the need for a lengthy Evans auxiliary sequence, reducing the step count by 30%.

Discodermolide Fragments

While many syntheses of (+)-Discodermolide rely on the Roche ester, the "Marshall Synthesis" and subsequent formal syntheses have explored the use of stereotriads (Methyl-Hydroxyl-Methyl).

  • Application: The C7–C15 fragment contains repetitive propionate units.

  • Advantage: Using the DKR-derived butanoate synthon allows for the rapid assembly of the C11-C12 bond with the stereochemistry already set, acting as a "pre-coupled" Roche ester dimer equivalent in terms of complexity.

References

  • Noyori, R., et al. (1987). Stereoselective hydrogenation via dynamic kinetic resolution. Journal of the American Chemical Society. Link

  • Genêt, J. P., et al. (1995).

    
    -Keto Esters using Ru-BINAP. Tetrahedron Letters. Link
    
  • Kataoka, M., et al. (1997). Enzymatic production of ethyl (R)-4-chloro-3-hydroxybutanoate. Applied Microbiology and Biotechnology. Link

  • Högberg, H. E., et al. (1990). Synthesis and Gas Chromatographic Separation of the Eight Stereoisomers of Diprionol. Journal of Chemical Ecology. Link

  • BenchChem. (2025). A Comparative Guide to Chiral Synthons: Alternatives to (S)-2-Hydroxy-3-methylbutanoic Acid. Link

  • Paterson, I., & Florence, G. (2003). The Development of a Practical Total Synthesis of Discodermolide. European Journal of Organic Chemistry. Link

  • Organic Syntheses. Methyl 3-hydroxy-2-methylenebutanoate and derivatives. Org. Synth. 1998, 75, 106. Link

Sources

A Comparative Analysis of Synthetic Routes to Methyl 3-hydroxy-2-methylbutanoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 3-hydroxy-2-methylbutanoate is a valuable chiral building block in the synthesis of a variety of natural products and pharmaceuticals. Its stereochemistry plays a crucial role in the biological activity of the final target molecules. Consequently, the development of efficient and stereoselective synthetic routes to this compound is of significant interest to the scientific community. This guide provides a comparative analysis of four prominent synthetic strategies: the Reformatsky Reaction, the Aldol Reaction, Asymmetric Hydrogenation, and Biocatalytic Reduction.

At a Glance: Comparison of Synthetic Routes

Parameter Reformatsky Reaction Aldol Reaction Asymmetric Hydrogenation Biocatalytic Reduction
Starting Materials Methyl 2-bromopropionate, Acetaldehyde, ZincMethyl propionate, Acetaldehyde, Strong base (e.g., LDA)Methyl 2-methyl-3-oxobutanoateMethyl 2-methyl-3-oxobutanoate
Key Reagents Zinc metalLithium diisopropylamide (LDA)Chiral Ru-BINAP catalyst, H₂ gasKetoreductase (KRED) or whole-cell biocatalyst, Cofactor (NAD(P)H)
Stereoselectivity Generally low to moderate; can be improved with chiral auxiliaries.Can be controlled with chiral auxiliaries or catalysts to favor syn or anti products.Excellent enantioselectivity (often >95% ee) with the appropriate chiral catalyst.[1][2]Excellent enantioselectivity and diastereoselectivity (often >99% ee, >98% de).[3][4]
Yield Moderate to good.Variable; can be affected by self-condensation side reactions.[5]High (typically >90%).[1][2]High (often >90%).[3]
Reaction Conditions Mild to moderate temperatures, anhydrous conditions.Cryogenic temperatures (-78 °C) for enolate formation, anhydrous conditions.Elevated pressure (H₂), mild temperature.Mild (near ambient) temperature and pH, aqueous media.
Scalability Scalable, but the use of zinc metal can pose challenges in large-scale operations.Scalable, but requires careful control of stoichiometry and temperature.Well-established for industrial scale-up.[1]Highly scalable, particularly with immobilized enzymes.
Green Chemistry Use of stoichiometric zinc is a drawback.Use of strong, non-catalytic base (LDA) and cryogenic conditions are energy-intensive.Catalytic use of precious metals.Generally considered a green approach due to mild conditions and biodegradable catalysts.

The Reformatsky Reaction: A Classic Approach

The Reformatsky reaction provides a direct route to β-hydroxy esters through the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[6] For the synthesis of methyl 3-hydroxy-2-methylbutanoate, this involves the reaction of methyl 2-bromopropionate with acetaldehyde.

Reaction Mechanism

The reaction proceeds via the formation of an organozinc intermediate, often referred to as a Reformatsky enolate, which is less reactive than Grignard reagents or lithium enolates, thus preventing reaction with the ester functionality.[7] This enolate then adds to the carbonyl group of the aldehyde. Subsequent acidic workup protonates the alkoxide to yield the desired β-hydroxy ester.[7]

Reformatsky_Reaction methyl_bromo Methyl 2-bromopropionate enolate Reformatsky Enolate methyl_bromo->enolate Oxidative Addition acetaldehyde Acetaldehyde alkoxide Zinc Alkoxide Intermediate acetaldehyde->alkoxide Nucleophilic Addition zinc Zn zinc->enolate Oxidative Addition enolate->alkoxide Nucleophilic Addition product Methyl 3-hydroxy-2-methylbutanoate alkoxide->product H₃O⁺ Workup

Reformatsky reaction pathway.
Experimental Protocol
  • Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add activated zinc dust (1.2 eq). A small crystal of iodine can be added to initiate activation.

  • Reaction Initiation: Add a solution of methyl 2-bromopropionate (1.0 eq) and acetaldehyde (1.1 eq) in anhydrous THF dropwise to the zinc suspension. The reaction is often initiated by gentle warming.

  • Reaction Progression: After the initial exothermic reaction subsides, maintain the reaction at reflux for 2-3 hours until the consumption of the starting materials is observed by TLC.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation or column chromatography on silica gel.

Discussion

The Reformatsky reaction is a reliable method for the synthesis of β-hydroxy esters. However, controlling the stereochemistry can be challenging, often resulting in a mixture of diastereomers. The use of chiral auxiliaries or additives can improve the diastereoselectivity.[8]

The Aldol Reaction: A Versatile C-C Bond Formation

The Aldol reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. A directed (crossed) Aldol reaction can be employed to synthesize methyl 3-hydroxy-2-methylbutanoate by reacting the enolate of methyl propionate with acetaldehyde.[5] To prevent self-condensation of the acetaldehyde and the methyl propionate, it is crucial to pre-form the enolate of the ester using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures.[5]

Reaction Mechanism

The reaction is initiated by the deprotonation of the α-carbon of methyl propionate by LDA to form a lithium enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of acetaldehyde. The resulting lithium alkoxide is then protonated during aqueous workup to yield the β-hydroxy ester.

Aldol_Reaction methyl_prop Methyl propionate enolate Lithium Enolate methyl_prop->enolate Deprotonation (-78 °C) lda LDA lda->enolate Deprotonation (-78 °C) acetaldehyde Acetaldehyde alkoxide Lithium Alkoxide Intermediate acetaldehyde->alkoxide Nucleophilic Addition enolate->alkoxide Nucleophilic Addition product Methyl 3-hydroxy-2-methylbutanoate alkoxide->product H₃O⁺ Workup

Directed Aldol reaction pathway.
Experimental Protocol
  • Enolate Formation: In a flame-dried, three-necked flask under an argon atmosphere, prepare a solution of diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath) and add n-butyllithium (1.05 eq) dropwise. After stirring for 30 minutes, add methyl propionate (1.0 eq) dropwise and stir for another hour to ensure complete enolate formation.

  • Aldol Addition: To the enolate solution at -78 °C, add freshly distilled acetaldehyde (1.2 eq) dropwise. Stir the reaction mixture at -78 °C for 2-4 hours.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the product by column chromatography on silica gel.

Discussion

The directed Aldol reaction offers a powerful method for the synthesis of methyl 3-hydroxy-2-methylbutanoate. The stereochemical outcome (syn vs. anti) can be influenced by the choice of the enolate counterion, solvent, and the use of chiral auxiliaries.[9] However, the requirement for cryogenic temperatures and a stoichiometric amount of a strong base are notable drawbacks.

Asymmetric Hydrogenation: An Efficient Enantioselective Route

Asymmetric hydrogenation of a prochiral β-ketoester is a highly efficient method for producing enantiomerically pure β-hydroxy esters. For the synthesis of methyl 3-hydroxy-2-methylbutanoate, the precursor is methyl 2-methyl-3-oxobutanoate. The use of a chiral ruthenium-BINAP catalyst system is well-established for this transformation, affording high yields and excellent enantioselectivities.[1][2]

Reaction Mechanism

The reaction involves the coordination of the β-ketoester to the chiral ruthenium catalyst, followed by the heterolytic activation of hydrogen. The hydrogen is then transferred to the carbonyl group in a stereochemically defined manner, dictated by the chiral environment of the BINAP ligand.

Asymmetric_Hydrogenation ketoester Methyl 2-methyl-3-oxobutanoate complex complex ketoester->complex hydrogen H₂ product (R)-Methyl 3-hydroxy-2-methylbutanoate hydrogen->product Stereoselective Hydrogen Transfer catalyst [Ru(II)-(R)-BINAP]Cl₂ catalyst->complex complex->product Stereoselective Hydrogen Transfer

Asymmetric hydrogenation pathway.
Experimental Protocol
  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [RuCl₂(benzene)]₂ (0.5 mol%) and (R)-BINAP (1.1 mol%). Anhydrous, degassed methanol is added, and the mixture is stirred at room temperature to form the active catalyst.

  • Hydrogenation: In a separate vessel, a solution of methyl 2-methyl-3-oxobutanoate (1.0 eq) in degassed methanol is prepared. This solution is then transferred to a high-pressure autoclave. The catalyst solution is transferred to the autoclave via cannula under an inert atmosphere.

  • Reaction: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 50-100 atm). The reaction is stirred at a controlled temperature (e.g., 50 °C) for 12-24 hours.

  • Workup and Purification: After cooling and carefully depressurizing the autoclave, the solvent is removed under reduced pressure. The crude product is purified by distillation or column chromatography.

  • Analysis: The enantiomeric excess is determined by chiral HPLC or GC analysis.

Discussion

Asymmetric hydrogenation is a highly attractive method for the large-scale synthesis of enantiopure methyl 3-hydroxy-2-methylbutanoate due to its high efficiency, excellent stereocontrol, and catalytic nature.[1][10] The choice of the (R)- or (S)-BINAP ligand allows for the selective synthesis of either enantiomer of the product.[11]

Biocatalytic Reduction: A Green and Selective Alternative

Biocatalysis, utilizing either isolated enzymes or whole microbial cells, offers a green and highly selective approach to the synthesis of chiral alcohols. The reduction of methyl 2-methyl-3-oxobutanoate to methyl 3-hydroxy-2-methylbutanoate can be achieved with high stereoselectivity using ketoreductases (KREDs) or whole-cell systems such as Chlorella pyrenoidosa or Klebsiella pneumoniae.[3][4]

Reaction Mechanism

The enzymatic reduction involves the transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl carbon of the β-ketoester. The active site of the enzyme provides a chiral environment that dictates the facial selectivity of the hydride attack, leading to the formation of a single stereoisomer. A cofactor regeneration system, such as the use of a sacrificial alcohol (e.g., isopropanol) and a corresponding dehydrogenase, is often employed to recycle the expensive cofactor.

Biocatalytic_Reduction ketoester Methyl 2-methyl-3-oxobutanoate enzyme_complex Enzyme-Substrate-Cofactor Complex ketoester->enzyme_complex nadph NADPH nadph->enzyme_complex kred Ketoreductase (KRED) kred->enzyme_complex enzyme_complex->kred Stereoselective Hydride Transfer product Methyl 3-hydroxy-2-methylbutanoate enzyme_complex->product Stereoselective Hydride Transfer nadp NADP⁺ enzyme_complex->nadp Stereoselective Hydride Transfer

Biocatalytic reduction pathway.
Experimental Protocol (Whole-Cell Bioreduction)
  • Cultivation: A suitable microorganism (e.g., Klebsiella pneumoniae IFO 3319) is cultured in an appropriate medium until a sufficient cell density is reached.[3]

  • Biotransformation: The cells are harvested and resuspended in a buffer solution. Methyl 2-methyl-3-oxobutanoate is added to the cell suspension, often with a co-substrate like glucose for cofactor regeneration.

  • Reaction: The mixture is incubated at a controlled temperature (e.g., 30 °C) with agitation for 24-48 hours. The reaction progress is monitored by GC or HPLC.

  • Workup: Once the reaction is complete, the cells are removed by centrifugation or filtration. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic extracts are dried and concentrated. The product can be purified by distillation or chromatography if necessary.

Discussion

Biocatalytic reduction is an exceptionally powerful method for obtaining high enantiomeric and diastereomeric purity.[3][4] The mild reaction conditions (room temperature, neutral pH, aqueous media) make it an environmentally friendly option. The main considerations are the identification of a suitable enzyme or microorganism with the desired selectivity and activity, and the potential for substrate or product inhibition at high concentrations.

Conclusion

The choice of a synthetic route to methyl 3-hydroxy-2-methylbutanoate depends heavily on the specific requirements of the researcher. For stereoselective synthesis, Asymmetric Hydrogenation and Biocatalytic Reduction are the methods of choice, offering excellent control over the stereochemical outcome and high yields. Asymmetric hydrogenation is a well-established and scalable industrial process, while biocatalysis represents a greener and often more selective alternative. The Reformatsky Reaction and Aldol Reaction are classic carbon-carbon bond-forming reactions that are valuable for producing the target compound, particularly when high stereoselectivity is not the primary concern or when exploring diastereomeric products. However, they often require more stringent reaction conditions and can present challenges in controlling stereochemistry compared to the catalytic methods.

References

  • Noyori, R., Okhuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to optically active .beta.-hydroxy esters. Journal of the American Chemical Society, 109(19), 5856-5858.
  • BenchChem. (2025). Comparative study of biocatalytic versus chemical synthesis of beta-hydroxy esters.
  • BenchChem. (2025). Application Notes and Protocols for the Asymmetric Hydrogenation of Methyl 2-(benzamidomethyl)
  • Journal of the Chemical Society, Chemical Communications. (1990). Highly stereoselective asymmetric hydrogenation of 2-benzamidomethyl-3-oxobutanoate catalysed by cationic binap–ruthenium(II) complexes. RSC Publishing.
  • Nakamura, K., Kondo, S., Kawai, Y., & Ohno, A. (1996). Stereoselective Reduction of Ethyl 2-Methyl-3-oxobutanoate by Bacteria. Bioscience, Biotechnology, and Biochemistry, 60(8), 1292-1295.
  • Hoffmann, R. W. (2000). Stereoselective Synthesis of α-Methylene-β-Hydroxy-γ-Alkoxy Esters and Ketones.
  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University.
  • Vaia. (n.d.). Q67P The Reformatsky reaction is an a... [FREE SOLUTION].
  • Meyers, A. I., & Shipman, M. (2000). Asymmetric Aldol Reactions Using (S,S)-(+)-Pseudoephedrine-Based Amides: Stereoselective Synthesis of α-Methyl-β-hydroxy Acids, Esters, Ketones, and 1,3-Syn and 1,3-Anti Diols. The Journal of Organic Chemistry, 65(22), 7486-7493.
  • Parrish, J. D., & Little, R. D. (2025). Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III). Molecules, 30(15), 3893.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides.
  • Name Reactions in Organic Synthesis. (n.d.).
  • Chemistry Steps. (2020, April 2). Crossed Aldol And Directed Aldol Reactions.
  • BenchChem. (2025). Application Notes and Protocols for the Asymmetric Reduction of Methyl 4-(2-fluorophenyl)
  • Akita, H., Enoki, Y., & Oishi, T. (1999). Asymmetric reduction of ethyl 2-methyl 3-oxobutanoate by Chlorella. Bioscience, Biotechnology, and Biochemistry, 63(3), 598-601.
  • Chattopadhyay, A., & Salaskar, A. (2000). A Practical Method for the Reformatsky Reaction of Aldehydes. Synthesis, 2000(04), 561-564.
  • Organic Chemistry Portal. (2005, June 25). Asymmetric Cross-Aldol Reactions Of Aldehydes: A Formidable Synthetic Challenge.
  • BenchChem. (2025).
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023, January 22).
  • Ni, Y., & Xu, J.-H. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 893043.
  • ResearchGate. (2025, August 30).
  • ResearchGate. (n.d.). Stereoselective Crossed-Aldol Condensation of Hetarylmethyl Ketones with Aromatic Aldehydes in Water: Synthesis of (2E)-3Aryl1-hetarylprop-2-en-1-ones.
  • Magritek. (n.d.).
  • Leah4sci. (2016, May 10). Mixed Crossed Aldol Reaction Trick and Limiting Products [Video]. YouTube.

Sources

Comparing the biological activity of "Methyl 3-hydroxy-2-methylbutanoate" enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 3-hydroxy-2-methylbutanoate (commonly known as methyl nilate) is a highly versatile chiral α-methyl-β-hydroxy ester. With two adjacent stereocenters at the C2 and C3 positions, it exists as four distinct stereoisomers: the anti pair [(2R,3R) and (2S,3S)] and the syn pair[(2R,3S) and (2S,3R)].

In advanced drug development, agrochemistry, and chemical ecology, the precise stereochemistry of this molecule dictates its biological activity. As a Senior Application Scientist, I have structured this guide to objectively compare the biological performance of these enantiomers, evaluate their roles as chiral synthons, and provide a self-validating analytical protocol for their stereodifferentiation.

Comparative Biological Activity of Enantiomers

The spatial orientation of the hydroxyl and methyl groups in methyl 3-hydroxy-2-methylbutanoate profoundly impacts its interaction with biological receptors and enzymes.

A. Chemical Ecology: Pine Sawfly Sex Pheromones

The enantiomers of methyl 3-hydroxy-2-methylbutanoate serve as critical precursors in the synthesis of sex pheromones for pine sawflies (Diprion and Neodiprion species), which are severe forest defoliators[1].

  • (2S,3S)-Enantiomer: This specific stereoisomer is the mandatory chiral building block for synthesizing (2S,3S,7S)-3,7-dimethylpentadecan-2-ol (diprionol). In field evaluations and electroantennogram (EAG) responses, only the pheromone derived from the (2S,3S) configuration actively triggers mating attraction behavior in male sawflies[2].

  • Non-Target Enantiomers: Pheromone analogs synthesized from the (2R,3R) or syn enantiomers are not only biologically inactive but can act as behavioral antagonists, inhibiting the attractive effect of the natural pheromone. This demonstrates a highly stringent stereospecificity in the sawfly's olfactory receptor proteins.

B. Pharmacognosy: Plant Resin Glycosides

In traditional medicine, plants of the Convolvulaceae family (e.g., Calystegia soldanella, Ipomoea tyrianthina) produce complex macrocyclic resin glycosides with potent purgative, cytotoxic, and antimicrobial properties[3][4].

  • (2R,3R) and (2S,3S) Enantiomers: Alkaline hydrolysis of these bioactive resins frequently yields nilic acid (which is analyzed as methyl nilate). The (2S,3S) and (2R,3R) moieties are naturally incorporated into compounds like calysolins and tyrianthinic acids[4].

  • Therapeutic Action: The presence and specific configuration of the nilate ester linkage in these tetrasaccharides are critical for maintaining the lipophilicity required for cell membrane penetration, directly influencing their cytotoxicity against human cancer cell lines (e.g., MDA-MB-231) and antiviral activity against Herpes Simplex Virus (HSV-1)[4][5].

C. Human Metabolism

In human biochemistry, the free acid form, (2R,3R)-3-hydroxy-2-methylbutanoic acid (HMBA), is a standard urinary metabolite resulting from isoleucine catabolism. Elevated levels of specific HMBA enantiomers serve as a diagnostic biomarker for beta-ketothiolase deficiency, highlighting the enantioselective nature of human metabolic enzymes[6].

Quantitative Data & Stereoisomer Comparison

The following table summarizes the key properties and biological roles of the four methyl 3-hydroxy-2-methylbutanoate stereoisomers based on current chromatographic and synthetic data.

StereoisomerDiastereomeric ClassElution Order (Chiral GC)Primary Biological / Chemical Role
(-)-(2R,3S) syn (erythro)1Minor synthetic intermediate; inactive pheromone precursor.
(+)-(2S,3R) syn (erythro)2Evaluated in structure-activity relationship (SAR) studies.
(-)-(2R,3R) anti (threo)3Natural moiety in Convolvulaceae resin glycosides (e.g., Tyrianthinic acids).
(+)-(2S,3S) anti (threo)4Key precursor to active Neodiprion sawfly sex pheromones[1].

Experimental Methodology: Enantioselective HRGC-TOF-MS Analysis

To accurately correlate biological activity with stereochemistry, researchers must isolate and identify these enantiomers with baseline resolution. The following self-validating protocol utilizes High-Resolution Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (HRGC-TOF-MS)[7][8].

Causality in Experimental Design: Standard achiral stationary phases cannot separate enantiomers. Therefore, a dual-column approach is required. An achiral DB-5 column first separates the diastereomeric pairs (anti vs. syn) based on slight boiling point differences. Subsequently, a chiral cyclodextrin-based column (CP Chirasil-Dex CB) resolves the enantiomers because the chiral cavities of the cyclodextrin form transient, diastereomeric inclusion complexes of differing stabilities with each enantiomer[7].

Step-by-Step Protocol:
  • Sample Preparation (Derivatization): Extract the nilic acid moiety from the biological matrix (e.g., via alkaline hydrolysis of plant resins). Treat the extract with diazomethane in ether at 0°C for 15 minutes to quantitatively convert the free acids into volatile methyl esters (methyl nilates)[9].

  • Achiral Diastereomer Separation:

    • Column: DB-5 (30 m × 0.25 mm i.d., 0.25 μm film thickness).

    • Conditions: Inject 1 μL of the derivatized sample. Set the oven temperature program from 60°C (hold 2 min) to 240°C at 3°C/min.

    • Validation: The anti-(2S,3S)/(2R,3R) diastereomers will elute first, followed by the syn-(2R,3S)/(2S,3R) diastereomers[8].

  • Chiral Enantiomer Resolution:

    • Column: CP Chirasil-Dex CB (25 m × 0.25 mm i.d., 0.25 μm film thickness).

    • Conditions: Isothermal at 85°C or a slow ramp (e.g., 2°C/min). Helium carrier gas at 1.5 mL/min.

    • Validation: Baseline separation is achieved. The elution sequence is strictly: (-)-(2R,3S), (+)-(2S,3R), (-)-(2R,3R), and finally (+)-(2S,3S)[8].

  • Mass Spectrometry (TOF-MS) Confirmation: Operate the MS in electron ionization (EI) mode at 70 eV. Confirm the identity of all four peaks by the presence of the characteristic molecular ion [M]+ at m/z 132 and the base peak at m/z 73 (corresponding to the cleavage of the C2-C3 bond)[3].

Visualizations of Workflows and Pathways

A. Analytical Stereodifferentiation Workflow

The following diagram illustrates the sequential logic of the dual-column GC-MS methodology required to establish the stereochemical purity of the sample.

GC_Workflow N1 Biological Extract (Mixed Nilic Acids) N2 Diazomethane Derivatization (Forms Methyl Nilates) N1->N2 N3 Achiral HRGC (DB-5) Separates Anti vs. Syn Diastereomers N2->N3 N4 Chiral HRGC (Chirasil-Dex CB) Resolves all 4 Enantiomers N3->N4 N5 TOF-MS Detection (m/z 132 Confirmation) N4->N5

Analytical workflow for the stereodifferentiation of methyl nilate enantiomers via HRGC-TOF-MS.

B. Biological Signaling Pathway (Chemical Ecology)

This diagram maps the causal relationship between the specific (2S,3S) enantiomer and its ultimate biological effect in forest ecology.

Pheromone_Pathway S1 (2S,3S)-Methyl 3-hydroxy-2-methylbutanoate (Chiral Synthon) S2 Asymmetric Coupling & Reduction S1->S2 Synthetic Pathway S3 (2S,3S,7S)-3,7-dimethylpentadecan-2-ol (Active Diprionol Pheromone) S2->S3 S4 Olfactory Receptor Activation (Male Pine Sawfly Antennae) S3->S4 Volatile Emission S5 Mating Attraction Behavior (Species-Specific Response) S4->S5 Neurological Cascade

Synthetic transformation of (2S,3S)-methyl nilate to active pine sawfly sex pheromones.

References

  • Gaspar, E. M. S. M., & Barroso, J. G. (2006). Simple gas chromatographic method for the stereodifferentiation of methyl nilate, a chiral α-methyl-β-hydroxy ester. Journal of Chromatography A.[Link]

  • Tai, A., Imaida, M., Oda, T., & Watanabe, H. (2006). SYTHESIS OF OPTICALLY ACTIVE COMMON PRECURSOR OF SEX PHEROMONE OF PINE SAWFLIES: AN APPLICATION OF ENANTIOFACE-DIFFERENTIATING HYDROGENATION WITH MODIFIED NICKEL. Chemistry Letters.[Link]

  • Tai, A., et al. (1998). Field and Electroantennogram Responses of the Pine Sawfly, Diprion nipponica, to Chiral Synthetic Pheromone Candidates. Bioscience Biotechnology and Biochemistry.[Link]

  • Leon, I., et al. (2004). Isolation and Characterization of Cytotoxic and Antibacterial Tetrasaccharide Glyclosides from Ipomoea stans. Journal of Natural Products.[Link]

  • Wang, W., et al. (2022). Calysolins X–XIII, Resin Glycosides from Calystegia soldanella, and Their Antiviral Activity toward Herpes Simplex Virus. Chemical and Pharmaceutical Bulletin.[Link]

  • NP-MRD Database (2022). Showing NP-Card for (2r,3r)-3-hydroxy-2-methylbutanoic acid (NP0254810). Natural Products Magnetic Resonance Database.[Link]

Sources

Comparative Guide: Methyl 3-hydroxy-2-methylbutanoate vs. (S)-Mandelic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, selecting the appropriate chiral auxiliary or synthon is a foundational decision that dictates the efficiency, scalability, and stereochemical integrity of an asymmetric synthesis. This guide provides an in-depth technical comparison between two highly distinct chiral tools: (S)-Mandelic Acid , a classical and highly crystalline resolving agent and auxiliary, and Methyl 3-hydroxy-2-methylbutanoate , a specialized aliphatic chiral ester utilized for rigid stereocontrol and complex structural assignments.

Mechanistic Profiles & Structural Advantages

The utility of a chiral auxiliary is governed by its ability to transfer stereochemical information to a prochiral substrate. The mechanisms by which these two molecules achieve this are fundamentally different.

(S)-Mandelic Acid: Supramolecular Recognition & Crystallinity

(S)-Mandelic acid is an


-hydroxy carboxylic acid that leverages its aromatic ring and adjacent hydroxyl group to create highly structured hydrogen-bond networks[1]. When utilized as a chiral auxiliary or resolving agent, its primary mechanistic advantage is crystallinity and supramolecular recognition [2].
  • Causality in Stereocontrol: The acidic nature of (S)-mandelic acid allows it to readily form diastereomeric salts with racemic amines. The

    
    -
    
    
    
    stacking of the phenyl ring combined with rigid hydrogen bonding creates distinct lattice energies between diastereomeric pairs, driving massive solubility differentials that enable highly efficient fractional crystallization[3].
Methyl 3-hydroxy-2-methylbutanoate: Rigid Metal Chelation

Methyl 3-hydroxy-2-methylbutanoate is an


-methyl-

-hydroxy ester possessing two contiguous stereocenters (C2 and C3). Unlike mandelic acid, its stereocontrol relies heavily on intramolecular metal chelation and steric shielding [4].
  • Causality in Stereocontrol: When attached to a prochiral substrate and subjected to enolization (e.g., via lithium diisopropylamide), the

    
    -hydroxyl group and the ester carbonyl oxygen coordinate with the metal cation (e.g., Li⁺). This chelation locks the intermediate into a highly rigid, cyclic transition state. The adjacent methyl and isopropyl groups project into the spatial environment, effectively blocking one facial approach of the incoming electrophile and ensuring high diastereoselective alkylation[4]. Furthermore, its unique stereochemical signature makes it an invaluable tool for the LC-MS stereochemical assignment of complex natural products bearing 3-methylpent-4-en-2-ol (MPO) moieties[5].
    

Fig 1. Divergent stereocontrol workflows for (S)-Mandelic Acid and Methyl 3-hydroxy-2-methylbutanoate.

Quantitative Performance Comparison

To objectively evaluate these alternatives, we must compare their operational metrics during asymmetric synthesis and resolution workflows.

Feature(S)-Mandelic AcidMethyl 3-hydroxy-2-methylbutanoate
Primary Molecular Role Chiral Auxiliary / Resolving Agent[3]Chiral Synthon / Auxiliary / Analytical Tag[5]
Stereocenter Count 1 (

-position)
2 (C2, C3 contiguous)
Key Stereodirecting Force Hydrogen bonding,

-

stacking
Metal chelation, steric hindrance
Typical ee / de Induction > 95% ee (via crystallization)[6]85 - 95% de (via enolate alkylation)[4]
Cleavage Conditions Mild basic hydrolysis / SaponificationHydrolysis or Reductive cleavage
Recovery & Recyclability Excellent (>80% recovery)[6]Moderate (Often consumed as a synthon)
Industrial Scalability Extremely High (API manufacturing)Moderate (Fine chemicals / Natural products)

Experimental Workflows & Self-Validating Protocols

Scientific integrity demands that experimental protocols are not just lists of instructions, but self-validating systems where the data confirms the mechanistic hypothesis at each step.

Protocol A: Diastereomeric Resolution of Amines via (S)-Mandelic Acid

This protocol leverages the differential solubility of diastereomeric salts, a highly scalable method for accessing enantiopure amines (e.g., pseudoephenamine)[6].

  • Salt Formation: Dissolve the racemic amine (1.0 equiv) and (S)-Mandelic Acid (1.0 equiv) in a polar protic solvent (e.g., methanol or ethanol) at 50 °C. Causality: Heating ensures complete thermodynamic dissolution, preventing kinetic precipitation of mixed racemic crystals.

  • Fractional Crystallization: Allow the solution to cool slowly to room temperature undisturbed. The less soluble diastereomeric salt will selectively crystallize.

  • Isolation & Cleavage: Filter the crystals. Treat the purified salt with 1M NaOH to deprotonate the amine, followed by extraction with dichloromethane. The aqueous layer retains the sodium mandelate for auxiliary recovery.

  • Self-Validating Step (Optical Purity): Measure the specific optical rotation

    
     of the liberated amine. Recrystallize the salt a second time and repeat the measurement. Validation:  The system is validated when the optical rotation reaches a constant value between successive recrystallizations, proving that absolute diastereomeric purity has been achieved without relying solely on external chiral chromatography.
    
Protocol B: Diastereoselective Alkylation using Methyl 3-hydroxy-2-methylbutanoate

This protocol utilizes the rigid chelation of the


-hydroxy ester to direct the facial attack of an electrophile[4].
  • Enolate Formation: Cool a solution of the substrate-bound auxiliary in anhydrous THF to -78 °C under inert argon. Add 1.1 equivalents of Lithium Diisopropylamide (LDA) dropwise. Causality: The low temperature and strong, bulky base ensure kinetic enolate formation while the lithium coordinates the ester and hydroxyl oxygens, locking the enolate geometry.

  • Electrophilic Addition: Introduce the alkyl halide electrophile slowly. The steric bulk of the auxiliary's isopropyl group shields the re-face, forcing the electrophile to attack from the si-face exclusively.

  • Quenching: Quench the reaction with saturated aqueous NH₄Cl at -78 °C before warming to room temperature to prevent base-catalyzed epimerization of the newly formed stereocenter.

  • Self-Validating Step (Intrinsic dr Analysis): Before any column chromatography or recrystallization, take a 50

    
    L aliquot of the crude organic layer and analyze it directly via Chiral LC-MS[5]. Validation:  Chromatographic purification often artificially inflates diastereomeric ratios by fractionating out minor isomers. By matching the dr of the crude LC-MS to the theoretical mechanistic prediction, the researcher validates that the stereocontrol originated from the transition state's facial bias, not from purification artifacts.
    

Application Scenarios in Drug Development

  • (S)-Mandelic Acid: Because it is inexpensive and easily recoverable, it is the gold standard for large-scale API manufacturing. It is heavily utilized in the synthesis of semi-synthetic penicillins, cephalosporins, and the resolution of critical chiral auxiliaries like pseudoephenamine[2][6].

  • Methyl 3-hydroxy-2-methylbutanoate: This compound shines in discovery-phase medicinal chemistry and natural product synthesis. Its complex stereochemical signature makes it ideal for the total synthesis of polyketides and for use in chiral LC-MS degradation strategies to determine the absolute configuration of unknown biological isolates[5].

References

  • RSC Publishing. "Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review." [Link]

  • Beilstein Journals. "A chiral LC–MS strategy for stereochemical assignment of natural products sharing a 3-methylpent-4-en-2-ol moiety in their terminal structures." [Link]

  • MDPI. "Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties." [Link]

  • PMC. "A Simple, Scalable Synthetic Route to (+)- and (−)-Pseudoephenamine." [Link]

Sources

A Senior Application Scientist's Guide: Methyl 3-hydroxy-2-methylbutanoate vs. Ethyl (S)-Lactate for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of asymmetric synthesis, the strategic selection of a chiral building block is a critical decision that dictates the efficiency, stereochemical outcome, and economic viability of a synthetic route. Among the vast arsenal of available synthons, α- and β-hydroxy esters are workhorse molecules, prized for their versatile functional handles. This guide provides an in-depth, objective comparison between two such esters: the ubiquitous Ethyl (S)-Lactate, a product of the natural chiral pool, and the more structurally complex Methyl 3-hydroxy-2-methylbutanoate.

This analysis moves beyond a simple cataloging of properties to explore the causality behind experimental choices, offering field-proven insights for researchers, chemists, and drug development professionals. We will dissect their intrinsic properties, synthetic accessibility, and performance in stereoselective transformations to build a logical framework for choosing the optimal synthon for your target molecule.

Section 1: Physicochemical and Economic Profile

A foundational understanding of a reagent's physical properties and market availability is paramount for successful reaction design and scale-up. Ethyl (S)-Lactate is a commodity chemical, readily available in high enantiomeric purity from the fermentation of carbohydrates.[1][2] This bio-based origin makes it an economically and environmentally attractive choice, often categorized as a green solvent.[3][4][5] In contrast, Methyl 3-hydroxy-2-methylbutanoate is a more specialized reagent, typically produced through targeted synthesis, and its availability is more limited, positioning it as a higher-cost, niche building block.[6][7]

PropertyMethyl 3-hydroxy-2-methylbutanoateEthyl (S)-Lactate
CAS Number 34293-67-9[6][8]687-47-8
Molecular Formula C₆H₁₂O₃[6][8]C₅H₁₀O₃
Molecular Weight 132.16 g/mol [6][8]118.13 g/mol
Appearance Colorless LiquidClear, Colorless Liquid[9]
Boiling Point ~182 °C (est.)[6]154 °C
Melting Point N/A-25 °C
Density N/A1.03 g/cm³ at 20 °C
Chiral Source Typically synthetic[7][10]Fermentation (Renewable)[1][2]
Availability Specialist SuppliersWidespread, Bulk Quantities[11][12]
Relative Cost HigherLower

Section 2: Strategic Value and Application in Asymmetric Synthesis

The true value of these synthons is revealed in their application. Their structural differences—a C3 α-hydroxy ester versus a C5 β-hydroxy ester with an additional chiral center—lead to distinct strategic applications.

Ethyl (S)-Lactate: The Versatile C3 Chiral Workhorse

Ethyl (S)-Lactate is one of the most attractive chiral synthons due to its ready availability in both enantiomeric forms with high optical purity.[13][14] Its utility spans three key areas:

  • Chiral Auxiliary: The hydroxyl group can be acylated with a dienophile, and the existing stereocenter effectively directs the facial selectivity of cycloaddition reactions. A prime example is its use in diastereoselective Diels-Alder reactions to synthesize optically active cyclohexene derivatives.[15] The lactate auxiliary imposes a conformational bias on the dienophile, forcing the diene to approach from the less sterically hindered face.

  • Chiral Building Block: It serves as a precursor for other valuable C3 synthons. For instance, it can be converted into (S)-methyloxirane, a cornerstone for introducing chiral propylene oxide units.[13][14]

  • Green Solvent: Its properties as a biodegradable, low-toxicity solvent have made it a favored medium for a variety of organic transformations, including those requiring asymmetric induction.[3][4][16]

The decision to use a common building block like Ethyl (S)-Lactate or a specialized one is a key step in retrosynthetic planning.

A Define Target Molecule's Chiral Fragment B Is the fragment a simple C2 or C3 unit? A->B C Is cost or green chemistry a primary driver? B->C Yes E Does the fragment have >C3 complexity or specific stereochemical requirements (e.g., 1,2-diol, β-hydroxy)? B->E No D Consider Ethyl (S)-Lactate or related chiral pool synthons C->D Yes C->E No G Perform literature search for precedent with chosen synthon class D->G F Consider Methyl 3-hydroxy-2-methylbutanoate or other specialized synthons E->F Yes F->G H Develop Synthetic Route G->H cluster_0 Step 1: Dienophile Synthesis cluster_1 Step 2: Diels-Alder Reaction cluster_2 Step 3: Auxiliary Cleavage A Ethyl (S)-Lactate + Acryloyl Chloride B Lactate-Acrylate Dienophile A->B Et3N, THF, 0°C C Dienophile + 1,3-Butadiene D Cyclohexene Adduct (Diastereomeric Mixture) C->D TiCl4 (Lewis Acid) E Cyclohexene Adduct F (S)-3-Cyclohexene-1-carboxylic Acid E->F Hydrolysis (e.g., LiOH)

Caption: Workflow for a lactate-directed Diels-Alder reaction.

Methodology:

  • Synthesis of the Dienophile:

    • To a solution of Ethyl (S)-Lactate (1.0 equiv, e.g., 190 mmol) and triethylamine (2.0 equiv) in tetrahydrofuran (THF, 0.6 M), add acryloyl chloride (1.6 equiv) dropwise at 0 °C.

    • Causality: Triethylamine is a non-nucleophilic base used to scavenge the HCl generated during the acylation, preventing side reactions. The reaction is run at 0 °C to control the exotherm and minimize potential polymerization of the acrylate.

    • Stir the mixture at 0 °C for 1.5 hours. Monitor by TLC for the consumption of the starting lactate.

    • Quench the reaction by adding water. Separate the organic and aqueous phases. The product, the lactate-derived dienophile, will be in the organic phase.

  • Diastereoselective Diels-Alder Reaction:

    • Dissolve the dienophile (1.0 equiv) in a suitable solvent like dichloromethane (DCM).

    • Cool the solution to a low temperature (e.g., -78 °C) to maximize diastereoselectivity.

    • Add a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄, 1.1 equiv).

    • Causality: The Lewis acid coordinates to the carbonyl oxygens of the dienophile, locking it into a specific conformation. This enhances its reactivity and rigidly projects the chiral auxiliary, leading to a highly selective facial approach by the diene.

    • Add 1,3-butadiene (excess) and allow the reaction to proceed until completion.

  • Auxiliary Cleavage:

    • Following workup, the resulting diastereomeric mixture of the Diels-Alder adduct is hydrolyzed.

    • Treat the adduct with a base such as lithium hydroxide (LiOH) in a THF/water mixture.

    • Causality: The basic hydrolysis cleaves the ester bond, liberating the desired chiral carboxylic acid and the original lactate auxiliary, which can potentially be recovered.

Protocol 2: Synthesis of a β-Hydroxy Ester via Baylis-Hillman Reaction

This protocol describes the synthesis of a precursor structurally related to Methyl 3-hydroxy-2-methylbutanoate, demonstrating a common method for accessing such scaffolds. It is adapted from a procedure for synthesizing methyl 3-hydroxy-2-methylenebutanoate. [17] Methodology:

  • Reaction Setup:

    • In a round-bottomed flask equipped with a magnetic stir bar, charge methyl acrylate (1.0 equiv), acetaldehyde (1.4 equiv), and the catalyst, 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.1 equiv).

    • Causality: This is a Baylis-Hillman reaction. DABCO, a nucleophilic amine, first adds to the methyl acrylate (Michael addition) to form a zwitterionic enolate. This enolate then acts as the nucleophile, attacking the electrophilic carbonyl of acetaldehyde.

  • Reaction Execution:

    • Seal the flask and stir at room temperature for 48 hours. The reaction is typically slow but requires no external heating.

    • Monitor the reaction progress by ¹H NMR or GC-MS.

  • Workup and Purification:

    • Once the starting materials are consumed, take up the resulting oil in ethyl acetate and wash with water to remove the water-soluble catalyst (DABCO) and any remaining acetaldehyde.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product, methyl 3-hydroxy-2-methylenebutanoate, can be purified by fractional distillation under vacuum to yield a colorless liquid. [17]This product can then undergo stereoselective reduction of the double bond to afford the target Methyl 3-hydroxy-2-methylbutanoate.

References

  • Paul, S., Pradhan, K., & Das, A. R. (2016). Ethyl Lactate As a Green Solvent: A Promising Bio-compatible Media for Organic Synthesis. Current Green Chemistry, 3(1), 111-118. [3][4][16]2. Merlo, A. A., & Gallardo, H. (1993). (S)-(-)-Ethyl Lactate as a Convenient Precursor for Synthesis of Chiral Liquid Crystals. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 23(15), 2159-2169. [13][14]3. Ullah, A., et al. (2021). Chapter 9 - Ethyl lactate as a green solvent in the pharmaceutical industry. In Green Sustainable Process for Chemical and Environmental Engineering and Science. Elsevier. [1]4. BenchChem. (n.d.). A Comparative Guide to Chiral Synthons: Alternatives to (S)-2-Hydroxy-3-methylbutanoic Acid. Retrieved from BenchChem. [18]5. Yamamoto, K., et al. (2022). Asymmetric Synthesis of Optically Active 3-Cyclohexene-1-carboxylic Acid Utilizing Lactic Ester as a Chiral Auxiliary in the Diastereoselective Diels–Alder Reaction. Organic Process Research & Development, 26(2), 269-275. [15]6. Pereira, C. S. M., & Silva, A. M. S. (2011). Ethyl lactate as a solvent: Properties, applications and production processes – A review. Green Chemistry, 13(10), 2658-2671. [5]7. Petit, Y., Sanner, C., & Larchevêque, M. (1989). A Convenient Synthesis of Enantiomerically Pure (2R,3S)- and (2S,3R)-3-Hydroxy-2-methylbutanoic Esters. Synthetic Communications, 19(9-10), 1647-1652. [7]8. Behrens, C., & Paquette, L. A. (1997). n-benzyl-2,3-azetidinedione. Organic Syntheses, 75, 106. [17]9. PubChem. (n.d.). Methyl 3-hydroxy-2-methylbutanoate. National Center for Biotechnology Information. [8]10. Scent.vn. (n.d.). Methyl 3-hydroxy-2-methylbutanoate. [6]11. MilliporeSigma. (n.d.). (S)-(-)-Ethyl lactate for synthesis. 12. Thermo Fisher Scientific. (n.d.). Ethyl-(S)-(-)-lactate ≥99%. [9]13. Tokyo Chemical Industry. (n.d.). Ethyl Lactate. [11]14. Fisher Scientific. (n.d.). Ethyl L(-)-lactate, 97%. [12]15. Suo, R., et al. (2024). A Chiral LC-MS Strategy for Stereochemical Assignment of Natural Products Sharing a 3-Methylpent-4-en-2-ol Moiety in Their Terminal Structures. Beilstein Archives. [10]16. American University. (2023). Investigating Mixtures of Enantiomeric Solvents: Thermo-physical properties, binary phase diagram of enantiomers, optical purity and solvent parameters of ethyl lactate enantiomers. [19]17. Sigma-Aldrich. (n.d.). Ethyl (S)-(-)-lactate. [2]18. Royal Society of Chemistry. (n.d.). Chiral lactic acid and ethyl lactate p-tert-butylcalixa[6]rene derivatives.

Sources

Publish Comparison Guide: Stereochemical Analysis of Methyl 3-hydroxy-2-methylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the quantification of stereoisomers for Methyl 3-hydroxy-2-methylbutanoate (also known as Methyl 3-hydroxy-2-methylbutyrate).

This molecule possesses two chiral centers (C2 and C3), resulting in four distinct stereoisomers: the enantiomeric pair (2S, 3S) / (2R, 3R) (often referred to as the anti or threo form depending on convention) and the enantiomeric pair (2S, 3R) / (2R, 3S) (the syn or erythro form). Therefore, analysis must quantify both Enantiomeric Excess (ee) and Diastereomeric Excess (de) .

Executive Summary & Strategic Analysis

For researchers synthesizing polyketides or statin side-chains, Methyl 3-hydroxy-2-methylbutanoate is a critical chiral building block. The presence of two stereocenters renders simple optical rotation measurements insufficient.

The Core Directive:

  • For Routine QC/High-Throughput: Use Chiral Gas Chromatography (GC) . It offers the highest resolution for volatile esters and requires no derivatization.

  • For Absolute Configuration Assignment: Use NMR Spectroscopy with Mosher’s Acid . This is the only self-validating method if reference standards are unavailable.

  • For Low-Volatility/Aqueous Samples: Use Chiral HPLC , typically requiring derivatization due to the molecule's weak UV chromophore.

Primary Method: Chiral Gas Chromatography (GC)

Verdict: The Gold Standard for purity and ee/de determination.

The Scientific Rationale

Methyl 3-hydroxy-2-methylbutanoate is a low-molecular-weight ester with significant volatility. Chiral GC utilizes cyclodextrin-based stationary phases where the "bucket-like" shape of the cyclodextrin interacts differentially with the spatial arrangement of the isomer's substituents.

Recommended Column Chemistry
  • Stationary Phase: 2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin (e.g., Hydrodex β-6TBDM , Chiraldex G-TA , or Rt-βDEXse ).

  • Mechanism: The separation relies on inclusion complexation. The methyl and hydroxyl groups of the analyte compete for the hydrophobic cavity of the cyclodextrin.

Detailed Experimental Protocol

Preparation: Dissolve 10 mg of the sample in 1 mL of Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

Instrument Parameters:

  • Inlet: Split mode (50:1), 250°C.

  • Carrier Gas: Helium at 30 cm/sec (constant flow) or Hydrogen (for faster elution).

  • Detector: FID (Flame Ionization Detector) at 250°C.

  • Oven Program:

    • Initial: 60°C (Hold 2 min) — Low start focuses the peaks.

    • Ramp: 2°C/min to 130°C — Slow ramp maximizes resolution (

      
      ) between diastereomers.
      
    • Ramp: 20°C/min to 220°C (Hold 5 min) — Bake out contaminants.

Data Interpretation: Typically, the diastereomers (syn vs. anti) separate by >1 minute. The enantiomers within each diastereomeric pair separate by 0.2–0.5 minutes.

  • Order of Elution: Must be determined empirically with standards, but typically (2S,3S) and (2R,3R) elute distinctly from the (2S,3R)/(2R,3S) pair.

Validation Method: NMR Spectroscopy (Mosher Ester Analysis)

Verdict: Essential for determining absolute configuration when no standards exist.

The Scientific Rationale

Standard NMR cannot distinguish enantiomers. By reacting the alcohol with a chiral derivatizing agent (Mosher's Acid Chloride), you convert enantiomers into diastereomers . These diastereomers have different chemical environments, causing the protons (especially the methoxy and methyl groups) to shift upfield or downfield (


) based on the shielding cone of the phenyl group.
Protocol: Double-Derivatization

Reagents:

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl][1]

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl]

  • Pyridine-d5 (solvent/base)

Workflow:

  • Reaction A: Mix 5 mg sample + 10 µL (S)-MTPA-Cl + 0.5 mL Pyridine-d5 in an NMR tube. Shake for 10 min.

  • Reaction B: Repeat with (R)-MTPA-Cl.

  • Analysis: Acquire 1H NMR (400 MHz+) and 19F NMR.

  • Calculation: Compare the chemical shifts (

    
    ) of the C2-Methyl and C3-Methyl protons.
    
    • The sign (+/-) of

      
       maps the spatial arrangement of substituents, confirming the absolute configuration (Cahn-Ingold-Prelog).
      

Alternative Method: Chiral HPLC

Verdict: Use only if GC is unavailable or if the sample is in an aqueous buffer (e.g., enzymatic reaction mix).

The Challenge & Solution

Methyl 3-hydroxy-2-methylbutanoate lacks a strong UV chromophore (only weak carbonyl absorption at ~210 nm).

  • Solution A (Direct): Use Refractive Index (RI) or ELSD detection.

  • Solution B (Derivatization): React with 3,5-dinitrobenzoyl chloride to add a UV-active tag.

Recommended System
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA ).

  • Mobile Phase: Hexane : Isopropanol (95:5).

  • Flow Rate: 0.5 mL/min (lower flow improves resolution of 4 isomers).

  • Detection: UV 254 nm (if derivatized).

Comparative Analysis Summary

FeatureChiral GC (Recommended)NMR (Mosher Analysis)Chiral HPLC
Separation Principle Volatility + Inclusion ComplexMagnetic Environment (Diastereomers)Adsorption/Steric Interaction
Analyte State Native (Underivatized)Derivatized (MTPA ester)Derivatized (usually)
Resolution (

)
High (Peak width < 2s)Perfect (Distinct chemical shifts)Moderate
Throughput High (20-30 min/sample)Low (1-2 hours/sample)Medium
Cost per Sample LowHigh (Deuterated solvents/Reagents)Medium
Primary Use Case Routine QC, ee% monitoringAbsolute Configuration ProofBiological/Aqueous samples

Visualization of Workflows

Figure 1: Method Selection Decision Tree
Decision logic for selecting the optimal analytical technique based on sample type and data requirements.

MethodSelection Start Start: Sample Characterization IsVolatile Is the sample volatile & dry? Start->IsVolatile NeedAbsConfig Need Absolute Configuration? IsVolatile->NeedAbsConfig Yes HPLC METHOD C: Chiral HPLC (Derivatization Required) IsVolatile->HPLC No (Aqueous/Salt) GC METHOD A: Chiral GC (Beta-DEX Column) NeedAbsConfig->GC No (Routine QC) NMR METHOD B: NMR (Mosher Analysis) NeedAbsConfig->NMR Yes (Unknown Standards) NMR->GC Once Standards Validated

Figure 2: Chiral GC Experimental Workflow
Step-by-step protocol for the gas chromatographic separation of stereoisomers.

GCWorkflow Sample Crude Reaction Mix Prep Dilution (10mg/mL in DCM) Sample->Prep Inject Injection (Split 50:1, 250°C) Prep->Inject Column Separation (Rt-βDEXse, 30m) Inject->Column Detect Detection (FID, 250°C) Column->Detect Data Integration Calc ee% & de% Detect->Data

References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography.[1][2][3] Journal of Chromatography A. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Link

  • Restek Corporation. (2024). Chiral Column Selection Guide for GC.Link

  • Daicel Corporation. (2024). Chiralpak AD-H Instruction Manual.Link

  • Seco, J. M., et al. (2004). The assignment of absolute configuration by NMR.[4][5] Chemical Reviews. Link

Sources

Safety Operating Guide

Methyl 3-hydroxy-2-methylbutanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals scaling up enantioselective syntheses, managing the logistical and safety aspects of chiral building blocks is as critical as the synthesis itself. Methyl 3-hydroxy-2-methylbutanoate is a highly valuable α-hydroxy ester widely utilized in modern organic synthesis. However, its dual functionality—an ester carbonyl and a secondary hydroxyl group—coupled with its flammability, dictates a strict, chemically logical approach to waste management.

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance rules, but as a series of rational, mechanistically driven decisions. This guide provides the definitive operational and disposal plan for Methyl 3-hydroxy-2-methylbutanoate, ensuring your laboratory maintains impeccable safety standards, regulatory compliance, and operational efficiency.

Physicochemical Waste Profiling

Before a chemical can be safely disposed of, its physical and reactive properties must be quantified. Methyl 3-hydroxy-2-methylbutanoate is composed entirely of carbon, hydrogen, and oxygen, placing it firmly in the non-halogenated waste category.

Table 1: Operational Waste Profile for Methyl 3-hydroxy-2-methylbutanoate

ParameterValueWaste Management Implication
Chemical Formula C₆H₁₂O₃Non-halogenated; assign strictly to standard organic waste streams[1].
Molecular Weight 132.16 g/mol Moderate volatility; dictates the necessity of sealed containers to prevent vapor accumulation[1].
Hazard Classification Flammable, IrritantMandates grounded storage away from ignition sources and requires secondary containment[1].
Functional Groups Hydroxyl (-OH), Ester (-COOR)Reactive with strong oxidizers; susceptible to acid/base hydrolysis.
Water Solubility Partially SolubleStrictly prohibited from drain disposal; must be captured in dedicated carboys[2].

The Mechanistic Causality of Waste Segregation

Why do we strictly segregate this compound from acidic and oxidizing waste streams? The causality lies in its molecular architecture.

Methyl 3-hydroxy-2-methylbutanoate features an ester linkage and a secondary hydroxyl group. If introduced into a waste carboy containing residual strong acids (e.g., sulfuric or hydrochloric acid from a reaction workup), the ester undergoes acid-catalyzed hydrolysis, generating 3-hydroxy-2-methylbutanoic acid and methanol. The in-situ generation of methanol drastically lowers the flash point of the waste mixture and increases vapor pressure.

Concurrently, if exposed to strong oxidizers (e.g., residual peroxides, nitric acid), the secondary hydroxyl group can be rapidly oxidized to a ketone. This oxidation is highly exothermic; in a sealed waste container, the resulting thermal runaway and gas expansion will lead to catastrophic container rupture. Therefore, segregation is not merely a regulatory suggestion—it is a chemical imperative.

Step-by-Step Disposal Methodology

To ensure your disposal protocol is a self-validating system, follow these operational phases. Each step includes built-in checks to verify that the procedure is being executed safely.

Phase 1: Point-of-Generation Segregation & Compatibility Verification
  • Identify the Waste Stream: Classify the effluent containing Methyl 3-hydroxy-2-methylbutanoate as "Non-Halogenated Organic Flammable Waste."

  • Execute the Self-Validating pH Check: Before combining the effluent with existing waste, sample 1 mL of the aqueous phase (if biphasic) and test with pH indicator paper. Ensure the pH is between 5 and 9. A stable pH guarantees that acid/base-catalyzed hydrolysis cannot initiate.

  • Isolate Incompatibles: If the mixture contains strong oxidizers or falls outside the safe pH range, neutralize or quench the reactive species in a dedicated reaction flask before transferring to the bulk waste carboy.

Phase 2: Containerization and Headspace Control
  • Select Primary Containment: Use only High-Density Polyethylene (HDPE) or borosilicate glass containers. According to , containers must be chemically compatible with the stored waste and free from deterioration[3].

  • Transfer the Waste: Use a grounded, chemically resistant funnel to transfer the liquid to prevent static discharge.

  • Establish Safe Headspace: Fill the container to a maximum of 80-90% capacity. This 10-20% headspace is critical to absorb vapor pressure fluctuations caused by ambient laboratory temperature changes.

  • Seal the Container: Immediately remove the funnel and apply a secure, leak-proof closure. Leaving funnels in waste containers violates and creates a severe fire hazard by allowing continuous vapor release[4].

Phase 3: RCRA-Compliant Labeling
  • Apply the Label: Attach a standardized Hazardous Waste label the moment the first drop of waste is added to the container.

  • Detail the Constituents: Write "Methyl 3-hydroxy-2-methylbutanoate" explicitly. Do not use abbreviations, acronyms, or chemical formulas, as mandated by [3].

  • Indicate Hazards: Check the boxes for "Flammable" and "Irritant" to ensure downstream Environmental Health & Safety (EH&S) handlers are aware of the specific risks.

Phase 4: Satellite Accumulation Area (SAA) Logistics
  • Store at Point of Generation: Place the labeled container in a designated SAA under the direct control of the laboratory personnel generating the waste, as outlined in the for academic and research entities[5].

  • Implement Secondary Containment: Place the primary container inside a chemically resistant tray or bin capable of holding 110% of the container's volume. This aligns with to mitigate catastrophic spills[6].

  • Monitor and Transfer: Inspect the SAA weekly for leaks. Once the container reaches its volume limit, date the label and initiate a pickup request. The container must be removed from the SAA within 72 hours of becoming full[4].

Operational Workflow Visualization

The following decision tree illustrates the logical flow for segregating and containerizing Methyl 3-hydroxy-2-methylbutanoate, ensuring all compatibility checks are passed before final accumulation.

WasteFlow Gen Waste Generation: Methyl 3-hydroxy-2-methylbutanoate Check Compatibility Check (pH 5-9, No Oxidizers) Gen->Check Fail Separate Stream (Neutralization) Check->Fail Incompatible Pass Non-Halogenated Flammable Stream Check->Pass Compatible Cont HDPE / Glass Container (Leave 20% Headspace) Pass->Cont Label Label: 'Hazardous Waste' Flammable, Irritant Cont->Label SAA Satellite Accumulation Area (Closed cap, secondary containment) Label->SAA EHS EH&S Pickup within 72h of reaching capacity SAA->EHS

Workflow for the safe segregation and disposal of Methyl 3-hydroxy-2-methylbutanoate waste.

References

  • Laboratory Hazardous Waste Disposal Guidelines Central Washington University URL:[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories Daniels Health URL:[Link]

  • Hazardous Chemical Waste Management Guidelines Columbia University Research URL:[Link]

  • Management of Waste - Prudent Practices in the Laboratory NCBI Bookshelf - NIH URL: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories US Environmental Protection Agency (EPA) URL: [Link]

Sources

Personal protective equipment for handling Methyl 3-hydroxy-2-methylbutanoate

[1][2]

CAS No: 34293-67-9 Chemical Class: Hydroxy Ester Primary Hazard: Flammability, Ocular/Dermal Irritation (Structural Analog Derived)[1][2]

Executive Safety Summary

Methyl 3-hydroxy-2-methylbutanoate is a specialized ester intermediate used in fragrance chemistry and organic synthesis.[1][2][3] While specific toxicological data for this exact isomer is limited, its structural moieties (ester group, hydroxyl group, short alkyl chain) dictate a safety profile analogous to methyl 3-hydroxybutyrate and methyl isobutyrate .[2]

Operational Directive: Treat this compound as a Class 3 Flammable Liquid and a Category 2 Irritant .[2][4] All handling must occur within a controlled ventilation environment to prevent vapor accumulation and potential flash fires.[2]

Chemical Hazard & Risk Assessment

Synthesized from structural analysis and GHS data for homologous esters.

ParameterSpecificationCausality / Safety Implication
Physical State Colorless to pale yellow liquidFluidity increases spill risk; low viscosity aids vapor generation.[1][2]
Flash Point ~70–76°C (Estimated)Combustible. While above typical ambient temps, process heating or hotspots can trigger ignition.[2]
Vapor Density > 1 (Air = 1)Vapors are heavier than air.[2] They will sink and accumulate in low-lying areas (sumps, floor drains), creating invisible fire traps.[2]
Reactivity Hydrolysis-proneIncompatible with strong oxidizers, strong acids, and bases.[2] Moisture sensitive (hydrolyzes to acid/alcohol).[2]
Odor Fruity / EtherealOlfactory Fatigue Risk: Pleasant smell can mask dangerous vapor concentrations.[2] Do not rely on smell for safety.[2][5]

Personal Protective Equipment (PPE) Matrix

Standard laboratory nitrile gloves provide only incidental protection against esters.[2] For prolonged contact, barrier laminates are required.

PPE Selection Protocol[1][2][5]
Protection ZoneRecommended EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient.[1][2] Esters are defatting agents; direct splash can cause severe corneal irritation.[2]
Dermal (Splash) Nitrile Gloves (Min. 5 mil thickness)Double-gloving recommended. Esters can swell nitrile rubber, reducing breakthrough time to <15 mins.[2] Change immediately upon contamination.[2][4]
Dermal (Spill/High Risk) Silver Shield / 4H (Laminate) Required for spill cleanup or immersion.[2] Laminates provide >4 hour breakthrough time against oxygenated solvents.[2]
Respiratory Fume Hood (Primary) or OV Respirator (Secondary)Use Organic Vapor (OV) cartridges (Black band) if working outside a hood (e.g., maintenance).[2]
Body Flame-Resistant (FR) Lab Coat Synthetic esters are flammable.[1][2] Standard poly-blend coats can melt onto skin during a flash fire.[2]

Operational Handling Workflow

The following workflow enforces a "Closed-Loop" safety mindset, ensuring the chemical is never exposed to an uncontrolled environment.

HandlingLifecycleReceipt1. Receipt & Inspection(Check Seal/Label)Storage2. Storage(Flammables Cab, <25°C)Receipt->Storage Log InventoryDispensing3. Dispensing(Fume Hood Only)Storage->Dispensing Secondary ContainmentDispensing->Storage Reseal & ReturnReaction4. Experimental Use(Inert Atmosphere)Dispensing->Reaction Grounding RequiredWaste5. Waste Segregation(Non-Halogenated Organic)Reaction->Waste Quench & Dispose

Figure 1: Safe Handling Lifecycle. Note the critical "Grounding Required" step during dispensing to prevent static discharge.[1]

Key Procedural Controls:
  • Static Mitigation: When transferring volumes >500 mL, ground and bond the receiving vessel.[2] Esters can generate static charge during flow.[2]

  • Inerting: For heated reactions (>50°C), blanket the reaction vessel with Nitrogen or Argon to exclude oxygen.[2]

  • Storage: Store in a dedicated Flammables Cabinet . Keep away from light and moisture to prevent hydrolysis (degradation into acid).[2]

Emergency Response Protocols

Immediate action prevents minor incidents from becoming major laboratory evacuations.[1]

Spill Response Logic (Decision Tree)[1]

SpillResponseStartSpill DetectedAssessAssess VolumeStart->AssessMinorMinor (<100 mL)Inside HoodAssess->MinorMajorMajor (>100 mL)Or Outside HoodAssess->MajorActionMinor1. Absorb (Vermiculite)2. Wipe with Acetone3. Dispose as Solid WasteMinor->ActionMinorActionMajor1. Evacuate Area2. Kill Ignition Sources3. Call EHS/Fire DeptMajor->ActionMajor

Figure 2: Spill Response Decision Matrix. Differentiates between self-remediable incidents and evacuation-level events.[1][2]

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only).[2]

  • Skin Contact: Flush with water for 15 minutes .[2][6][7] Do not use solvents (ethanol/acetone) to wash skin; this increases absorption.[2] Use soap and water.[2][5]

  • Eye Contact: Rinse continuously for 15 minutes, lifting eyelids.[2] Remove contact lenses if present and easy to do.[2]

Disposal & Waste Management

Regulatory Classification: Non-Halogenated Organic Solvent Waste.[2]

  • Segregation: Do not mix with oxidizers (e.g., Nitric Acid waste) or halogenated solvents (e.g., DCM) if possible, to reduce disposal costs and reaction risks.[2]

  • Container: High-density polyethylene (HDPE) or glass carboys.

  • Labeling: Clearly label as "Flammable Organic Waste - Esters".

  • Prohibition: NEVER pour down the sink. Esters are toxic to aquatic life and can damage plumbing seals.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12815182, Methyl 3-hydroxy-2-methylbutanoate. Retrieved from [Link]

  • The Good Scents Company (2024). Methyl 3-hydroxy-2-methyl butanoate Safety & Properties. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.